1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13/h9,13-14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEYNUVPFMIUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CCO)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068795 | |
| Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52722-86-8 | |
| Record name | 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52722-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidineethanol, 4-hydroxy-2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-HYDROXYETHYL)-2,2,6,6-TETRAMETHYL-4-HYDROXYPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/800861N5IX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into its core properties, synthesis, mechanisms of action, and practical applications, grounding all claims in authoritative data.
Introduction and Strategic Importance
This compound (CAS No. 52722-86-8) is a substituted piperidine derivative characterized by a sterically hindered amine core.[1] While not an end-product for many applications, its true value lies in its role as a versatile and crucial building block.[2][3] Its primary significance stems from its position as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).[3] HALS are essential additives that protect polymers and plastics from degradation caused by UV light and thermal stress, dramatically extending the lifespan and performance of materials in demanding environments.[1][4]
Furthermore, its structure serves as a precursor for creating stable nitroxide radicals, such as derivatives of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which are instrumental in various fields, including as antioxidants and spin labels in biomedical research.[5][6] This dual utility makes it a compound of significant interest in both industrial material science and advanced pharmaceutical research.
Physicochemical Properties
The compound is a white to off-white crystalline solid under standard conditions.[3] Its molecular structure, featuring two hydroxyl groups and a sterically hindered secondary amine, dictates its chemical reactivity and physical properties.
| Property | Value | Source(s) |
| CAS Number | 52722-86-8 | [7][8] |
| Molecular Formula | C₁₁H₂₃NO₂ | [7][9] |
| Molecular Weight | 201.31 g/mol | [7][9] |
| IUPAC Name | This compound | [7] |
| Appearance | White to off-white powder or crystals | [3] |
| Melting Point | 180-184 °C | [3] |
| Boiling Point | 302.6 °C | [3] |
| Purity | Typically ≥95-98% (by GC) | [10][11] |
| Storage | Room Temperature, in a dry, cool place | [3] |
Industrial Synthesis Pathway
The industrial synthesis of this compound is a robust two-step process designed for high yield and purity, avoiding the complex isolation of intermediates that plagued earlier methods.[2] The process starts from the readily available 4-oxo-2,2,6,6-tetramethylpiperidine, also known as triacetoneamine.[2]
Logical Workflow for Synthesis
Caption: Industrial synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a synthesis based on the process outlined in U.S. Patent 4,731,448A.[2] This self-validating system ensures high yield by driving the reactions to completion and simplifying product isolation.
Step 1: Catalytic Reduction of Triacetoneamine
-
Reactor Charging: An aqueous solution of triacetoneamine (e.g., 1800 kg of 92-98% pure triacetoneamine diluted with 2200 liters of water) is charged into a high-pressure reactor.[2]
-
Catalyst Addition: A hydrogenation catalyst, preferably ruthenium on a carbon support (Ru/C), is added to the mixture.[2]
-
Hydrogenation: The reactor is pressurized with hydrogen gas to approximately 10 bar. The reaction mixture is heated to 70-80°C and agitated.[2]
-
Causality: The Ru/C catalyst provides a surface for the efficient reduction of the ketone group on the piperidine ring to a hydroxyl group. The elevated temperature and pressure increase the reaction rate and ensure complete conversion.
-
-
Reaction Monitoring: The reaction is monitored by gas chromatography (GC) to confirm the disappearance of the triacetoneamine starting material.[2] The resulting product is an aqueous solution of 2,2,6,6-tetramethyl-4-piperidinol.[2]
Step 2: Reaction with Ethylene Oxide (Ethoxylation)
-
Concentration (Optional but Recommended): The aqueous solution of 2,2,6,6-tetramethyl-4-piperidinol may be concentrated by distilling off a portion of the water under vacuum. This increases the concentration of the reactant for the subsequent step.[2]
-
Acid Catalysis: The concentrated solution is transferred to an autoclave. A catalytic amount of an acid (e.g., sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid) is added.[2][5]
-
Causality: The acid protonates the oxygen atom of ethylene oxide, making the epoxide ring more susceptible to nucleophilic attack by the secondary amine of the piperidinol intermediate. This catalysis is crucial for an efficient and controlled reaction.
-
-
Ethylene Oxide Addition: The autoclave is heated to approximately 90-100°C. A slight molar excess (10-35%) of ethylene oxide is rapidly introduced.[2] The reaction is exothermic, and the temperature will rise (quasi-adiabatic conditions).[2]
-
Reaction Completion: The mixture is held at temperature for a total reaction time of about 3 hours to ensure complete conversion.[2]
-
Isolation and Purification: The hot reaction mixture is discharged and cooled to approximately 20°C with stirring, causing the product to crystallize. The white crystals of this compound are isolated by filtration, washed with water and a non-polar solvent like toluene to remove impurities, and then dried.[2] Yields from this process are reported to be very high, often exceeding 90%.[2]
Core Applications and Mechanism of Action
Intermediate for Hindered Amine Light Stabilizers (HALS)
The primary application of this compound is as a building block for more complex, often oligomeric, HALS.[2][3] HALS are exceptionally efficient and long-lasting stabilizers for polymers because they function via a regenerative catalytic cycle, often called the Denisov Cycle.[1][12] They do not absorb UV radiation but instead act by scavenging free radicals formed during photo-oxidation.[1]
Mechanism: The HALS Catalytic Cycle
Caption: Simplified Denisov cycle for HALS polymer stabilization.
-
Initiation: The hindered amine (>N-H) reacts with polymer radicals (P•) or peroxy radicals (POO•) to form a stable nitroxide radical (>N-O•).[1]
-
Radical Trapping: This nitroxide radical is a highly effective scavenger of carbon-centered polymer radicals (P•), forming an amino ether (>N-O-P).[12]
-
Regeneration: The amino ether can then react with another peroxy radical (POO•), which regenerates the nitroxide radical (>N-O•) and produces non-radical, stable polymer products.[4]
This cyclic process allows a single HALS molecule to neutralize many radical species, providing durable, long-term protection to the polymer matrix.
Precursor to Stable Nitroxide Radicals
This compound can be oxidized to its corresponding nitroxide radical, a derivative of 4-Hydroxy-TEMPO (TEMPOL).[5] This oxidation can be achieved using reagents like hydrogen peroxide with a metal salt catalyst.[13] These stable radicals have significant applications in biomedical research as:
-
Antioxidants: They can mimic superoxide dismutase (SOD) activity, scavenging reactive oxygen species.
-
Spin Probes: Their paramagnetic nature makes them useful as contrast agents in magnetic resonance imaging (MRI) and probes in electron paramagnetic resonance (EPR) spectroscopy.[14]
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use as an intermediate. Several analytical techniques are employed:
-
Gas Chromatography (GC): As mentioned in the synthesis patent, GC is the preferred method for monitoring reaction progress and determining the final purity of the product.[2] Commercial suppliers often specify purity as determined by GC.[11]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight (201.31 g/mol ) and fragmentation patterns of the compound.[7]
-
Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the O-H stretch from the two hydroxyl groups and the C-N stretch of the tertiary amine.[7]
-
Reference Standard: The compound itself is used as a fully characterized chemical reference standard for analytical method development and validation in quality control applications.[9]
Safety and Handling
While a valuable chemical, proper handling is essential. The compound is associated with several hazards according to the Globally Harmonized System (GHS).[7]
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [7] |
| H318 / H319 | Causes serious eye damage / irritation | [7] |
| H335 | May cause respiratory irritation | [7] |
| H302 | Harmful if swallowed | |
| H412 | Harmful to aquatic life with long lasting effects |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[15]
-
Ventilation: Use only in a well-ventilated area or with a chemical fume hood to avoid inhalation of dust.[15]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials like strong acids.[3][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104301, 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine.
- Reinicker, R. A., & Staniek, P. (1988). U.S. Patent No. 4,731,448A. U.S. Patent and Trademark Office.
- Pharmaffiliates. (n.d.). 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.
- Synthonix. (n.d.). This compound.
- Axios Research. (n.d.). This compound.
- Human Metabolome Database. (2021). Metabocard for 2,2,6,6-Tetramethyl-4-piperidinol (HMDB0245344).
- Google Patents. (n.d.). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
- Mallak Specialties Pvt Ltd. (n.d.). Hydroxyethyl Tetramethyl piperidinol.
- 3V Sigma USA. (2025). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability.
- Wikipedia. (n.d.). Hindered amine light stabilizers.
- Ecochem. (2025). Hindered Amine Light Stabilizers Advantages And Disadvantages.
- ACS Publications. (2024). First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl.
- Peyrot, F., et al. (2020). Unexpected rapid aerobic transformation of 2,2,6,6-tetraethyl-4-oxo(piperidin-1-yloxyl) radical by cytochrome P450 in the presence of NADPH. Free Radical Biology and Medicine, 156, 144-156.
- Mallak Specialties Pvt Ltd. (n.d.). 2,2,6,6-Tetramethyl-4-piperidinol.
- Cheméo. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-.
- Google Patents. (n.d.). EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.
- CP Lab Chemicals. (n.d.). 1-(2í-Hydroxyethyl)-2, 2, 6, 6-Tetramethyl-4-Piperidinol, min 98% (GC).
Sources
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
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- 3. Hydroxyethyl Tetramethyl Piperidinol, C11H23NO2, 52722-86-8, 2, 2, 6, 6-Tetramethyl 1 Piperidineethano [mallakchemicals.com]
- 4. 3vsigmausa.com [3vsigmausa.com]
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- 6. 2, 2, 6, 6-Tetramethyl 4 Piperidinol, C9H19NO, 2403-88-5, 4 Hydroxy 2, 2, 6, 6 Tetramethyl Piperidine, NSC 16575 [mallakchemicals.com]
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An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol, a crucial intermediate in the production of hindered amine light stabilizers (HALS). The document is intended for researchers, chemists, and professionals in the fields of polymer additives and drug development. It delves into the prevalent synthetic strategies, with a particular focus on a two-step, one-pot reaction pathway starting from 4-oxo-2,2,6,6-tetramethylpiperidine (triacetoneamine). The guide offers a detailed examination of the reaction mechanisms, optimization of process parameters, and analytical characterization of the final product. By integrating field-proven insights with established scientific principles, this document aims to serve as a valuable resource for the successful laboratory-scale synthesis and scale-up of this important chemical compound.
Introduction and Significance
This compound, also known as N-(2-hydroxyethyl)-4-hydroxy-2,2,6,6-tetramethylpiperidine, is a key building block in the synthesis of advanced HALS.[1][2] These stabilizers are widely used to protect polymeric materials from degradation induced by exposure to light and heat. The presence of the sterically hindered amine group is fundamental to the stabilizing action of HALS, which function by scavenging free radicals that initiate polymer degradation. The introduction of the N-(2-hydroxyethyl) and 4-hydroxyl functionalities provides reactive sites for further chemical modification, allowing for the incorporation of this moiety into various polymer backbones or the synthesis of more complex stabilizer structures.
This guide will focus on a widely employed and efficient synthesis route that begins with the catalytic hydrogenation of triacetoneamine to produce the intermediate, 2,2,6,6-tetramethyl-4-piperidinol, followed by its direct reaction with ethylene oxide to yield the target molecule.[1] A significant advantage of this approach is the ability to perform the second step without the need for isolation and purification of the intermediate, which offers considerable benefits in terms of yield, cost-effectiveness, and reduced environmental impact.[1][3]
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the reduction of the ketone group of triacetoneamine to a hydroxyl group, forming 2,2,6,6-tetramethyl-4-piperidinol. The second step is the N-hydroxyethylation of the secondary amine of the piperidine ring using ethylene oxide.
Figure 2: Reduction of Triacetoneamine to 2,2,6,6-Tetramethyl-4-piperidinol.
Experimental Protocol:
A detailed protocol for the catalytic hydrogenation of triacetoneamine is outlined in U.S. Patent 4,731,448. [1]The following is a representative procedure:
-
A solution of triacetoneamine in a suitable solvent (e.g., water, methanol, or a mixture thereof) is prepared.
-
A hydrogenation catalyst, such as Raney nickel or a platinum-based catalyst, is added to the solution.
-
The reaction mixture is subjected to hydrogen gas at elevated pressure and temperature in an autoclave.
-
The reaction is monitored until the theoretical amount of hydrogen has been consumed.
-
After completion, the catalyst is removed by filtration.
The resulting solution of 2,2,6,6-tetramethyl-4-piperidinol can be used directly in the next step without isolation. [1]
Step 2: Synthesis of this compound
The second step involves the N-hydroxyethylation of the 2,2,6,6-tetramethyl-4-piperidinol intermediate with ethylene oxide. This reaction is typically catalyzed by a small amount of acid. [1] Reaction Scheme:
Figure 3: N-hydroxyethylation of 2,2,6,6-Tetramethyl-4-piperidinol.
Experimental Protocol:
The following is a generalized procedure based on the examples provided in U.S. Patent 4,731,448. [1]
-
The solution of 2,2,6,6-tetramethyl-4-piperidinol from the previous step is optionally concentrated by distillation to remove some of the solvent.
-
The solution is transferred to an autoclave, and a catalytic amount of acid (e.g., sulfuric acid, hydrochloric acid, acetic acid, or p-toluenesulfonic acid) is added.
-
The autoclave is heated, and ethylene oxide is introduced. The reaction is exothermic, and the temperature will rise.
-
The reaction is allowed to proceed for a specified time, typically a few hours.
-
After the reaction is complete, the mixture is cooled, and the product crystallizes.
-
The crystals of this compound are collected by filtration and washed with appropriate solvents (e.g., water and toluene).
Mechanistic Insights and Process Optimization
The N-hydroxyethylation of the piperidine derivative proceeds via a nucleophilic attack of the secondary amine on the carbon atom of the ethylene oxide ring. The presence of an acid catalyst facilitates this reaction by protonating the oxygen atom of the ethylene oxide, making the ring more susceptible to nucleophilic attack.
The choice of catalyst and solvent can significantly influence the reaction rate and yield. The patent literature demonstrates that a variety of protic solvents, such as water, methanol, ethanol, and isopropanol, are effective. [1]The use of an acid catalyst is crucial for achieving high yields in a reasonable timeframe.
Table 1: Influence of Acid Catalyst on Yield
| Catalyst | Yield (%) | Reference |
| Sulfuric Acid | 92.5 - 95.2 | [1] |
| Hydrochloric Acid | 90.8 - 93.6 | [1] |
| Acetic Acid | 81.6 - 85.2 | [1] |
| p-Toluenesulfonic Acid | 90.1 | [1] |
| Formic Acid | Not specified, but implied effective | [1] |
As indicated in Table 1, strong mineral acids like sulfuric acid and hydrochloric acid tend to provide higher yields compared to weaker organic acids like acetic acid. This is likely due to their greater ability to protonate the ethylene oxide, thereby activating it for the reaction.
Characterization of the Final Product
The synthesized this compound is a white to off-white crystalline solid. Its identity and purity can be confirmed using a variety of analytical techniques.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃NO₂ | [2][4] |
| Molecular Weight | 201.31 g/mol | [2][4] |
| Melting Point | 180-182 °C | [1] |
| Appearance | White to off-white powder or crystals | |
| CAS Number | 52722-86-8 | [2] |
Standard analytical methods for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of the final product.
-
Infrared (IR) Spectroscopy: The presence of hydroxyl and amine functional groups can be identified by their characteristic absorption bands in the IR spectrum.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.
-
Melting Point Analysis: The melting point of the purified product should be sharp and within the expected range.
Safety Considerations
As with any chemical synthesis, appropriate safety precautions must be taken. Ethylene oxide is a flammable and toxic gas, and its handling requires specialized equipment and procedures. The reaction should be carried out in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The use of an autoclave necessitates proper training and adherence to safety protocols for high-pressure reactions.
Conclusion
The synthesis of this compound via the two-step, one-pot reaction of triacetoneamine with subsequent N-hydroxyethylation of the intermediate is a robust and efficient method. This guide has provided a detailed overview of the synthesis, including experimental protocols, mechanistic insights, and strategies for process optimization. By carefully controlling the reaction conditions, particularly the choice of catalyst, high yields of the desired product can be achieved. The information presented herein should serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.
References
- Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol. U.S.
- 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. PubChem. ([Link])
- Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
- Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. U.S.
- This compound. Axios Research. ([Link])
Sources
- 1. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 2. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | C11H23NO2 | CID 104301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine - Google Patents [patents.google.com]
- 4. This compound - CAS - 52722-86-8 | Axios Research [axios-research.com]
A-001 | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol: An In-Depth Technical Guide
Section 1: Executive Summary & Overview
This technical guide provides a comprehensive analysis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS 52722-86-8), a pivotal molecule in the field of material science and a precursor for various specialized chemical entities. Primarily recognized as a Hindered Amine Light Stabilizer (HALS), this compound is instrumental in protecting polymeric materials from photo-oxidative degradation.[1][2][3] Its unique structure, featuring a sterically hindered piperidine ring, is the cornerstone of its function.[2] This document will elucidate the molecule's core structure, physicochemical properties, synthesis pathways, and its regenerative radical-scavenging mechanism known as the Denisov Cycle.[1][3][4] Furthermore, we will explore its applications beyond polymer stabilization, touching upon its role as an intermediate in the synthesis of other stabilizers and its potential in biomedical research. Detailed, validated experimental protocols for synthesis and analysis are provided to equip researchers and development professionals with actionable, field-proven methodologies.
Section 2: Molecular Structure and Physicochemical Properties
In-Depth Structural Analysis
The efficacy of this compound originates from its distinct molecular architecture. The structure can be deconstructed into three key functional regions:
-
The Hindered Amine Core: The 2,2,6,6-tetramethylpiperidine ring is the molecule's functional heart. The four methyl groups flanking the nitrogen atom provide profound steric hindrance. This bulkiness is critical; it prevents the amine from being easily oxidized or participating in chain-terminating reactions that would consume the molecule.[2] Instead, it allows for the formation of a stable aminoxyl radical (>NO•), which is the active species in the stabilization cycle.[1]
-
The C4-Hydroxyl Group (-OH): The hydroxyl group at the 4-position of the piperidine ring enhances the molecule's polarity and solubility in various polymer matrices. It also serves as a synthetic handle for further functionalization, allowing for the creation of more complex or polymeric HALS with tailored properties like lower volatility or improved compatibility.
-
The N-(2-Hydroxyethyl) Group: This substituent on the nitrogen atom further modifies the molecule's physical properties, such as its melting point and solubility. The terminal hydroxyl group offers an additional site for chemical reactions, enabling its incorporation into polymer backbones (as a reactive stabilizer) or the synthesis of other value-added chemical structures.
Physicochemical Data
The properties of this compound are critical for its application, storage, and handling. The following table summarizes its key physicochemical data.
| Property | Value | Source |
| CAS Number | 52722-86-8 | [5][6][7] |
| Molecular Formula | C₁₁H₂₃NO₂ | [6][8] |
| Molecular Weight | 201.31 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [5][8] |
| Melting Point | 180-184 °C | [8] |
| Boiling Point | 302.6 ± 22.0 °C (Predicted) | [8] |
| Density | 0.975 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in methanol, ethanol, benzene, toluene; soluble in hot water. | [8] |
| Vapor Pressure | 9.49 x 10⁻⁵ mmHg at 25°C | [8] |
Section 3: Synthesis and Purification
Common Synthetic Route
The industrial synthesis of this compound is a robust, high-yield process that typically involves two main steps starting from triacetonamine (2,2,6,6-Tetramethyl-4-piperidone).
-
Step 1: Catalytic Hydrogenation of Triacetonamine. The process begins with the reduction of the ketone group in triacetonamine to a secondary alcohol. This is typically achieved via catalytic hydrogenation. The choice of catalyst (e.g., Raney Nickel, Platinum, or Ruthenium-based catalysts) is critical for achieving high selectivity and yield. This step produces the intermediate 2,2,6,6-tetramethylpiperidin-4-ol (TAD).
-
Step 2: N-alkylation with Ethylene Oxide. The secondary amine of the TAD intermediate is then reacted with ethylene oxide in a process known as ethoxylation. This reaction is typically catalyzed by an acid (e.g., H₂SO₄, p-toluenesulfonic acid) or can be carried out under quasi-adiabatic conditions where the reaction's exotherm is controlled. This step selectively adds the 2-hydroxyethyl group to the nitrogen atom, yielding the final product with high purity. A key advantage of this process is that it can be performed without isolating the TAD intermediate, making it time-saving and environmentally safer by avoiding solvent-based workup steps.
Workflow Diagram: Synthesis
The following diagram illustrates the two-step synthesis from triacetonamine.
Caption: High-level workflow for the synthesis of the target compound.
Protocol: Laboratory Synthesis
This protocol outlines a representative synthesis based on the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with ethylene oxide, as adapted from established industrial processes.
WARNING: Ethylene oxide is a toxic, flammable gas and a carcinogen. This reaction must be performed by trained personnel in a certified pressure reactor within a well-ventilated fume hood.
-
Reactor Charging: Charge a suitable high-pressure autoclave with 841 parts by weight of a concentrated (~80%) melt of 2,2,6,6-tetramethylpiperidin-4-ol.
-
Catalyst Addition: Add 4.3 parts by weight of 96% sulfuric acid to the reactor.
-
Heating: Seal the autoclave and heat the contents to 93°C with stirring.
-
Ethylene Oxide Addition: Rapidly and carefully introduce 205 parts by weight of ethylene oxide into the autoclave. The reaction is exothermic, and the temperature will rise (e.g., to ~138°C). Monitor the pressure and temperature closely.
-
Reaction Time: Maintain the reaction mixture under these conditions for a total of 3 hours to ensure complete conversion.
-
Discharge and Crystallization: After 3 hours, discharge the hot reaction mixture into a separate vessel equipped with a stirrer.
-
Cooling and Isolation: Cool the mixture to 20°C with continuous stirring to induce crystallization of the product.
-
Filtration and Washing: Filter the resulting crystals via suction filtration. Wash the filter cake with water and then with toluene to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum to yield 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol. The expected yield is typically high (>90%).
Section 4: Mechanism of Action and Key Applications
The Denisov Cycle: Regenerative Radical Scavenging
Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by chemically scavenging the free radicals that are formed during the photo-oxidation of a polymer.[1][3] This mechanism is a catalytic, regenerative process known as the Denisov Cycle, which allows a single HALS molecule to neutralize many radicals, granting polymers long-term protection.[3]
The cycle can be summarized as follows:
-
Activation: The parent hindered amine (>NH) is oxidized by polymer peroxy radicals (POO•) or other oxidative species to form a stable aminoxyl radical (>NO•).
-
Radical Trapping: The active aminoxyl radical is a highly efficient scavenger. It traps polymer alkyl radicals (P•) to form an alkoxyamine (>NOP). It can also react with polymer peroxy radicals (POO•).[4][9]
-
Regeneration: The formed alkoxyamine can then react with another polymer peroxy radical (POO•) to regenerate the aminoxyl radical (>NO•) and form non-radical polymer products.
This cyclic process allows the HALS to be regenerated rather than consumed, providing exceptionally long-lasting stabilization.[1]
Diagram: The Denisov Cycle
Caption: Simplified representation of the Denisov Cycle for HALS.
Key Applications
-
Polymer Stabilization: This is the primary application. It is incorporated at low concentrations (0.1–1 wt%) into polymers like polyolefins (polyethylene, polypropylene), polyurethanes, and agricultural films to prevent embrittlement, discoloration, and loss of mechanical properties upon exposure to sunlight.[2]
-
Thermal Stabilization: HALS also provide moderate thermal stabilization, delaying the onset of thermal degradation by scavenging free radicals generated by heat.[3]
-
Chemical Intermediate: As a di-functional molecule (tertiary amine and two hydroxyl groups), it is a valuable intermediate for synthesizing more complex, higher molecular weight, or polymeric HALS, which have reduced migration and improved durability.
-
Precursor for Nitroxide Radicals: The parent compound can be oxidized to its corresponding stable nitroxide radical. These radicals are paramount in biomedical research as spin labels for electron paramagnetic resonance (EPR) spectroscopy, as contrast agents in MRI, and are explored for therapeutic applications due to their antioxidant properties.[10]
Section 5: Experimental Protocol - Quality Control
Protocol: Purity Assessment by Gas Chromatography (GC)
Validating the purity of the synthesized this compound is crucial. Gas chromatography is a standard method for this determination.
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized product into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent, such as methanol or isopropanol.
-
Standard Preparation: Prepare a standard solution of a certified reference material of this compound at a similar concentration.
-
GC System and Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 10 minutes.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
-
Injection: Inject 1 µL of both the sample and standard solutions into the GC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Check for the presence of starting materials (e.g., TAD) or by-products.
-
Section 6: Safety, Handling, and Storage
-
Hazards: The compound may cause skin, eye, and respiratory irritation.[6][8] It is harmful if swallowed.
-
Handling: Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Handle in a well-ventilated area. Avoid creating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The material can be hygroscopic.[8]
Section 7: Conclusion and Future Outlook
This compound is a cornerstone of modern polymer stabilization technology. Its ingeniously designed structure facilitates a catalytic, regenerative cycle of radical scavenging that provides unparalleled long-term protection against photodegradation. The synthetic pathways to its production are mature, efficient, and scalable. Beyond its primary role, its utility as a versatile chemical intermediate ensures its continued relevance. Future research will likely focus on leveraging its structure to create next-generation, environmentally sustainable, and bio-based stabilizers, as well as further exploring the biomedical applications of its nitroxide derivatives.
References
- Hodgson, J. L., & Coote, M. L. (2010).
- Wikipedia. (n.d.). Hindered amine light stabilizers. [Link]
- Specialty Chemicals. (n.d.). Hindered amine light stabilizers. [Link]
- Wellt Chemicals. (2024, January 9).
- Hodgson, J. L., & Coote, M. L. (2010).
- PrepChem.com. (n.d.). Synthesis of 1-[2-hydroxy-2-phenylethyl]-2,2,6,6-tetramethylpiperidin-4-ol. [Link]
- Google Patents. (1988). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- ChemBK. (2024, April 9). 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol. [Link]
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. [Link]
- PubChem. (n.d.). 4-Piperidinol, 1-(2-hydroxy-2-methylpropoxy)-2,2,6,6-tetramethyl-. [Link]
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physical and chemical properties of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
An In-depth Technical Guide to 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 52722-86-8), a key chemical intermediate in the synthesis of advanced Hindered Amine Light Stabilizers (HALS). The document details its core physical and chemical properties, outlines a robust synthesis protocol derived from industrial processes, and elucidates the fundamental reaction mechanisms that underpin its utility. Particular focus is given to its role as a precursor to stabilizers that function via the Denisov Cycle for radical scavenging. This guide is intended for researchers, chemists, and formulation scientists engaged in polymer science, drug development, and materials chemistry, providing foundational knowledge for application and further innovation.
Introduction and Chemical Identity
This compound is a bifunctional molecule featuring a sterically hindered secondary amine within a piperidine ring and two hydroxyl groups. This unique structure makes it a valuable building block, primarily as an intermediate in the production of oligomeric HALS.[1][2] HALS are critical additives used to protect polymeric materials from degradation caused by exposure to UV light and heat.[3] Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging free radicals generated during the photo-oxidation process, thereby inhibiting the degradation cascade.[4][5] The subject molecule serves as a foundational component that is further reacted to create high-performance light stabilizers.[1] Its use also extends to being an intermediate for pharmaceuticals and as a crosslinking agent for epoxy resins.[2]
The identity of the compound is defined by the following identifiers:
-
IUPAC Name: this compound[6]
-
CAS Number: 52722-86-8[7]
-
Molecular Formula: C₁₁H₂₃NO₂[7]
-
Molecular Weight: 201.31 g/mol [7]
-
Canonical SMILES: CC1(CC(CC(N1CCO)(C)C)O)C[6]
-
InChIKey: STEYNUVPFMIUOY-UHFFFAOYSA-N[8]
-
Common Synonyms: 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine, Hydroxyethyl tetramethylpiperidinol, Photo-stabilizer 622 Intermediate[6]
Physicochemical Properties
The compound is typically supplied as a white to off-white crystalline solid, stable under standard laboratory conditions.[2][8] Its physical properties are summarized in the table below, providing critical data for handling, formulation, and reaction setup.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder/crystals | [8] |
| Melting Point | 180 - 184 °C | [2] |
| Boiling Point | 302.6 ± 22.0 °C (Predicted) | [2] |
| Density | 0.975 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 130.2 °C | [2] |
| Water Solubility | 28 g/L (at 20 °C) | [9] |
| Solubility | Soluble in methanol, ethanol, benzene, toluene, hot water | [9] |
| Vapor Pressure | 9.49 x 10⁻⁵ mmHg (at 25 °C) | [9] |
| Storage Temperature | Room Temperature or 2-8 °C | [8][10] |
Synthesis Pathway and Experimental Protocol
The industrial synthesis of this compound is a robust, two-step process starting from 2,2,6,6-tetramethylpiperidin-4-one, commonly known as triacetoneamine (TAA).[1] This process is designed for high yield and purity without the need to isolate the intermediate product, making it efficient and environmentally conscious.[1]
Caption: Synthesis workflow from precursors to the final product.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from the process described in U.S. Patent 4,731,448A.[1] It is intended for laboratory execution by trained chemists.
Step 1: Catalytic Hydrogenation of Triacetoneamine (TAA)
-
Reactor Setup: To a suitable hydrogenation reactor, add TAA (1 mole equivalent). Add water or methanol as the solvent (approx. 1.2 L per kg of TAA).
-
Catalyst Addition: Add a catalytic amount of Ruthenium on carbon (Ru/C, typically 5% w/w).
-
Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to 10-40 bar. Heat the mixture to 70-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Filtration: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Ru/C catalyst. The resulting filtrate is a solution of 2,2,6,6-tetramethyl-4-piperidinol.
-
Causality Note: Catalytic hydrogenation is a standard method for reducing ketones to secondary alcohols. Ruthenium is an effective catalyst for this transformation under moderate conditions. Performing this in a polar solvent ensures solubility of the starting material and product.[1]
-
Step 2: Acid-Catalyzed Ethoxylation
-
Concentration (Optional): The solution from Step 1 can be concentrated by distillation to remove a portion of the solvent, increasing the concentration of the piperidinol intermediate.
-
Acid Catalyst Addition: Transfer the solution of 2,2,6,6-tetramethyl-4-piperidinol to an autoclave. Add a catalytic amount of an acid, such as sulfuric acid or hydrochloric acid (e.g., 0.2% w/w relative to the piperidinol).
-
Causality Note: The acid catalyst protonates the oxygen of the ethylene oxide ring, making it more susceptible to nucleophilic attack by the secondary amine of the piperidinol. This is a classic ring-opening reaction.[1]
-
-
Reaction with Ethylene Oxide: Seal the autoclave and heat to 80-90 °C. Add ethylene oxide (1.1 to 1.35 molar equivalents) to the reactor. An exothermic reaction will occur, raising the temperature. Control the temperature, not exceeding 140 °C.
-
Reaction Completion: Maintain the temperature with stirring for 2-3 hours to ensure the reaction goes to completion.
-
Crystallization and Isolation: Discharge the hot reaction mixture and cool it to 20 °C with stirring. The product, this compound, will crystallize out of the solution.
-
Purification: Collect the crystals by filtration. Wash the crystals with water and a non-polar solvent like toluene or hexane to remove residual impurities. Dry the product under vacuum. A high-purity product with a melting point of 180-182 °C is expected.[1]
Chemical Reactivity and Mechanism of Action as a HALS Intermediate
The primary value of this compound lies in its role as a precursor to HALS. The core 2,2,6,6-tetramethylpiperidine moiety is the active component. When incorporated into a polymer, this secondary amine (>NH) is the starting point for a regenerative radical-scavenging cycle known as the Denisov Cycle .[4][5]
The Denisov Cycle:
-
Activation: The hindered amine is oxidized by species present in the polymer (e.g., hydroperoxides) to form a stable nitroxide radical (>NO•). This activation is the key initial step.[5]
-
Radical Trapping: The nitroxide radical is a highly efficient scavenger of damaging free radicals within the polymer matrix. It reacts with polymer alkyl radicals (P•) to form an amino ether (>NOP).[9]
-
Regeneration: The amino ether can then react with a polymer peroxy radical (POO•) to regenerate the nitroxide radical (>NO•) and form stable, non-radical polymer products.[4]
This cyclic, catalytic process allows a single HALS molecule to neutralize many free radicals, providing exceptionally long-lasting protection against polymer degradation.[4] The four methyl groups surrounding the nitrogen atom provide steric hindrance, which is critical for the stability of the nitroxide radical, preventing it from participating in unwanted side reactions.[3]
Caption: The regenerative Denisov Cycle for HALS activity.
The two hydroxyl groups on this compound provide reactive sites for incorporating this active moiety into larger molecules, for example, through esterification, to produce high molecular weight or polymeric HALS which are less volatile and less prone to migration out of the polymer matrix.
Analytical Methodologies and Spectroscopic Profile
Quality control and characterization of this compound are essential. It is used as a qualified reference standard in analytical method development and validation for drug manufacturing and material science.[7]
-
Gas Chromatography (GC): As noted in industrial synthesis patents, GC is the preferred method for monitoring reaction progress and determining the purity of the final product.[1] A high-temperature capillary column (e.g., DB-5 or equivalent) with a flame ionization detector (FID) would be suitable.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or purity analysis, a reversed-phase HPLC method could be developed. A C18 column with a mobile phase of methanol or acetonitrile and water, possibly with a buffer, would be a logical starting point. Detection could be achieved with a UV detector at low wavelengths (~210 nm), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The spectrum would be expected to show singlets for the four equivalent methyl groups (C(CH₃)₂), multiplets for the piperidine ring protons, and distinct signals for the N-CH₂-CH₂-OH ethyl group protons. The two -OH protons would appear as broad singlets.
-
¹³C-NMR: The spectrum would show characteristic signals for the quaternary carbons of the C(CH₃)₂ groups, the methyl carbons, the carbons of the piperidine ring (with the C-OH carbon shifted downfield), and the two carbons of the N-hydroxyethyl group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be dominated by a strong, broad O-H stretching band around 3300-3400 cm⁻¹. C-H stretching bands from the methyl and methylene groups would appear around 2850-2980 cm⁻¹. C-O stretching and O-H bending vibrations would be visible in the 1000-1200 cm⁻¹ region.[11]
Applications and Field-Proven Insights
The primary application of this compound is as a versatile intermediate.
-
Synthesis of Hindered Amine Light Stabilizers (HALS): This is its most significant use. The dual hydroxyl groups allow it to be built into larger, often polymeric, stabilizers. These high-molecular-weight HALS are preferred in applications requiring long-term durability and low volatility, such as automotive coatings, agricultural films, and outdoor plastics.[1][2]
-
Pharmaceutical Intermediate: The piperidine scaffold is a common motif in pharmacologically active molecules. This compound can serve as a starting material for more complex drug targets.
-
Epoxy Resin Crosslinking: The hydroxyl and secondary amine functionalities can participate in the curing reactions of epoxy resins, potentially imparting greater thermal stability and toughness to the final material.[2]
-
Analytical Reference Standard: Due to its well-characterized nature, it is used as a standard for the development and validation of analytical methods, particularly in the quality control of HALS and related pharmaceutical products.[7][10]
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a controlled laboratory or industrial setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).[8]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information.
References
- ChemBK. (2024). 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol.
- Ambrogi, V., et al. (2017). A review on the mechanism of action and applicability of Hindered Amine Stabilizers.
- Frontiers in Microbiology. (2022). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action.
- Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules, 43(10), 4573–4583.
- Reinicker, R. A., & Staniek, P. (1988). U.S. Patent No. 4,731,448A. Google Patents.
- Axios Research. (n.d.). This compound.
- Pharmaffiliates. (n.d.). 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine.
- Banert, K., et al. (2007).
- Du, X., et al. (2015). Continuous Synthesis of Triacetonamine Over Cation-Exchange Resin. Rasayan Journal of Chemistry.
- Mallak Specialties. (n.d.). Hydroxyethyl Tetramethyl piperidinol.
- NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-.
- Wikipedia. (n.d.). Triacetonamine.
- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
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1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS number 52722-86-8
An In-depth Technical Guide to 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS 52722-86-8)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a pivotal molecule in materials science and a versatile intermediate in chemical synthesis. Designed for researchers, chemists, and professionals in drug development and polymer science, this guide delves into its synthesis, mechanism of action, applications, and essential safety protocols, grounding all information in established scientific principles and authoritative data.
Core Molecular Identity and Physicochemical Properties
This compound, registered under CAS number 52722-86-8, is a derivative of hindered piperidine.[1][2] The structure is characterized by a piperidine ring with four methyl groups at the 2 and 6 positions, which provide significant steric hindrance around the nitrogen atom. This structural feature is fundamental to its primary function as a hindered amine stabilizer.[3][4] The molecule also possesses two hydroxyl groups, one on the piperidine ring at position 4 and another on the N-ethyl substituent, which influence its reactivity, solubility, and potential for further functionalization.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 52722-86-8 | [2][5] |
| Molecular Formula | C₁₁H₂₃NO₂ | [2][6] |
| Molecular Weight | 201.31 g/mol | [2][7] |
| IUPAC Name | This compound | [8] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 180-184 °C | [6] |
| Boiling Point | ~302.6 °C (Predicted) | [6] |
| Solubility | Soluble in methanol, ethanol, benzene, toluene; soluble in hot water. Water solubility: 28g/L at 20℃. | [6] |
| InChIKey | STEYNUVPFMIUOY-UHFFFAOYSA-N | [5][8] |
Synthesis Pathway: From Precursor to Product
The industrial synthesis of this compound is a multi-step process designed for high yield and purity.[1] The most common route begins with the catalytic reduction of 4-oxo-2,2,6,6-tetramethylpiperidine (triacetoneamine), followed by a reaction with ethylene oxide.[9]
Logical Workflow for Synthesis
The rationale behind this two-step process is efficiency and control. First, the ketone group of triacetoneamine is reduced to a secondary alcohol, creating the precursor 2,2,6,6-tetramethyl-4-piperidinol.[10] This intermediate then undergoes nucleophilic attack on ethylene oxide, a highly controlled reaction to introduce the N-(2-hydroxyethyl) group.
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
The following protocol is a representative example based on established patent literature.[9]
Objective: To synthesize this compound with high yield and purity.
Step 1: Reduction of Triacetoneamine
-
Charge a suitable reactor with 4-oxo-2,2,6,6-tetramethylpiperidine and a solvent (e.g., water or a lower alcohol).
-
Add a reduction catalyst (e.g., Raney nickel or a noble metal catalyst).
-
Pressurize the reactor with hydrogen gas and heat to the target temperature (e.g., 60-120°C) until hydrogen uptake ceases.
-
Causality Insight: Catalytic hydrogenation is a clean and efficient method for reducing ketones to secondary alcohols without harsh, stoichiometric reducing agents.
-
-
Cool the reactor, vent the hydrogen, and filter the catalyst to obtain a solution of 2,2,6,6-tetramethyl-4-piperidinol.
Step 2: Reaction with Ethylene Oxide
-
Transfer the intermediate solution to an autoclave rated for the reaction pressure.
-
Add a catalytic amount of a protic acid, such as sulfuric acid or p-toluenesulfonic acid.[1][9]
-
Causality Insight: The acid catalyst protonates the oxygen atom of ethylene oxide, making the epoxide ring more susceptible to nucleophilic attack by the secondary amine of the piperidinol intermediate.
-
-
Heat the solution (e.g., to 90°C) and rapidly introduce a stoichiometric amount of ethylene oxide. The reaction is exothermic, and the temperature will typically rise.[9]
-
Maintain the reaction temperature for a set period (e.g., 3 hours) to ensure complete conversion.[9]
Step 3: Isolation and Purification (Self-Validation)
-
Discharge the hot reaction mixture and cool it with stirring (e.g., to 20°C) to induce crystallization.
-
Filter the resulting crystals and wash with appropriate solvents (e.g., water and toluene) to remove unreacted starting materials and byproducts.[9]
-
Dry the crystals under vacuum.
-
Validation: Determine the melting point of the product. A sharp melting point within the expected range (180-184°C) indicates high purity.[6] Further characterization can be performed using techniques like NMR and Mass Spectrometry.[8]
Mechanism of Action: The Denisov Cycle
The primary industrial application of this molecule and its derivatives is as a Hindered Amine Light Stabilizer (HALS) or Hindered Amine Stabilizer (HAS) in polymers.[4][9] Unlike UV absorbers that merely block UV radiation, HALS actively interrupt the photo-oxidative degradation process by scavenging free radicals.[3][11] This mechanism operates via a regenerative catalytic process known as the Denisov Cycle.[3][12]
-
Initiation: The hindered amine (>N-H or >N-R) is oxidized by ambient peroxides or hydroperoxides (formed in the polymer by UV exposure) to form a stable nitroxide radical (>N-O•).[11]
-
Radical Trapping: This nitroxide radical is a highly efficient scavenger of damaging polymer alkyl radicals (R•), forming a non-radical amino ether (NOR).[11][12]
-
Regeneration: The amino ether can then react with another damaging radical, such as a peroxyl radical (ROO•), to regenerate the nitroxide radical and form a stable, non-radical product.[12]
The steric hindrance provided by the four methyl groups is critical; it protects the nitroxide radical, preventing it from terminating with another nitroxide radical and ensuring the longevity of the catalytic cycle.[3]
Caption: The Denisov Cycle, illustrating the regenerative mechanism of HALS.
Key Applications in Research and Industry
The unique structure of this compound makes it a valuable compound in several fields.
-
Polymer Stabilization: As a HALS, it provides exceptional long-term protection against UV and thermal degradation in a wide range of polymers, including polyolefins, polyurethanes, and polyamides.[3][13] This extends the service life and maintains the mechanical integrity and appearance of plastic products.[4]
-
Chemical Intermediate: It is a crucial building block for synthesizing more complex, higher molecular weight HALS and other functional chemicals.[9][14] The hydroxyl groups serve as reactive sites for further chemical modification.
-
TEMPO-based Polymers: This molecule is a precursor to TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl) derivatives.[15] TEMPO-functionalized polymers are gaining significant attention as cathode-active materials in organic radical batteries, for controlled radical polymerization, and as catalysts for selective oxidation of alcohols.[16][17][18]
-
Analytical and Reference Standard: In drug development and analytical chemistry, it is used as a fully characterized reference standard for method development, validation, and quality control applications.[2] It has also been noted as a useful analyte for quantifying organic contaminants in water.[19]
-
Antioxidant Research: The core tetramethylpiperidine structure is related to TEMPOL, a well-known antioxidant with potential therapeutic applications.[1] This compound may be explored in biological systems for its ability to modulate oxidative stress.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The following information is synthesized from multiple Safety Data Sheets (SDS).
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Source(s) |
| Pictogram | Warning | [5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects. | [5][8] |
| Precautionary Statements | P261: Avoid breathing dust.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Keep away from heat and sources of ignition.[20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[14]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[21] Do not let the chemical enter drains.[20]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[20]
-
Skin: Wash off with soap and plenty of water.[21]
-
Inhalation: Move person into fresh air.[21]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[20] In all cases of significant exposure, seek immediate medical attention.
-
References
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- Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Macromolecules - ACS Publications.
- Hindered Amine Light Stabilizer: Protecting Polymers from Degradation - Wellt Chemicals.
- A review on the mechanism of action and applicability of Hindered Amine Stabilizers.
- HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer - Tintoll.
- Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - Frontiers.
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- 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine | Pharmaffiliates.
- 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol Request for Quotation - ChemBK.
- Key Features of TEMPO-Containing Polymers for Energy Storage and Catalytic Systems.
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- This compound | 52722-86-8 - Sigma-Aldrich.
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- Hyperbranched TEMPO-based polymers as catholytes for redox flow battery applications.
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An In-depth Technical Guide to 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Abstract
This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS No. 52722-86-8), a key chemical intermediate in the synthesis of advanced materials. This document details the molecule's fundamental physicochemical properties, including its precise molecular weight, and offers a deep dive into its synthesis, mechanisms of action, and primary applications. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights, supported by established experimental protocols and mechanistic diagrams to facilitate a thorough understanding of this versatile piperidine derivative.
Core Physicochemical Properties
This compound is a bifunctional molecule featuring a sterically hindered secondary amine within a piperidine ring and two hydroxyl groups. This unique structure makes it a valuable building block. Its core properties are summarized below.
The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis, quantitative analysis, and formulation development. It is determined by summing the atomic weights of all atoms in its molecular formula. For this compound, the molecular formula is C₁₁H₂₃NO₂.[1][2]
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| Molecular Weight | 201.31 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₃NO₂ | [1][2][4][5] |
| CAS Number | 52722-86-8 | [1][2][6] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | [3][4] |
| Appearance | White to off-white powder or crystals | [5][6] |
| Melting Point | 180-184°C | [5] |
| Solubility | Soluble in methanol, ethanol, and hot water | [5] |
| InChI Key | STEYNUVPFMIUOY-UHFFFAOYSA-N | [6] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with ethylene oxide. This process is an N-alkylation reaction, specifically a hydroxyethylation, where the nucleophilic secondary amine of the piperidine ring attacks the electrophilic carbon of the ethylene oxide ring.
2.1. Synthesis Mechanism: Nucleophilic Ring-Opening
The reaction proceeds via a nucleophilic attack by the nitrogen atom of the piperidine on one of the carbon atoms of the ethylene oxide ring. This attack forces the highly strained three-membered ring to open. An acid catalyst is often employed to protonate the oxygen atom of the ethylene oxide, making the ring more susceptible to nucleophilic attack. The subsequent workup neutralizes the catalyst and protonates the resulting alkoxide to yield the final diol product.
2.2. Experimental Protocol: Acid-Catalyzed Ethoxylation
This protocol is adapted from established industrial processes for the synthesis of hindered amine derivatives.[7]
Materials:
-
2,2,6,6-tetramethyl-4-piperidinol (1.0 eq)
-
Ethylene oxide (1.2 eq)
-
Sulfuric Acid (96%, catalytic amount, e.g., 0.01 eq)
-
Toluene
-
Water (deionized)
-
Autoclave reactor
Procedure:
-
Charge the autoclave with 2,2,6,6-tetramethyl-4-piperidinol and a catalytic amount of 96% H₂SO₄.[7]
-
Seal the reactor and heat the mixture to approximately 90-95°C.[7]
-
Introduce ethylene oxide into the autoclave. The addition is exothermic, and the temperature will rise. Maintain the temperature at around 110-140°C.[7]
-
Allow the reaction to proceed for 2-3 hours under constant stirring.[7]
-
After the reaction is complete, discharge the hot reaction mixture and cool it to 20°C with stirring to induce crystallization.[7]
-
Filter the resulting crystals by suction.
-
Wash the collected crystals with water and toluene to remove unreacted starting materials and impurities.[7]
-
Dry the final product, 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol, under vacuum. The expected yield is typically high, often exceeding 90%.[7]
2.3. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications and Mechanisms of Action
The primary utility of this compound lies in its role as a versatile intermediate for more complex molecules, particularly Hindered Amine Light Stabilizers (HALS) and stable nitroxide radicals.[5][7][8]
3.1. Precursor to Hindered Amine Light Stabilizers (HALS)
It serves as a crucial building block for synthesizing polymeric HALS.[8] The hydroxyl groups can be esterified or etherified to incorporate the hindered amine moiety into larger polymer backbones or as additives. The fundamental mechanism of HALS involves a catalytic cycle that terminates free radicals generated by UV light exposure in polymers, thereby preventing degradation.
3.2. Precursor to TEMPO-derived Nitroxide Radicals
The parent compound can be oxidized to form its corresponding stable nitroxide radical, a derivative of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl. The most common and closely related radical is TEMPOL (4-Hydroxy-TEMPO).[9][10][11] These stable radicals are potent antioxidants and superoxide dismutase (SOD) mimetics.[10][11] They function by scavenging reactive oxygen species (ROS).[10]
Mechanism of Action: Radical Scavenging
TEMPOL and its derivatives act as catalytic radical scavengers. For instance, they can neutralize superoxide radicals (O₂⁻) through a redox cycle. The nitroxide can be reduced by superoxide to form the corresponding hydroxylamine, which is then re-oxidized back to the active nitroxide form by another superoxide molecule, producing hydrogen peroxide and oxygen in the process. This cyclic activity allows a small amount of the compound to neutralize a large number of free radicals.[11][12]
3.3. Nitroxide Radical Formation Pathway
Caption: Oxidation pathway to the active nitroxide radical and its scavenging cycle.
Safety and Handling
This compound is classified as an irritant. It can cause skin and serious eye irritation.[4][5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[13][14] Handling should be performed in a well-ventilated area to avoid inhalation of dust.[13] Store the compound in a tightly sealed container in a cool, dry place away from heat and strong oxidizing agents.[8][15]
Conclusion
This compound, with a molecular weight of 201.31 g/mol , is more than a simple chemical entity; it is a foundational intermediate in materials science and pharmacology. Its unique hindered amine structure combined with reactive hydroxyl groups allows for its incorporation into complex stabilizers and its conversion into potent antioxidant nitroxide radicals. A thorough understanding of its synthesis, properties, and mechanisms of action is essential for leveraging its full potential in the development of durable polymers and novel therapeutic agents.
References
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- Pharmaffiliates. 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine. [Link]
- ChemBK. 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol. [Link]
- Merck Millipore. TEMPOL - CAS 2226-96-2 - Calbiochem | 581500. [Link]
- PrepChem.com. Synthesis of 1-[2-hydroxy-2-phenylethyl]-2,2,6,6-tetramethylpiperidin-4-ol. [Link]
- PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. [Link]
- Mallak. Hydroxyethyl Tetramethyl piperidinol. [Link]
- Chemsrc. Hydroxyethyl tetramethylpiperidinol | CAS#:52722-86-8. [Link]
- PubChem. 4-Piperidinol, 1-(2-hydroxy-2-methylpropoxy)-2,2,6,6-tetramethyl-. [Link]
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1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol safety and handling
An In-depth Technical Guide to the Safe Handling of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol for Research and Development Applications
Introduction
This compound is a sterically hindered amine derivative widely utilized as a versatile intermediate in the synthesis of light stabilizers and as a light and heat stabilizer for plastics.[1] Its bifunctional nature, possessing both secondary alcohol and tertiary amine functionalities, makes it a valuable building block in various chemical syntheses. For professionals in research and drug development, understanding its properties is crucial, not only for its application but also for ensuring laboratory safety. While highly useful, this compound presents a distinct set of hazards that necessitate rigorous safety and handling protocols.
This guide serves as a comprehensive technical resource for researchers, scientists, and development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically grounded understanding of why certain precautions are necessary. By synthesizing data from multiple authoritative sources, this document outlines the core principles and detailed procedures for the safe handling, storage, and disposal of this compound, ensuring a self-validating system of laboratory safety.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 52722-86-8[3][4][5][6] |
| Molecular Formula | C₁₁H₂₃NO₂[2][3][4][5][6] |
| Molecular Weight | 201.31 g/mol [2][4][5][6] |
| Synonyms | 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine, 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol[2][7][8] |
Chemical Structure
The structure reveals the sterically hindered amine core, which is key to its function as a stabilizer, and two hydroxyl groups that influence its solubility and reactivity.
Physicochemical Data
This data is essential for anticipating the substance's behavior during experimental workups and for proper storage. Its hygroscopic nature and solubility profile are particularly important.
| Property | Value | Source |
| Physical Form | White to off-white powder or crystals | |
| Melting Point | 180-184 °C | [7] |
| Flash Point | 130.2 °C | [7] |
| Solubility | Soluble in methanol, ethanol, benzene, toluene; also soluble in hot water. | [9] |
| Special Properties | Strong moisture absorption (hygroscopic) | [9] |
Hazard Identification and Toxicological Profile
A critical aspect of working with this compound is understanding its potential health effects. GHS classifications from various suppliers show some variation, warranting a conservative approach that assumes the highest level of reported hazard.
GHS Hazard Classification
The following table consolidates the Globally Harmonized System (GHS) classifications reported for this compound. The presence of multiple hazard statements, particularly concerning skin and eye contact, underscores the need for stringent personal protective measures.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[2] |
| Hazardous to the Aquatic Environment, Chronic | H412 | Harmful to aquatic life with long lasting effects |
Toxicological Implications for Researchers
The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.
-
Dermal and Ocular Hazard : The most consistently reported hazards are skin and eye irritation, with some sources indicating the potential for serious eye damage.[2] This is a critical consideration. The basicity of the amine functionality can disrupt the lipid bilayers of skin and eye tissues, leading to irritation or chemical burns upon prolonged contact.
-
Respiratory Hazard : As a fine powder, the compound can be easily aerosolized during handling, such as weighing or transferring. Inhalation may lead to irritation of the respiratory tract.[2][9]
-
Ingestion Hazard : While less common in a laboratory setting, accidental ingestion is classified as harmful.
-
Chronic Effects : There is limited readily available data on the chronic toxicological effects of this specific compound.[7] In the absence of comprehensive data, the principle of As Low As Reasonably Achievable (ALARA) exposure must be strictly followed. Repeated exposure to respiratory irritants can potentially lead to more severe respiratory conditions.[10]
Core Principles of Safe Handling
Effective safety protocols are built on a hierarchy of controls, prioritizing engineering solutions over procedural ones, and using Personal Protective Equipment (PPE) as the final line of defense.
-
Engineering Controls : The primary method for minimizing exposure is to handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure. This contains dust at the source, preventing inhalation and contamination of the general lab environment. Eyewash stations and safety showers must be readily accessible and tested regularly.[11]
-
Administrative Controls : All containers must be clearly labeled with the chemical name and appropriate GHS pictograms. Access to areas where the chemical is used should be restricted to trained personnel. All users must be familiar with the contents of the Safety Data Sheet (SDS) before beginning work.
-
Chemical Incompatibilities : Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][12] The amine group is basic and can react exothermically with acids.
-
Storage Requirements : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11] Due to its hygroscopic nature, exposure to atmospheric moisture should be minimized to maintain the integrity of the material. Store at room temperature away from incompatible substances.
Standard Operating Procedures (SOPs)
The following protocols provide step-by-step methodologies for common laboratory tasks involving this compound.
Protocol 4.1: Personal Protective Equipment (PPE)
This protocol is a self-validating system; proper PPE is the final barrier between the researcher and the chemical hazard.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or, preferably, chemical splash goggles. | Protects against airborne dust and accidental splashes.[11][12] |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[12] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Methodology:
-
Inspection: Before entering the lab, inspect all PPE for damage (e.g., cracks in goggles, holes in gloves).
-
Donning: Don the lab coat and fasten it completely. Put on safety goggles. Finally, don gloves, ensuring they overlap the cuffs of the lab coat.
-
Doffing: To prevent contamination, remove PPE before leaving the laboratory. Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Remove the lab coat, followed by the goggles.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[11][12]
Protocol 4.2: Weighing and Handling Solid Compound
Objective: To accurately weigh and transfer the solid compound while minimizing dust generation and exposure.
Methodology:
-
Preparation: Ensure the chemical fume hood or ventilated enclosure is operational. Place a weigh boat, spatula, and the chemical container inside the enclosure.
-
Tare: Place the empty weigh boat on the analytical balance and tare it.
-
Transfer: Slowly open the container. Using a clean spatula, carefully transfer the desired amount of the white, crystalline solid to the weigh boat. Avoid any rapid movements that could create dust.
-
Weighing: Record the mass.
-
Sealing: Securely close the primary container immediately after use to prevent moisture absorption and contamination.
-
Cleanup: Gently wipe down the spatula and any surfaces inside the hood with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
Protocol 4.3: Spill Management
Prompt and correct response to a spill is critical to prevent wider contamination and exposure.
Methodology for a Small, Contained Spill (<10g):
-
Alert: Alert personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure you are wearing the appropriate PPE (Protocol 4.1).
-
Contain Dust: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Collect: Carefully sweep the material into a container designated for hazardous chemical waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste according to institutional guidelines.
Emergency Procedures
In the event of an exposure or other emergency, immediate and appropriate action is required.
First-Aid Measures
The following table provides guidance for immediate first-aid response. Medical attention should always be sought following any significant exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][11] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][12] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical powder for small fires. For larger fires, use water spray, fog, or foam. Do not use a direct water jet, as it may scatter the material.[7]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂).[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Waste Disposal
All waste materials, including spilled compound, contaminated cleaning materials, and empty containers, must be disposed of as hazardous chemical waste. Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[7] Do not dispose of this chemical into drains or the environment.
Conclusion
This compound is a compound of significant utility in materials science and chemical synthesis. However, its potential to cause skin, eye, and respiratory irritation demands a high level of respect and adherence to rigorous safety protocols. By understanding the scientific basis for these hazards and implementing a multi-layered safety approach—from engineering controls to meticulous personal practices—researchers can confidently and safely harness the benefits of this versatile chemical intermediate.
References
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- Synthonix. (n.d.). This compound.
- ChemBK. (2024, April 9). 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol.
- Chemsrc. (2025, August 22). Hydroxyethyl tetramethylpiperidinol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11475737, 4-Piperidinol, 1-(2-hydroxy-2-methylpropoxy)-2,2,6,6-tetramethyl-.
- Axios Research. (n.d.). This compound.
- Oakwood Chemical. (n.d.). This compound.
- Google Patents. (n.d.). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl.
- Pharmaffiliates. (n.d.). 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.
- CP Lab Chemicals. (n.d.). 1-(2í-Hydroxyethyl)-2, 2, 6, 6-Tetramethyl-4-Piperidinol, min 98% (GC), 25 grams.
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The Enduring Versatility of the Tetramethylpiperidine Scaffold: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unique Stature of the Tetramethylpiperidine Core
The 2,2,6,6-tetramethylpiperidine framework, a seemingly simple heterocyclic amine, represents a cornerstone in both materials science and medicinal chemistry. Its defining feature—the steric hindrance provided by the four methyl groups flanking the nitrogen atom—imparts a unique combination of stability, reactivity, and functionality that has been harnessed in a remarkable array of applications.[1] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of tetramethylpiperidine derivatives, offering a technical resource for scientists seeking to leverage the power of this versatile scaffold.
The significance of the tetramethylpiperidine moiety extends from its foundational role in the development of Hindered Amine Light Stabilizers (HALS) to its emergence as a critical pharmacophore in the design of novel therapeutics.[1][2] Its derivatives, most notably the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have revolutionized oxidative chemistry, offering mild and selective catalytic processes.[3] This guide will delve into the fundamental chemistry that underpins these applications, providing both theoretical understanding and practical protocols for the modern researcher.
Part 1: Synthesis of the Tetramethylpiperidine Core and Its Derivatives
The construction of the sterically hindered tetramethylpiperidine ring is not a trivial undertaking. Direct methylation of piperidine is synthetically challenging, making multi-step processes the preferred and industrially practiced route.[1]
Synthesis of the Parent Scaffold: 2,2,6,6-Tetramethylpiperidine
The most common and established pathway to the parent 2,2,6,6-tetramethylpiperidine (TMP) involves a two-stage process commencing with readily available starting materials.[1]
Stage 1: Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)
This initial step involves a one-pot synthesis from acetone and ammonia, proceeding through a series of condensation and cyclization reactions.[1]
Experimental Protocol: Synthesis of Triacetonamine
Materials:
-
Acetone
-
Ammonia
-
Catalyst (e.g., calcium chloride)
Procedure:
-
In a suitable reaction vessel, combine acetone (3 equivalents) and the catalyst.
-
Cool the mixture and slowly introduce ammonia (1 equivalent) while maintaining the temperature.
-
Allow the reaction to proceed, monitoring for the formation of triacetonamine.
-
Upon completion, isolate the product through appropriate workup and purification procedures (e.g., distillation or crystallization).
Stage 2: Deoxygenation of Triacetonamine to 2,2,6,6-Tetramethylpiperidine
The carbonyl group of triacetonamine is subsequently removed, typically via a Wolff-Kishner reduction, to yield the parent TMP.[1]
Experimental Protocol: Wolff-Kishner Reduction of Triacetonamine
Materials:
-
Triacetonamine
-
Hydrazine hydrate
-
Potassium hydroxide
-
High-boiling solvent (e.g., diethylene glycol)
Procedure:
-
Combine triacetonamine, hydrazine hydrate, and the high-boiling solvent in a reaction flask equipped with a reflux condenser.
-
Heat the mixture to reflux to form the hydrazone.
-
Carefully add potassium hydroxide to the reaction mixture.
-
Increase the temperature to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas, leading to the formation of 2,2,6,6-tetramethylpiperidine.
-
Isolate the product by distillation.
Synthesis of Functionalized Derivatives: The Case of 4-Substituted Tetramethylpiperidines
Functionalization of the tetramethylpiperidine ring, particularly at the 4-position, is crucial for tuning its properties and expanding its applications. A common and important derivative is 2,2,6,6-tetramethyl-4-piperidinol.
Experimental Protocol: One-Pot Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol [4]
Materials:
-
Acetone
-
Ammonia
-
Hydrogen gas
-
Organic solvent (e.g., toluene)
-
Catalyst (metal chloride on activated carbon)
Procedure:
-
In a high-pressure reactor, charge acetone, the organic solvent, and the catalyst.
-
Slowly introduce ammonia into the reactor at a controlled temperature (20-80 °C) and allow the reaction to proceed for 1-5 hours.
-
Subsequently, introduce hydrogen gas into the reactor at an elevated temperature (20-180 °C) and continue the reaction for another 1-5 hours.
-
After cooling the reaction mixture to room temperature, the product, 2,2,6,6-tetramethyl-4-piperidinol, will crystallize and can be isolated.
Part 2: Tetramethylpiperidine Derivatives in Materials Science: The Chemistry of Longevity
The most significant industrial application of tetramethylpiperidine derivatives is as Hindered Amine Light Stabilizers (HALS) in polymers.[5] HALS are remarkably efficient at protecting polymers from degradation caused by exposure to UV radiation.[6] Unlike UV absorbers, which function by absorbing UV light, HALS act as radical scavengers in a regenerative catalytic cycle.[7]
The Denisov Cycle: A Regenerative Mechanism of Protection
The protective action of HALS is governed by the Denisov Cycle, a complex series of radical reactions that effectively neutralizes the harmful free radicals generated during the photo-oxidation of polymers.[6][8]
The cycle is initiated by the oxidation of the hindered amine to a stable nitroxyl radical. This nitroxyl radical is the key active species that intercepts polymer-damaging radicals (P• and POO•). The regenerative nature of this cycle, where the active nitroxyl radical is continuously reformed, is the cornerstone of the long-term protection afforded by HALS.[5][6]
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An In-depth Technical Guide to Hindered Amine Light Stabilizers (HALS) in Polymer Chemistry
This guide provides a comprehensive technical overview of Hindered Amine Light Stabilizers (HALS), a cornerstone of modern polymer protection. Intended for researchers, scientists, and formulation chemists, this document delves into the fundamental mechanisms, practical applications, and evaluation methodologies pertinent to HALS technology. By synthesizing established chemical principles with field-proven insights, this guide aims to equip the reader with the expertise necessary to effectively utilize HALS for enhancing polymer durability.
Part 1: The Challenge of Polymer Degradation
Polymers are ubiquitous in modern life, valued for their versatility, low cost, and high performance.[1] However, when exposed to environmental stressors, particularly ultraviolet (UV) radiation from sunlight, their chemical structure is compromised.[1][2] This process, known as photo-oxidation, initiates a cascade of degradative reactions. High-energy UV photons break chemical bonds within the polymer backbone, generating highly reactive free radicals.[1][3] These radicals react with oxygen, propagating chain reactions that lead to:
-
Chain Scission: A reduction in molecular weight, resulting in loss of mechanical strength and flexibility.[1]
-
Crosslinking: The formation of uncontrolled bonds between polymer chains, causing increased brittleness.[1]
-
Surface Defects: Visible manifestations such as discoloration (yellowing), chalking, cracking, and loss of gloss, which compromise both aesthetics and performance.[1][4]
Without effective stabilization, outdoor applications of polymers would see their service life drastically reduced.[1] While UV absorbers, which function by absorbing UV radiation and dissipating it as heat, offer a degree of protection, they are consumed in the process.[1][5] Hindered Amine Light Stabilizers (HALS) provide a more robust and enduring solution by actively interfering with the degradation chemistry.[1][5][6]
Part 2: The Core Mechanism of HALS - The Denisov Cycle
Unlike UV absorbers, HALS do not absorb UV radiation.[7][8][9] Their primary function is to scavenge the free radicals that are central to the photo-oxidative degradation process.[1][2][3][5] This is achieved through a regenerative catalytic cycle known as the Denisov Cycle .[7][10][11] This cyclic nature is the key to their high efficiency and long-term performance, as the HALS molecules are regenerated rather than consumed.[3][5][7]
The mechanism can be broadly understood in the following stages:
-
Activation: The parent hindered amine is oxidized by species present in the polymer (e.g., hydroperoxides) to form a stable nitroxide radical (>NO•).[7][10][12]
-
Radical Trapping: This nitroxide radical is highly efficient at trapping polymer alkyl radicals (R•), forming a non-radical amino ether (>NOR).[10][13]
-
Regeneration: The amino ether can then react with another radical species, such as a peroxy radical (ROO•), to regenerate the nitroxide radical and form non-radical, stable products.[7][10][13]
This continuous cycling allows a single HALS molecule to neutralize numerous free radicals, providing exceptionally long-lasting protection.[1][5]
Caption: Figure 1: The HALS Regenerative Mechanism (Denisov Cycle).
Part 3: Classification and Selection of HALS
The efficacy of a HALS is not solely dependent on its core chemistry but also on its physical properties, which dictate its compatibility, mobility, and longevity within the polymer matrix. HALS are broadly classified based on molecular weight and the nature of the substituent on the hindered amine's nitrogen atom.
Classification by Molecular Weight
| HALS Type | Key Characteristics | Advantages | Disadvantages | Typical Applications |
| Monomeric (Low MW) | Lower molecular weight (<1000 g/mol ) | High mobility within the polymer, effective surface protection. | Higher volatility (can be lost during high-temp processing), prone to migration and extraction.[14] | Thin films, fibers, surface coatings where high mobility is beneficial. |
| Polymeric/Oligomeric (High MW) | Higher molecular weight (>1500 g/mol )[14] | Low volatility, excellent resistance to migration and extraction, better heat stability.[6][9][14] | Lower mobility (can be less effective in thick sections), potential for reduced compatibility.[14][15] | Thick-section articles, automotive parts, agricultural films, applications requiring long-term durability.[11][14] |
An optimal molecular weight range is often considered to be 1500-3000 g/mol , balancing resistance to migration with effective dispersion and efficiency.[14]
Classification by N-Substituent
The substituent on the nitrogen of the piperidine ring influences the basicity and reactivity of the HALS. This is a critical consideration for formulation compatibility.
-
N-H (Secondary Amine): These are traditional HALS. They exhibit high basicity, which can lead to undesirable interactions with acidic components in a formulation, such as pigments or flame retardants.[12]
-
N-R (N-Alkyl): Alkylation of the nitrogen (e.g., N-CH₃) reduces the basicity compared to N-H types. This steric hindrance makes them more suitable for acidic environments.[16]
-
NOR (N-Alkoxy): These HALS have an alkoxy group on the nitrogen and exhibit the lowest basicity, sometimes even weak acidity.[12][16] They are highly effective in acidic systems where traditional HALS would be deactivated.[16]
The basicity trend is generally: N-H > N-R > NOR .[16]
Part 4: Synergistic Stabilization Systems
While HALS are powerful stabilizers on their own, their performance is often significantly enhanced when used in combination with other additives, a phenomenon known as synergism.[17]
-
HALS + UV Absorbers (UVA): This is the most common synergistic combination.[9] The UVA (e.g., benzotriazoles, benzophenones) acts as a primary screen, absorbing a significant portion of incident UV radiation.[10][13] The HALS then scavenges any free radicals that are formed by the UV radiation that penetrates the UVA shield.[9] This dual-protection mechanism is highly effective for stabilizing clear coats and pigmented systems.[18]
-
HALS + Antioxidants: Antioxidants (e.g., hindered phenols, phosphites) are primarily used to protect the polymer during high-temperature processing (melt stabilization). However, they also play a role in long-term thermal stability.[19] Combining HALS with antioxidants provides comprehensive protection against both photo-oxidation and thermal degradation.[17] Care must be taken, as some combinations, like HALS with sulfur-containing antioxidants, can have an antagonistic effect.[9][17]
Caption: Figure 2: Synergistic actions of HALS, UVAs, and Antioxidants.
Part 5: Experimental Evaluation of HALS Performance
Validating the performance of a HALS formulation is critical. This involves subjecting the stabilized polymer to conditions that simulate its end-use environment and measuring the retention of key physical and aesthetic properties over time.
Standard Workflow for HALS Evaluation
A typical evaluation workflow involves sample preparation, accelerated weathering, and property analysis.
Caption: Figure 3: Standard workflow for evaluating HALS performance.
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Melt Compounding
-
Drying: Dry the base polymer resin (e.g., polypropylene, polyethylene) in a vacuum oven at 80°C for 4 hours to remove moisture.
-
Pre-blending: Create a dry blend of the polymer pellets with the HALS and any other additives (e.g., UVA, antioxidants) at the desired weight percentage (typically 0.1-1.0 wt% for HALS).[11]
-
Compounding: Process the blend through a twin-screw extruder with a temperature profile appropriate for the polymer (e.g., 180-220°C for polypropylene). This ensures homogeneous dispersion of the additives.
-
Pelletizing: Cool the extruded strand in a water bath and pelletize it.
-
Molding: Dry the compounded pellets and use an injection molding machine to produce standard test plaques (e.g., 100mm x 100mm x 2mm). A control sample with no stabilizer must also be prepared.
Protocol 2: Accelerated Weathering
-
Apparatus: Use a xenon arc weatherometer, which simulates the full spectrum of sunlight.
-
Conditions: Set the test conditions according to a standard such as ASTM G155. A typical cycle might include:
-
Irradiance: 0.55 W/m² at 340 nm
-
Black Panel Temperature: 63°C
-
Relative Humidity: 50%
-
Cycle: 102 minutes of light followed by 18 minutes of light plus water spray.
-
-
Exposure: Place the molded plaques in the weatherometer. Remove samples at predetermined intervals (e.g., 0, 500, 1000, 1500, 2000 hours) for analysis.
Protocol 3: Performance Analysis
-
Color Measurement: Use a spectrophotometer to measure the CIELAB L, a, and b* values. Calculate the total color change (ΔE) relative to the unexposed sample. A lower ΔE indicates better color stability.[20]
-
Gloss Measurement: Use a gloss meter at a 60° angle (for semi-gloss) or 20° (for high-gloss). Record the gloss units and calculate the percent gloss retention relative to the initial value. Higher retention signifies better surface integrity.
-
Mechanical Testing: Use a universal testing machine to perform tensile tests according to ASTM D638. Measure tensile strength at break and elongation at break. Higher retention of these properties indicates superior stabilization.
-
Chemical Analysis (FTIR): Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups (C=O) around 1715 cm⁻¹, which is a direct indicator of polymer oxidation. A slower rate of increase in the carbonyl index points to more effective stabilization.[20]
Part 6: Applications and Future Trends
HALS are indispensable in a vast range of applications where durability against weathering is critical.[1][2]
-
Automotive: Interior and exterior components like bumpers, dashboards, and trim to prevent cracking and color fade.[1][5][11]
-
Agriculture: Greenhouse films and agricultural mulches to extend their service life under intense sun exposure.[1][11]
-
Construction: Siding, window profiles, and decking to maintain structural integrity and appearance.[1]
-
Textiles and Fibers: Outdoor furniture fabrics, awnings, and ropes to prevent strength loss and fading.[1]
-
Coatings: Automotive and industrial coatings for gloss retention and crack prevention.[1][5]
The future of HALS technology is driven by demands for greater sustainability and performance.[3] Key trends include the development of:
-
Low-Migration HALS: For sensitive applications like food packaging and medical devices.[1]
-
Biodegradable or Bio-based HALS: To align with circular economy goals.[1]
-
Multifunctional Stabilizers: Combining HALS, UVA, and antioxidant functionalities into a single molecule for improved efficiency and simpler formulation.[11]
References
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- Hindered amine light stabilizers. (n.d.). Wikipedia.
- Light Stabilizers (HALS) Definition & Mechanism. (n.d.). Baoxu Chemical.
- Hindered amine light stabilizers. (n.d.). In Wikipedia.
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An In-Depth Technical Guide to the Mechanism of Action of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Stable Nitroxide Precursor
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol, a hydroxylamine derivative often referred to as Tempol-H, is a synthetic compound that has garnered significant interest within the scientific community. While it possesses inherent chemical reactivity, its primary biological significance lies in its role as the reduced precursor to the stable nitroxide radical, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol). This guide will delve into the intricate mechanism of action of this compound, focusing on the dynamic interplay of its redox forms and the subsequent modulation of cellular signaling pathways. We will explore its potent antioxidant capabilities, its paradoxical pro-oxidant effects in specific contexts, and the experimental methodologies employed to elucidate these multifaceted actions. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile molecule.
Core Mechanism of Action: The Catalytic Scavenging of Reactive Oxygen Species
The therapeutic efficacy of this compound is intrinsically linked to its in vivo oxidation to Tempol, a stable nitroxide radical. This conversion initiates a catalytic cycle that effectively mitigates oxidative stress by scavenging a variety of reactive oxygen species (ROS).
The Redox-Cycling Core: A Triumvirate of Bioactive Forms
The central mechanism revolves around the reversible one- and two-electron transfer reactions between three key molecular species: the hydroxylamine (Tempol-H), the nitroxide radical (Tempol), and the oxoammonium cation.[1] This dynamic equilibrium allows for a catalytic, rather than stoichiometric, detoxification of ROS.
Diagram: The Catalytic Redox Cycle of Tempol
A simplified representation of the key redox states involved in the catalytic activity.
Superoxide Dismutase (SOD) Mimetic Activity
A primary and extensively studied function of Tempol is its ability to mimic the enzymatic activity of superoxide dismutase (SOD).[2] This is achieved through a catalytic cycle that dismutates the highly reactive superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂).
The catalytic cycle can be summarized by the following reactions:
-
Oxidation of Tempol-H to Tempol: In the presence of superoxide, the hydroxylamine form is oxidized to the stable nitroxide radical, Tempol.
Tempol-H + O₂⁻ + H⁺ → Tempol + H₂O₂
-
Further Oxidation to the Oxoammonium Cation: Tempol can then be further oxidized by another superoxide molecule to form the oxoammonium cation.
Tempol + O₂⁻ + H⁺ → Oxoammonium Cation + H₂O₂
-
Regeneration of Tempol: The oxoammonium cation is subsequently reduced back to Tempol, completing the catalytic cycle. This reduction can occur via various cellular reducing agents, such as ascorbate or thiols.[3]
This continuous cycling allows a single molecule of Tempol to neutralize multiple molecules of superoxide, making it a highly efficient antioxidant.[1]
Catalase-Like Activity and Peroxynitrite Scavenging
Beyond its SOD mimetic effects, Tempol also exhibits catalase-like activity, facilitating the decomposition of hydrogen peroxide into water and oxygen.[4] This is a crucial secondary antioxidant function, as it prevents the accumulation of H₂O₂, which can participate in the Fenton reaction to generate the highly damaging hydroxyl radical.
Furthermore, Tempol can catalytically scavenge peroxynitrite (ONOO⁻), a potent and destructive reactive nitrogen species formed from the reaction of superoxide and nitric oxide. This is achieved through a cycle where Tempol is oxidized by peroxynitrite-derived radicals to the oxoammonium cation, which then oxidizes peroxynitrite to harmless products, regenerating Tempol in the process.
Modulation of Downstream Signaling Pathways: From Antioxidant to Biological Response
The profound impact of this compound on cellular redox status translates into the modulation of numerous downstream signaling pathways that are sensitive to oxidative stress. This intricate interplay governs its anti-inflammatory, anti-apoptotic, and, paradoxically, pro-apoptotic effects.
Inhibition of Pro-inflammatory Pathways
Chronic inflammation is often underpinned by excessive ROS production. By mitigating oxidative stress, Tempol can dampen pro-inflammatory signaling cascades.
-
Nuclear Factor-kappaB (NF-κB) Pathway: NF-κB is a key transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. Its activation is often triggered by ROS. Tempol has been shown to inhibit the activation of NF-κB, thereby downregulating the production of inflammatory cytokines and chemokines.[5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family of proteins, including p38 and JNK, are critical mediators of cellular stress responses and inflammation. Oxidative stress is a potent activator of these pathways. Tempol can attenuate the phosphorylation and activation of p38 MAPK and JNK, leading to a reduction in the inflammatory response.[6]
Diagram: Anti-inflammatory Signaling Cascade of Tempol
Tempol mitigates inflammation by scavenging ROS, thereby inhibiting the activation of key pro-inflammatory signaling pathways like MAPK and NF-κB.
Regulation of Apoptosis: A Context-Dependent Duality
The effect of Tempol on apoptosis, or programmed cell death, is remarkably context-dependent, showcasing a fascinating duality in its mechanism of action.
-
Anti-Apoptotic Effects in Healthy and Stressed Cells: In normal cells or cells under oxidative stress, the antioxidant properties of Tempol are protective. By reducing ROS levels, Tempol can prevent the mitochondrial dysfunction and subsequent activation of the intrinsic apoptotic pathway. This is often characterized by an increase in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and a decrease in the activation of executioner caspases like caspase-3.[7]
-
Pro-Apoptotic Effects in Cancer Cells: Paradoxically, in many cancer cell lines, Tempol has been shown to induce apoptosis.[8][9] This is attributed to a shift in its function from an antioxidant to a pro-oxidant. At higher concentrations, Tempol can promote the generation of ROS within cancer cells, which have a compromised antioxidant defense system.[10] This surge in oxidative stress leads to the activation of pro-apoptotic signaling pathways, including the MAPK and Akt/mTOR pathways, ultimately resulting in cancer cell death.[11]
| Cell Type | Effect of Tempol | Key Molecular Changes |
| Normal/Stressed Cells | Anti-apoptotic | ↑ Bcl-2/Bax ratio, ↓ Caspase-3 activation[7] |
| Cancer Cells | Pro-apoptotic | ↑ ROS, ↓ p-Akt, ↓ p-mTOR, ↑ Caspase-3 activation[11] |
Experimental Workflows for Mechanistic Elucidation
A thorough understanding of the mechanism of action of this compound necessitates the use of a combination of in vitro assays. Below are detailed protocols for key experiments.
Measurement of Intracellular ROS using DCFH-DA Assay
This assay is widely used to measure overall intracellular ROS levels.
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Staining: Remove the treatment media and wash the cells once with warm, serum-free media. Add 100 µL of 10 µM DCFH-DA in serum-free media to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
Diagram: DCFH-DA Assay Workflow
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- 4. api.pageplace.de [api.pageplace.de]
- 5. researchgate.net [researchgate.net]
- 6. Tempol Induces Oxidative Stress, ER Stress and Apoptosis via MAPK/Akt/mTOR Pathway Suppression in HT29 (Colon) and CRL-… [ouci.dntb.gov.ua]
- 7. Protective Effect of Tempol Against Hypoxia-Induced Oxidative Stress and Apoptosis in H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tempol Inhibits the Growth of Lung Cancer and Normal Cells through Apoptosis Accompanied by Increased O2•- Levels and Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tempol Induces Oxidative Stress, ER Stress and Apoptosis via MAPK/Akt/mTOR Pathway Suppression in HT29 (Colon) and CRL-1739 (Gastric) Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
The Versatile Diol: Application Notes on 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol in Organic Synthesis
Introduction: A Sterically Hindered Diol with Unique Potential
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol, a bifunctional derivative of the well-known 2,2,6,6-tetramethylpiperidine, is a valuable intermediate in the synthesis of advanced materials and potentially in the development of novel pharmaceuticals. Its structure, characterized by a sterically hindered secondary amine and two hydroxyl groups of differing reactivity, offers a unique platform for chemical modification. This document provides an in-depth guide to the applications of this compound, with a primary focus on its role as a key building block for Hindered Amine Light Stabilizers (HALS) and its potential in other areas of organic synthesis. For researchers, scientists, and drug development professionals, this guide will illuminate the causality behind experimental choices and provide validated protocols for its use.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in organic synthesis. This white to off-white crystalline powder is soluble in various organic solvents and hot water.[1]
| Property | Value | Source |
| CAS Number | 52722-86-8 | [2][3][4] |
| Molecular Formula | C₁₁H₂₃NO₂ | [2][3][4] |
| Molecular Weight | 201.31 g/mol | [2][3][5] |
| Melting Point | 180-184 °C | [1] |
| Boiling Point | 302.6±22.0 °C (Predicted) | [1] |
| Density | 0.975±0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 130.2 °C | [1] |
| Solubility | Soluble in methanol, ethanol, benzene, toluene, and hot water. | [1] |
Core Application: Monomer for Polymeric Hindered Amine Light Stabilizers (HALS)
The most significant application of this compound is as a monomer for the synthesis of high-molecular-weight Hindered Amine Light Stabilizers (HALS).[6] Polymeric HALS are essential additives in the plastics and coatings industries, offering superior protection against photo-oxidative degradation by scavenging free radicals.[7][8] The polymeric nature of these stabilizers, derived from the bifunctionality of the title compound, ensures low volatility and minimal migration from the polymer matrix, leading to long-lasting stabilization.[9][10]
A prime example of a polymeric HALS synthesized from this diol is Tinuvin 622, a polyester of this compound and succinic acid.[1][11][12]
Reaction Workflow: Synthesis of Polymeric HALS (Tinuvin 622 Type)
The synthesis of a Tinuvin 622-type polymeric HALS involves a polycondensation reaction between this compound and a dicarboxylic acid or its ester derivative. The choice of the dicarboxylic acid can be varied to fine-tune the properties of the final HALS.
Caption: Polycondensation workflow for the synthesis of a polymeric HALS.
Protocol: Synthesis of Poly-(N-β-hydroxyethyl-2,2,6,6-tetramethyl-4-hydroxy-piperidyl succinate)
This protocol describes the synthesis of a polymeric HALS through the transesterification of dimethyl succinate with this compound.
Materials:
-
This compound
-
Dimethyl succinate
-
Tetrabutyl titanate (catalyst)
-
Xylene (solvent)
-
Nitrogen gas supply
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Charging the Reactor: In a clean and dry reactor, charge this compound and dimethyl succinate in a 1:1 molar ratio. Add xylene as a solvent (approximately 50% by weight of the total reactants).
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Catalyst Addition: Add tetrabutyl titanate catalyst (typically 0.1-0.5% by weight of the reactants).
-
Heating and Reaction: Begin stirring and gradually heat the reaction mixture to 140-150°C. Methanol will start to distill off as a byproduct of the transesterification reaction.
-
Monitoring the Reaction: Continue the reaction at this temperature, collecting the distilled methanol. The reaction is considered complete when the theoretical amount of methanol has been collected. This typically takes several hours.
-
Solvent Removal: Once the reaction is complete, increase the temperature to 180-200°C under reduced pressure to remove the xylene solvent.
-
Product Isolation: The molten polymeric product is then discharged from the reactor and allowed to cool and solidify. The resulting product is a white to slightly yellowish solid.
Expert Insights:
-
The use of a transesterification catalyst like tetrabutyl titanate is crucial for achieving a high degree of polymerization at reasonable reaction times.
-
Maintaining an inert atmosphere is essential to prevent oxidation of the reactants and the final product, which could lead to discoloration.
-
The removal of the methanol byproduct drives the equilibrium of the reaction towards the formation of the polymer. Efficient distillation is therefore key to obtaining a high molecular weight product.
Further Synthetic Applications: A Versatile Building Block
Beyond its primary role in HALS synthesis, the presence of two hydroxyl groups with different steric environments and the tertiary amine functionality make this compound a versatile intermediate for various other organic transformations.
Selective Reactions of the Hydroxyl Groups
The primary hydroxyl group on the N-ethyl substituent is sterically more accessible and generally more reactive than the secondary hydroxyl group at the C4 position of the piperidine ring. This difference in reactivity can be exploited for selective chemical modifications.
Caption: Reactivity difference of the hydroxyl groups.
Protocol: Synthesis of N-[1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-yl]-ε-caprolactam
This protocol demonstrates the use of this compound as a nucleophile in a ring-opening reaction with an epoxide, followed by an intramolecular rearrangement. While the provided source is a synthesis of the title compound from N-(2,2,6,6-tetramethylpiperidin-4-yl)-ε-caprolactam and ethylene oxide, it illustrates the reactivity at the nitrogen atom.[13] A more detailed, analogous procedure would be:
Materials:
-
N-(2,2,6,6-tetramethylpiperidin-4-yl)-ε-caprolactam
-
Ethylene oxide
-
N,N-Dimethylformamide (DMF)
-
Autoclave
Equipment:
-
High-pressure autoclave with temperature and pressure controls.
Procedure:
-
Charging the Autoclave: In a suitable autoclave, dissolve N-(2,2,6,6-tetramethylpiperidin-4-yl)-ε-caprolactam in N,N-dimethylformamide.
-
Addition of Ethylene Oxide: Carefully add a molar excess of ethylene oxide to the solution.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 190°C for 4 hours.[13] The pressure inside the autoclave will increase due to the vapor pressure of the solvent and ethylene oxide.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. The reaction mixture can then be concentrated under reduced pressure to remove the DMF. The crude product can be purified by recrystallization or chromatography.
Expert Insights:
-
Reactions with ethylene oxide are typically carried out in a high-pressure autoclave due to the low boiling point and high reactivity of ethylene oxide.
-
The use of a polar aprotic solvent like DMF helps to dissolve the reactants and facilitate the reaction.
-
The high temperature is necessary to drive the ring-opening of the epoxide by the secondary amine.
Potential in Pharmaceutical Development
The sterically hindered piperidine core is a common motif in many active pharmaceutical ingredients (APIs). The presence of two hydroxyl groups in this compound provides handles for further functionalization, making it a potentially useful building block in drug discovery and development.[1] For instance, it can be used as a scaffold to introduce specific pharmacophores or to modify the pharmacokinetic properties of a lead compound.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable difunctional intermediate in organic synthesis. Its primary and most well-established application is as a monomer for the production of high-performance polymeric Hindered Amine Light Stabilizers. The distinct reactivity of its two hydroxyl groups, coupled with the inherent stability of the tetramethylpiperidine core, opens up possibilities for its use as a building block in the synthesis of other specialty chemicals and potentially in the pharmaceutical industry. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
References
- Axios Research. This compound. [Link]
- ChemBK. 1-(2í-Hydroxyethyl)
- PrepChem. Synthesis of N-[1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-yl]-epsilon-caprolactam. [Link]
- Google Patents. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. [Link]
- Hunan Chemical BV. UV-Light-Stabilizer-622.pdf. [Link]
- Pharmaffiliates. 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine. [Link]
- Google Patents. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- Wikipedia. Bis(2,2,6,6-tetramethyl-4-piperidyl)
- Google Patents. JP2662245B2 - Method for producing bis (2,2,6,6-tetramethyl-4-piperidyl)
- Axios Research. This compound. [Link]
- Wikipedia. Hindered amine light stabilizers. [Link]
- Tintoll. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. [Link]
- Synthonix. This compound - [H55151]. [Link]
- CP Lab Chemicals. 1-(2í-Hydroxyethyl)-2, 2, 6, 6-Tetramethyl-4-Piperidinol, min 98% (GC), 25 grams. [Link]
- Oakwood Chemical. This compound. [Link]
- PubChem. 4-Piperidinol, 1-(2-hydroxy-2-methylpropoxy)-2,2,6,6-tetramethyl-. [Link]
- Google Patents. CN101570507A - Preparation process of bis (n-octyloxy-2, 2,6, 6-tetramethylpiperidyl)
- ChemBK.
Sources
- 1. sinorawchemical.com [sinorawchemical.com]
- 2. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate - Wikipedia [en.wikipedia.org]
- 3. This compound - CAS - 52722-86-8 | Axios Research [axios-research.com]
- 4. Synthonix, Inc > 52722-86-8 | this compound [synthonix.com]
- 5. calpaclab.com [calpaclab.com]
- 6. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 7. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 8. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
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Application Notes and Protocols for 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol as a Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to understanding and utilizing 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol as a highly effective stabilizer for a wide range of polymeric materials. This document will delve into the compound's mechanism of action, its key applications, and detailed protocols for its evaluation, ensuring both scientific integrity and practical, field-proven insights.
Introduction: The Role of this compound in Polymer Stability
This compound is a specialized chemical additive belonging to the class of Hindered Amine Light Stabilizers (HALS).[1] HALS are renowned for their exceptional ability to protect polymers from degradation caused by exposure to ultraviolet (UV) radiation and oxidative processes.[2] Unlike UV absorbers that function by blocking UV light, HALS operate by scavenging harmful free radicals generated during the photo-oxidation of the polymer, thus interrupting the degradation cascade.[2]
The unique molecular structure of this compound, featuring a sterically hindered piperidine core, is central to its stabilizing activity. The addition of a hydroxyethyl group at the N1 position can enhance its compatibility with certain polymer matrices and may influence its migration characteristics. This document will explore the practical implications of this structure in polymer stabilization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52722-86-8 | [3] |
| Molecular Formula | C₁₁H₂₃NO₂ | [3] |
| Molecular Weight | 201.31 g/mol | [3] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 180-184 °C | |
| Solubility | Soluble in methanol, ethanol, benzene, toluene; also soluble in hot water | [4] |
Mechanism of Action: The Denisov Cycle
The primary mechanism by which this compound protects polymers is through a regenerative cyclic process known as the Denisov Cycle. This intricate process allows a single HALS molecule to neutralize multiple free radicals, leading to long-lasting stabilization.
The cycle can be broadly understood through the following stages:
-
Initiation: UV radiation or heat generates free radicals (R•) within the polymer matrix. These radicals react with oxygen to form peroxy radicals (ROO•).
-
Intervention by HALS: The secondary amine of the HALS molecule reacts with the peroxy radicals, converting them into harmless hydroperoxides and forming a stable nitroxyl radical (>NO•).
-
Radical Scavenging: The nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•), forming an amino ether.
-
Regeneration: The amino ether can further react with peroxy radicals to regenerate the nitroxyl radical, allowing the cycle to continue. This regenerative nature is the key to the high efficiency and longevity of HALS.
Key Applications and Benefits
This compound is a versatile stabilizer suitable for a range of polymers, particularly polyolefins such as polyethylene (PE) and polypropylene (PP).[2][5][6] Its efficacy extends to applications where long-term resistance to weathering is critical.
-
Agricultural Films: In greenhouse and mulch films, this HALS significantly extends the service life of the polymer by preventing UV-induced embrittlement and loss of mechanical strength. This ensures the integrity of the film throughout the growing season, protecting crops and improving yields.[7]
-
Automotive Components: For both interior and exterior automotive parts made from polypropylene and its blends, this stabilizer helps to maintain color fastness, gloss, and the mechanical properties of the material, preventing cracking and fading due to prolonged sun exposure.
-
Building and Construction: In applications such as stadium seats, playground equipment, and outdoor furniture made from polyolefins, this compound provides essential protection against weathering, ensuring long-term durability and safety.
-
Coatings: The addition of this HALS to coatings formulations can significantly improve the longevity of the coating and the substrate it protects by preventing photo-oxidative degradation.
The presence of the N-hydroxyethyl group can offer specific advantages:
-
Improved Compatibility: The polar hydroxyl group can enhance the compatibility of the HALS with more polar polymer matrices or coatings.
-
Reduced Migration: The potential for hydrogen bonding may reduce the volatility and migration of the stabilizer out of the polymer, leading to more persistent protection.
Protocols for Performance Evaluation
To assist researchers in evaluating the efficacy of this compound, the following protocols outline a comprehensive workflow for sample preparation, accelerated weathering, and performance analysis.
Protocol for Sample Preparation
A crucial first step is the uniform incorporation of the HALS into the polymer matrix.
Objective: To prepare polymer samples with and without the HALS for comparative testing.
Materials and Equipment:
-
Polymer resin (e.g., polypropylene or polyethylene powder/pellets)
-
This compound
-
Twin-screw extruder or a two-roll mill
-
Compression molder or film blowing line
-
Analytical balance
Procedure:
-
Drying: Dry the polymer resin according to the manufacturer's specifications to prevent degradation during processing.
-
Masterbatch Preparation (Optional but Recommended): For better dispersion, prepare a masterbatch by melt-blending a higher concentration of the HALS (e.g., 5-10 wt%) with the polymer resin.
-
Compounding:
-
Dry-blend the polymer resin with the desired concentration of this compound (typically 0.1-1.0 wt%) or the masterbatch.
-
Melt-compound the mixture using a twin-screw extruder or a two-roll mill at a temperature appropriate for the polymer.
-
-
Specimen Formation:
-
For Mechanical Testing: Use a compression molder to prepare standardized test plaques from the compounded material, from which tensile bars (e.g., ASTM D638 Type V) can be machined or die-cut.
-
For Spectroscopic and Colorimetric Analysis: Prepare thin films (e.g., 50-100 µm) using a film blowing line or by compression molding.
-
-
Control Samples: Prepare a set of control samples using the same procedure but without the addition of the HALS.
-
Conditioning: Condition all samples according to relevant ASTM standards (e.g., 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours) before testing.
Protocol for Accelerated Weathering
Accelerated weathering simulates the damaging effects of sunlight, heat, and moisture in a controlled laboratory environment.
Objective: To expose stabilized and control polymer samples to accelerated weathering conditions to induce degradation.
Equipment:
-
QUV Accelerated Weathering Tester (ASTM G154) or Xenon Arc Weathering Chamber (ASTM G155)
Procedure:
-
Mounting: Mount the polymer plaques or films in the sample holders of the weathering chamber.
-
Cycle Selection: Choose a suitable weathering cycle based on the polymer type and intended application. A common cycle for polyolefins is ASTM G154, Cycle 1:
-
8 hours of UV exposure at 60°C using UVA-340 lamps.
-
4 hours of condensation at 50°C.
-
-
Exposure: Run the accelerated weathering test for a predetermined duration (e.g., up to 2000 hours).
-
Sampling: Periodically remove samples at specific time intervals (e.g., 0, 250, 500, 1000, 1500, and 2000 hours) for analysis.
Protocol for Performance Analysis
The effectiveness of the HALS is quantified by measuring the changes in the polymer's chemical and physical properties over the course of the weathering exposure.
Objective: To monitor the formation of carbonyl groups, a key indicator of photo-oxidation.[8]
Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Spectrum Acquisition: Obtain the FTIR spectrum of each sample at each weathering interval.
-
Carbonyl Index (CI) Calculation: Calculate the carbonyl index as the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to the absorbance of a reference peak that does not change with degradation (e.g., the C-H stretching or bending vibrations).[8][9]
CI = (Area of Carbonyl Peak) / (Area of Reference Peak)
-
Data Analysis: Plot the Carbonyl Index as a function of weathering time for both the stabilized and control samples. A lower rate of increase in the CI for the stabilized sample indicates effective protection.[10]
Table 2: Hypothetical Carbonyl Index Data for Polypropylene Film
| Weathering Time (hours) | Carbonyl Index (Control) | Carbonyl Index (0.5 wt% HALS) |
| 0 | 0.02 | 0.02 |
| 500 | 0.25 | 0.05 |
| 1000 | 0.58 | 0.12 |
| 1500 | 0.95 | 0.25 |
| 2000 | 1.40 | 0.45 |
Objective: To evaluate the retention of tensile properties after weathering.[5][6][11]
Equipment:
-
Universal Testing Machine (Tensile Tester) with appropriate grips.
-
Micrometer for measuring specimen dimensions.
Procedure:
-
Testing: Conduct tensile tests on the weathered and unweathered (time 0) specimens according to ASTM D882 for thin films or ASTM D638 for thicker samples.[11]
-
Data Collection: Record the tensile strength at break and elongation at break for each specimen.
-
Property Retention Calculation: Calculate the percentage of property retention at each weathering interval using the following formula:
% Retention = (Value at time 't' / Value at time 0) x 100
-
Data Analysis: Plot the percentage of tensile strength and elongation at break retention as a function of weathering time. Higher retention values for the stabilized samples demonstrate the effectiveness of the HALS.
Table 3: Hypothetical Tensile Strength Retention in Polypropylene Plaques
| Weathering Time (hours) | Tensile Strength Retention (Control) | Tensile Strength Retention (0.5 wt% HALS) |
| 0 | 100% | 100% |
| 500 | 85% | 98% |
| 1000 | 60% | 92% |
| 1500 | 35% | 85% |
| 2000 | <10% (brittle) | 75% |
Conclusion
This compound is a highly effective hindered amine light stabilizer that provides long-term protection to polymers against photo-oxidative degradation. Its unique structure and regenerative mechanism of action make it a valuable tool for enhancing the durability and service life of a wide range of polymeric materials in demanding applications. The protocols outlined in this document provide a robust framework for researchers and scientists to evaluate and optimize the performance of this stabilizer in their specific formulations.
References
- Axios Research. This compound.
- PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine.
- ChemBK. 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol Request for Quotation.
- Gedde, U. W., & Hedenqvist, M. S. (2020). Effects of UV Stabilizers on Polypropylene Outdoors. PMC.
- Synthonix. This compound.
- ResearchGate. Carbonyl index (ICO) of the LDPE ( ), HDPE ( ), PE-BIO ( ), and PE-OXO ( ) films exposed to UV-B radiation.
- Almond, J., Sugumaar, P., Wenzel, M. N., Hill, G., & Wallis, C. (2020). Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy. ResearchGate.
- Scilit. Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy.
- ResearchGate. The effect of exposure and additives on tensile strength of polypropylene.
- Cardiff Metropolitan University Research Explorer. Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy.
- Sitinjak, T. M., et al. (2025). Study of the Effect of Ultraviolet Exposure Duration on Polypropylene Properties. Jurnal Sains Materi Indonesia.
- ResearchGate. Effect of UV to tensile strength of PP.
- Carneiro, J. R., & Lopes, M. L. (2023). Weathering resistance of an unstabilised polypropylene geotextile. ISSMGE.
- Google Patents. Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- MDPI. Accelerated Laboratory Weathering of Polypropylene/Poly (Lactic Acid) Blends.
- ResearchGate. Accelerated weathering of polypropylene geotextiles.
- The Crucial Role of 2,2,6,6-Tetramethylpiperidin-4-ol in Modern Materials.
- Kuraray. EVAL™ in Fumigation Films.
- Frontiers. Chemical leaching from polyethylene mulching films to soil in strawberry farming.
- Pharmaffiliates. 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.
- ResearchGate. Reduction of 2,2,6,6-tetramethyl-piperidinyl-1-oxy (TEMPO) to...
- Gabriel-Chemie. Agricultural Films.
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Application Notes & Protocols for 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
A Guide for Researchers in Oxidative Stress and Drug Development
Introduction and Scientific Context
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS: 52722-86-8) is a heterocyclic compound belonging to the family of hindered amine derivatives.[1][2] While it serves as a valuable intermediate in the synthesis of hindered amine light stabilizers for industrial applications, its structural similarity to potent antioxidant nitroxides like TEMPOL (4-hydroxy-TEMPO) makes it a compound of significant interest for biomedical research.[3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of this compound, focusing on its application as a powerful antioxidant agent.
The core utility of this class of compounds lies in their ability to participate in redox cycling, effectively scavenging a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][7] Nitroxides and their precursors are established as superoxide dismutase (SOD) mimetics, possessing catalase-like activity, and the capacity to inhibit deleterious Fenton-like reactions.[6] These properties position this compound as a valuable tool for investigating and mitigating oxidative stress in both in vitro and cellular models, which is central to the study of inflammation, ischemia-reperfusion injury, and neurodegenerative diseases.[6][8]
This guide provides the necessary technical protocols, the scientific rationale behind methodological choices, and the safety information required to effectively integrate this compound into a research workflow.
Compound Profile and Properties
A thorough understanding of the compound's physical and chemical properties is fundamental for proper handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 52722-86-8 | [9][10][11] |
| Molecular Formula | C₁₁H₂₃NO₂ | [1][9][10] |
| Molecular Weight | 201.31 g/mol | [1][9][10] |
| Appearance | White to off-white crystalline powder | [5][11] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol) and hot water.[12] | |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly sealed.[5][11] |
Mechanism of Action: The Nitroxide Antioxidant Cycle
The antioxidant activity of this compound is intrinsically linked to its potential conversion to the corresponding nitroxide radical. This stable nitroxide acts as a renewable, catalytic scavenger of free radicals. The mechanism is not a simple one-to-one stoichiometric reaction but a regenerative redox cycle. The nitroxide can be reduced by cellular reductants to its hydroxylamine form or oxidized to an oxoammonium cation.[6] This cycle allows a single molecule to neutralize multiple ROS molecules, particularly superoxide radicals (O₂•⁻).[6][8]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][13] It may also be harmful if swallowed (H302).[14]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, a lab coat, and safety glasses or goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[13] Avoid contact with skin and eyes.[13]
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[13]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
-
Protocol 1: Preparation of Experimental Stock Solutions
Accurate and consistent preparation of stock solutions is the foundation of reproducible experiments. Due to its solubility profile, an organic solvent is typically required for preparing a concentrated stock for use in aqueous biological systems.
Objective: To prepare a 100 mM stock solution of this compound.
Materials:
-
This compound (MW: 201.31 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and pipette
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 20.13 mg of the compound.
-
Calculation: 0.1 mol/L * 0.001 L * 201.31 g/mol = 0.02013 g = 20.13 mg
-
-
Dissolution: Aseptically add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Solubilization: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. The solution should be stable for several months under these conditions.
Causality Note: DMSO is the solvent of choice because it readily dissolves the compound and is miscible with aqueous cell culture media. However, the final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced toxicity to cells.
Application 1: In Vitro Assessment of Antioxidant Capacity
To quantify the intrinsic radical-scavenging ability of the compound, a simple and reliable chemical assay is required. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for this purpose.[15][16]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in absorbance can be measured spectrophotometrically, and the extent of color loss is proportional to the antioxidant's radical scavenging activity.[16]
Protocol 3: Assessing Cytoprotective Effects in Cultured Cells
Materials:
-
Adherent mammalian cell line (e.g., HeLa, SH-SY5Y, or a relevant line for the research question)
-
Complete cell culture medium (e.g., DMEM with 10% FBS). [17]* Compound stock solution (from Protocol 1)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours. [18]2. Compound Pre-treatment:
-
Prepare working dilutions of the compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with medium containing the various concentrations of the compound. Include a "vehicle control" group with only the DMSO vehicle.
-
Incubate for a pre-determined time (e.g., 2 to 24 hours) to allow for compound uptake.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh dilution of H₂O₂ in serum-free medium to the desired final concentration (the optimal cytotoxic concentration, e.g., 100-500 µM, should be determined empirically for the specific cell line).
-
Remove the compound-containing medium and add the H₂O₂ solution to all wells except the "untreated control" group.
-
Incubate for an appropriate duration (e.g., 4 to 24 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the H₂O₂-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm on a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of all groups to the "untreated control" group (representing 100% viability).
-
Plot the normalized cell viability against the compound concentration to observe the dose-dependent protective effect.
-
The EC₅₀ (the concentration providing 50% of the maximum protective effect) can be calculated from this curve.
-
References
- Sadowska-Bartosz, I., & Bartosz, G. (2022). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Antioxidants, 11(8), 1464. [Link]
- Belaid, C., et al. (2015). Comparison of Antioxidant Activity Between Aromatic Indolinonic Nitroxides and Natural and Synthetic Antioxidants.
- Kiesewetter, R., & Rody, A. (1988). Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- Pharmaffiliates. 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.
- Axios Research. This compound. Axios Research. [Link]
- Lushchak, V. I., & Piroddi, M. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Antioxidants & Redox Signaling. [Link]
- Chemsrc. (2022). Material Safety Data Sheet for 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine. Chemsrc. [Link]
- Pisoschi, A. M., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Mini-Reviews in Medicinal Chemistry, 21(1), 48-64. [Link]
- National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine.
- Carroll, R. T., et al. (2000). 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) inhibits peroxynitrite-mediated phenol nitration. Chemical Research in Toxicology, 13(4), 294-300. [Link]
- Solubility of Things. (n.d.). TEMPOL. Solubility of Things. [Link]
- Wikipedia. (n.d.). 4-Hydroxy-TEMPO. Wikipedia. [Link]
- Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review.
- Manjusha, N., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. [Link]
- De Camilli, P., & Hanna, M. G. (2022). Cell culture, transfection, immunocytochemistry, and imaging. protocols.io. [Link]
- Yordanov, N. D., & Ranguelova, K. (2000). Quantitative electron paramagnetic resonance and spectrophotometric determination of the free radical 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(2), 373-378. [Link]
- Mallak. (n.d.). Hydroxyethyl Tetramethyl piperidinol. Mallak. [Link]
- Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Horizon Discovery. [Link]
- Manjusha, N., et al. (2018). (PDF) Antioxidant potential of piperidine containing compounds - A short review.
- Moloń, M., et al. (2023). Two faces of TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) - An antioxidant or a toxin? Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1870(3), 119412. [Link]
- ChemBK. (2024). 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol. ChemBK. [Link]
- van den Bremer, E. T. J., et al. (2019). a) Left: 34 GHz CW‐EPR spectrum of 4‐oxo‐2,2,6,6‐tetramethylpiperidine...
- Addgene. (n.d.). General Transfection. Addgene. [Link]
- NIH Tetramer Core Facility. (n.d.). Production Protocols. Emory University. [Link]
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Application Notes and Protocols: Synthesis of a Functionalized Nitroxide Radical from 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Introduction
Stable nitroxide radicals, particularly those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are invaluable tools in a multitude of scientific disciplines.[1][2][3] Their applications range from being catalysts in organic synthesis and mediators in controlled radical polymerization to serving as spin labels for electron paramagnetic resonance (EPR) spectroscopy in biological studies.[2][4][5] The functionalization of the TEMPO core structure allows for the fine-tuning of its physical and chemical properties, enabling its use in diverse environments.
This application note provides a detailed protocol for the synthesis of a functionalized nitroxide radical, specifically 4-hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-1-oxyl, through the oxidation of its precursor, 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol.[6] This process involves the selective oxidation of the secondary amine within the piperidine ring to a stable nitroxide radical. This particular derivative, with its dual hydroxyl functionalities, offers increased hydrophilicity, making it suitable for applications in aqueous systems and as a versatile synthon for further chemical modifications.
Principle of the Method
The synthesis is based on the oxidation of the secondary amine in the piperidine ring of this compound to a nitroxide radical. This transformation is typically achieved using a mild oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst. The four methyl groups at the 2 and 6 positions of the piperidine ring provide steric hindrance that stabilizes the resulting nitroxide radical, preventing its dimerization or disproportionation.[2][7]
The resulting product, 4-hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-1-oxyl, is a stable, orange, crystalline solid.[8][9] Its stability and paramagnetic nature make it readily characterizable by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Catalog Number |
| This compound | ≥95% | Sigma-Aldrich | 52722-86-8 |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | Sigma-Aldrich | HX0635-3 |
| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | ACS Reagent | Sigma-Aldrich | 223336 |
| Ethylenediaminetetraacetic acid (EDTA) | ACS Reagent | Sigma-Aldrich | E9884 |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | D143-4 |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | Fisher Scientific | S421-500 |
| Deionized Water | High Purity | In-house | N/A |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.
-
Hydrogen Peroxide: 30% Hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Handle with extreme care in a well-ventilated fume hood.[10]
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.
-
Nitroxide Radicals: While generally stable, nitroxide radicals are reactive species. Avoid exposure to strong reducing or oxidizing agents not part of the intended reaction. Handle with care and store in a cool, dry place away from light.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Experimental Protocol
Synthesis of 4-hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-1-oxyl
This protocol is adapted from established procedures for the oxidation of hindered amines.[11]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (49.7 mmol) of this compound in 100 mL of deionized water.
-
Catalyst Addition: To the stirred solution, add 0.82 g (2.49 mmol, 5 mol%) of sodium tungstate dihydrate and 0.18 g (0.49 mmol, 1 mol%) of EDTA. Stir until all solids are dissolved. The EDTA is included to chelate any metal impurities that could decompose the hydrogen peroxide.
-
Initiation of Oxidation: Place the reaction flask in a water bath maintained at room temperature. Slowly add 6.76 mL (66.3 mmol, 1.34 equivalents) of 30% hydrogen peroxide to the reaction mixture dropwise over a period of 30 minutes using a dropping funnel. The reaction is slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of 10:1 dichloromethane:methanol. The product, being a radical, will appear as a characteristic orange spot.
-
Workup and Extraction: After the reaction is complete, transfer the aqueous solution to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 75 mL). The organic layers will be colored orange.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of 100% dichloromethane to 10:1 dichloromethane:methanol. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be performed to obtain the pure product.
-
Product Characterization: The final product should be an orange crystalline solid.[9] Confirm the identity and purity of the synthesized nitroxide radical using appropriate analytical techniques such as melting point, Mass Spectrometry, and Electron Paramagnetic Resonance (EPR) spectroscopy.[12]
Visual Representation of the Synthesis Workflow
Caption: Workflow for the synthesis of the nitroxide radical.
Characterization Data
Expected Yield: 85-95%
| Property | Expected Value |
| Appearance | Orange crystalline solid |
| Melting Point | 71-73 °C[8] |
| Molecular Formula | C₁₁H₂₂NO₃ |
| Molecular Weight | 216.30 g/mol |
| EPR Spectrum | A characteristic three-line spectrum in solution due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus. |
Chemical Reaction Scheme
Sources
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- 3. [PDF] TEMPO and Its Derivatives: Synthesis and Applications | Semantic Scholar [semanticscholar.org]
- 4. Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 8. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]
- 9. discofinechem.com [discofinechem.com]
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- 11. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents [patents.google.com]
- 12. Keep Your TEMPO Up: Nitroxide Radicals as Sensors of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol in Heterogeneous Catalysis: A Guide for Advanced Applications
Introduction: Beyond a Stabilizer, A Versatile Catalytic Scaffold
To the discerning researcher in catalysis and drug development, 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol is primarily recognized as a valuable intermediate in the synthesis of hindered amine light stabilizers (HALS).[1][2] However, its molecular architecture presents a compelling, yet largely unexplored, opportunity in the realm of heterogeneous catalysis. The presence of two distinct hydroxyl groups—a primary alcohol on the N-ethyl substituent and a secondary alcohol on the piperidine ring—renders it an exceptional building block for the synthesis of robust, recyclable, and highly effective catalysts.
This guide delineates the strategic application of this compound as a precursor to immobilized nitroxyl radical catalysts for the selective oxidation of alcohols. We will move beyond its traditional role and delve into its transformation into a catalytically active species, its immobilization onto solid supports, and its application in synthetically crucial oxidation reactions. The protocols and insights provided herein are designed to empower researchers to harness the unique structural advantages of this readily available compound.
The Catalytic Principle: From Hindered Amine to Potent Nitroxyl Radical
The catalytic utility of the target molecule is unlocked by its oxidation to the corresponding stable nitroxyl radical, a derivative of the well-known (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[3] TEMPO and its derivatives are renowned catalysts for the mild and selective oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids.[4][5] The catalytic cycle is driven by the reversible oxidation of the nitroxyl radical to a highly electrophilic oxoammonium cation, which is the active oxidant.[6][7]
The core catalytic cycle is illustrated below:
Sources
- 1. Synthesis of a sustainable and robust heterogeneous TEMPO catalyst utilizing activated carbon for aerobic alcohol oxidation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol as a Versatile Precursor for Hindered Amine Light Stabilizers (HALS)
Introduction: The Critical Role of Hindered Amine Light Stabilizers (HALS)
Polymers are integral to modern technology, yet their long-term performance is often compromised by environmental factors, particularly ultraviolet (UV) radiation.[1][2] Photo-oxidation, a process initiated by UV light, generates free radicals within the polymer matrix, leading to chain scission, crosslinking, and ultimately, the degradation of material properties such as discoloration, embrittlement, and loss of mechanical strength.[2] To counteract these effects, specialized additives are incorporated into polymer formulations. Among the most effective are Hindered Amine Light Stabilizers (HALS).[3][4]
Unlike UV absorbers that function by absorbing UV radiation, HALS operate through a unique and highly efficient regenerative mechanism.[5][6][7] They actively scavenge and neutralize the damaging free radicals produced during photo-oxidation, thereby interrupting the degradation cascade.[6][7][8] This process, often referred to as the Denisov cycle, allows a single HALS molecule to neutralize multiple radicals, providing long-lasting protection at low concentrations.[5][6][9] The development of new and more effective HALS is a continuous effort in polymer science, and the synthesis of these stabilizers often relies on versatile chemical intermediates.
This application note provides a detailed guide on 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol , a key precursor in the synthesis of advanced HALS. We will explore its synthesis, chemical properties, and its derivatization into functional HALS suitable for polymer stabilization. The protocols provided are designed for researchers, scientists, and drug development professionals seeking to develop novel polymer additives.
Physicochemical Properties of the Precursor
This compound (CAS No: 52722-86-8) is a bifunctional molecule featuring two hydroxyl groups and a sterically hindered secondary amine, making it an ideal building block for more complex HALS structures.[10][11] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 52722-86-8 | [12][13][14] |
| Molecular Formula | C₁₁H₂₃NO₂ | [12][13] |
| Molecular Weight | 201.31 g/mol | [12][13] |
| IUPAC Name | This compound | [12] |
| Appearance | White to off-white powder or crystals | [14][15] |
| Melting Point | 180-184 °C | [15] |
| Solubility | Soluble in methanol, ethanol, benzene, toluene, and hot water | [15] |
The HALS Mechanism: The Denisov Cycle
The remarkable efficacy of HALS is rooted in their ability to function as a catalytic radical scavenger. The core of this function is the sterically hindered piperidine nitrogen. This mechanism is visually represented in the following diagram.
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the process described in U.S. Patent 4,731,448. [11] Step 1: Catalytic Hydrogenation of Triacetoneamine
-
Rationale: This step reduces the ketone group of triacetoneamine to a hydroxyl group, forming the intermediate 2,2,6,6-tetramethyl-4-piperidinol. A catalyst like Raney Nickel is used for its high activity and selectivity in ketone hydrogenation. The reaction is typically carried out in a polar solvent to dissolve the starting material and facilitate the reaction.
Materials:
-
Triacetoneamine
-
Water or a polar organic solvent (e.g., isopropanol)
-
Raney Nickel catalyst
-
Hydrogen gas
-
Pressurized reactor (autoclave)
Procedure:
-
Charge the autoclave with triacetoneamine, the chosen solvent, and the Raney Nickel catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
Heat the mixture to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The resulting solution of 2,2,6,6-tetramethyl-4-piperidinol can be used directly in the next step.
Step 2: Acid-Catalyzed Reaction with Ethylene Oxide
-
Rationale: This step introduces the 2-hydroxyethyl group onto the piperidine nitrogen. An acid catalyst (e.g., sulfuric acid) protonates the ethylene oxide, making it more susceptible to nucleophilic attack by the nitrogen of the piperidinol. [10]The reaction is performed under pressure due to the low boiling point of ethylene oxide.
Materials:
-
Solution of 2,2,6,6-tetramethyl-4-piperidinol from Step 1
-
Concentrated sulfuric acid (96%)
-
Ethylene oxide
-
Pressurized reactor (autoclave)
-
Toluene and water for washing
Procedure:
-
Charge the autoclave with the solution of 2,2,6,6-tetramethyl-4-piperidinol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., ~0.5% by weight of the piperidinol).
-
Heat the mixture to approximately 90-100 °C.
-
Rapidly add a slight molar excess of ethylene oxide. The reaction is exothermic, and the temperature will rise.
-
Maintain the reaction temperature for a few hours with stirring to ensure completion.
-
Discharge the hot reaction mixture and cool to room temperature with stirring to induce crystallization.
-
Filter the crystalline product and wash with water and toluene to remove impurities.
-
Dry the product under vacuum. A yield of over 90% can be expected. [11]
Application: Derivatization into Polymeric HALS
The true utility of this compound lies in its two hydroxyl groups, which serve as handles for further chemical modification. [10]These groups allow for its incorporation into larger molecules or polymer backbones, creating high molecular weight or polymeric HALS. [16][17][18]Polymeric HALS are highly desirable as their larger size reduces volatility and migration out of the polymer matrix, ensuring sustained protection. [1] A common strategy is to convert the hydroxyl groups into esters or ethers that can then be polymerized or grafted onto a polymer. The following protocol outlines a representative esterification reaction to create a polymerizable HALS monomer.
Caption: Workflow for creating a polymeric HALS from the precursor.
Protocol 2: Synthesis of a Polymerizable Acrylate-Functionalized HALS Monomer
Rationale: This protocol describes the esterification of the hydroxyl groups of the precursor with acryloyl chloride. The resulting acrylate groups are vinyl functionalities that can readily undergo radical polymerization with other monomers (e.g., styrene, acrylates) to form a copolymer with pendant HALS moieties. A non-nucleophilic base is used to scavenge the HCl byproduct of the reaction.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Inhibitor for radical polymerization (e.g., hydroquinone)
Procedure:
-
Dissolve this compound and a small amount of hydroquinone in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Add triethylamine (approximately 2.2 equivalents) to the solution.
-
Slowly add acryloyl chloride (approximately 2.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure diacrylate HALS monomer.
This functionalized monomer can then be copolymerized with other vinyl monomers using standard radical polymerization techniques (e.g., using AIBN or benzoyl peroxide as an initiator) to produce a polymeric HALS. The resulting polymer will have the HALS units covalently bonded, preventing their loss over time and enhancing the durability of the final material. [17][18]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of advanced Hindered Amine Light Stabilizers. Its straightforward, high-yield synthesis and the presence of two reactive hydroxyl groups make it an ideal platform for creating a diverse range of HALS, including high molecular weight and polymeric stabilizers. The protocols and methodologies outlined in this application note provide a solid foundation for researchers and scientists working on the development of next-generation polymer additives to enhance the longevity and performance of polymeric materials in demanding applications.
References
- Wikipedia. (n.d.). Hindered amine light stabilizers.
- Smith, G. J., et al. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules, 43(10), 4649–4659.
- Scielo. (n.d.). A review on the mechanism of action and applicability of Hindered Amine Stabilizers.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of Hindered Amine Light Stabilizers (HALS) in Polymer Protection.
- 3V Sigma USA. (2025, January 9). The Science of HALS: Protecting Plastics from UV Damage.
- 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability.
- Rasberger, M., & Dubs, P. (1988). U.S. Patent No. 4,731,448. Washington, DC: U.S. Patent and Trademark Office.
- Redalyc. (n.d.). Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate.
- ResearchGate. (n.d.). Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate.
- Polímeros: Ciência e Tecnologia. (n.d.). Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate.
- PrepChem.com. (n.d.). Synthesis of 1-[2-hydroxy-2-phenylethyl]-2,2,6,6-tetramethylpiperidin-4-ol.
- Wilén, C. E., et al. (2000). Synthesis of Novel Hindered Amine Light Stabilizers (HALS) and Their Copolymerization with Ethylene or Propylene over Both Soluble and Supported Metallocene Catalyst Systems. Macromolecules, 33(14), 5011–5026.
- PrepChem.com. (n.d.). Synthesis of 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine.
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- Axios Research. (n.d.). This compound.
- Brik, M. E. (1996). U.S. Patent No. 5,654,434. Washington, DC: U.S. Patent and Trademark Office.
- ResearchGate. (n.d.). Synthesis and properties of multifunctional hindered amine light stabilizers.
- Pharmaffiliates. (n.d.). 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.
- ChemBK. (2024, April 9). 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol.
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Application Notes & Protocols: Controlled Radical Polymerization Using Piperidinol Derivatives
<_ _>
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and experimental setup for controlled radical polymerization (CRP) utilizing piperidinol derivatives.[1][2] Nitroxide-Mediated Polymerization (NMP), a key CRP technique, leverages the unique properties of stable nitroxide radicals, often derived from piperidinol precursors, to achieve precise control over polymer molecular weight, architecture, and low polydispersity.[][4][5] This guide details the underlying mechanisms, provides step-by-step experimental protocols, outlines essential characterization methods, and addresses critical safety considerations. The information presented herein is grounded in established scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Advent of Control in Radical Polymerization
Conventional free radical polymerization, while versatile, offers limited control over the resulting polymer structure due to rapid and irreversible termination reactions.[6] Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by introducing a dynamic equilibrium between active propagating radicals and dormant species.[1][2] This reversible deactivation process allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[7]
Among the prominent CRP methods, which include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP) stands out for its simplicity and metal-free nature.[][4][8] NMP relies on the reversible capping of the growing polymer chain by a stable nitroxide radical.[] Piperidinol derivatives are crucial in this context as they are precursors to some of the most effective nitroxide mediators, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives.[][9]
Mechanistic Principles of Nitroxide-Mediated Polymerization (NMP)
The core of NMP lies in the reversible homolytic cleavage of a C-O bond in an alkoxyamine species.[10][11] This process establishes an equilibrium between dormant alkoxyamine chains and active propagating radicals, along with the mediating nitroxide radical.[] The persistent radical effect (PRE) is a key principle governing NMP, where the stable nitroxide radical preferentially recombines with the propagating radical, keeping the concentration of active radicals low and minimizing irreversible termination reactions.[10]
NMP can be initiated through two primary pathways:
-
Bimolecular Initiation: This approach involves a conventional radical initiator (e.g., benzoyl peroxide, BPO) and a separate nitroxide mediator (e.g., TEMPO).[][9] The initiator generates primary radicals that begin polymerization, and the nitroxide then traps the growing polymer chains to form the dormant alkoxyamine species.[]
-
Unimolecular Initiation: This more advanced method utilizes a pre-formed alkoxyamine initiator.[9][12] Upon heating, the alkoxyamine undergoes homolytic cleavage to simultaneously generate the initiating radical and the mediating nitroxide in a 1:1 stoichiometry, offering better control over the polymerization.[]
The overall mechanism can be visualized as follows:
Caption: General mechanism of Nitroxide-Mediated Polymerization (NMP).
Key Piperidinol Derivatives and Their Nitroxides in NMP
While TEMPO is the archetypal nitroxide mediator, its application is largely limited to the polymerization of styrenic monomers.[4] To broaden the scope of NMP to other monomer families like acrylates and acrylamides, more advanced nitroxides derived from piperidinol have been developed.
| Piperidinol Derivative/Precursor | Resulting Nitroxide | Common Monomers | Key Advantages |
| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | 4-Hydroxy-TEMPO | Styrenes, some acrylates | Allows for post-polymerization functionalization. |
| N/A (Directly used as nitroxide) | TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) | Styrene, substituted styrenes | Well-studied, commercially available.[9] |
| N/A | SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide) | Styrenes, acrylates, acrylamides, dienes | Broader monomer scope, better control.[4] |
| N/A | TIPNO (2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy) | Styrenes, acrylates, acrylamides, acrylonitrile | Universal alkoxyamine for various monomers.[4][13] |
Experimental Protocols
Materials and Reagents
-
Monomer: Styrene, n-butyl acrylate, or other suitable monomer. It is crucial to remove the inhibitor (e.g., by passing through a column of basic alumina) before use.
-
Initiator/Control Agent:
-
Bimolecular System: Benzoyl peroxide (BPO) and TEMPO.
-
Unimolecular System: A pre-synthesized alkoxyamine initiator such as BlocBuilder® (based on SG1).
-
-
Solvent (optional): Anhydrous toluene, anisole, or bulk polymerization (no solvent).
-
Other Reagents: Basic alumina, nitrogen or argon gas, appropriate solvents for precipitation and washing (e.g., methanol, hexane).
General Experimental Workflow
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1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol in the synthesis of functional materials
An In-Depth Guide to 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol in the Synthesis of Functional Materials
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. This versatile bifunctional molecule serves as a critical building block for a new generation of functional materials, ranging from advanced polymer architectures to responsive biomedical surfaces.
Introduction: The Versatility of a Bifunctional Building Block
This compound is a unique chemical intermediate derived from the readily available 2,2,6,6-tetramethylpiperidine scaffold.[1] Its structure is notable for two key features: the sterically hindered amine core and the presence of two distinct hydroxyl groups—a primary alcohol on the N-ethyl substituent and a secondary alcohol on the piperidine ring at the 4-position.[2] This dual functionality makes it an exceptionally valuable precursor for creating materials with tailored properties.
The hindered amine can be oxidized to the stable 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, a cornerstone of Nitroxide-Mediated Radical Polymerization (NMP), a form of controlled/"living" radical polymerization (CRP).[3][4] This allows for the precise synthesis of polymers with controlled molecular weights and narrow polydispersities.[5][6] Alternatively, the two hydroxyl groups serve as anchor points for further chemical modification, enabling its use as a bifunctional initiator for other polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or as a crosslinking agent in polymer networks.[7]
This guide will elucidate the synthesis of the core molecule and provide detailed protocols for its transformation into powerful initiators and its subsequent use in the fabrication of high-performance functional materials.
Synthesis of the Core Molecule: this compound
The synthesis is typically a two-step process starting from triacetoneamine (4-oxo-2,2,6,6-tetramethylpiperidine).[1] The first step involves the reduction of the ketone to a hydroxyl group, followed by the N-alkylation with ethylene oxide. An industrially relevant process avoids the isolation of the intermediate, 2,2,6,6-tetramethyl-4-piperidinol, leading to higher overall yields and a more streamlined workflow.[1]
Protocol 1: One-Pot Synthesis from Triacetoneamine
This protocol is adapted from a patented industrial process, highlighting an efficient, high-yield synthesis.[1]
Workflow for Synthesis of the Core Molecule
Caption: One-pot synthesis of this compound.
Materials:
-
Triacetoneamine
-
Water or a polar organic solvent (e.g., methanol)
-
Hydrogenation catalyst (e.g., Raney nickel)
-
Hydrogen gas
-
Sulfuric acid (96%)
-
Ethylene oxide
-
Toluene
-
Autoclave/high-pressure reactor
Procedure:
-
Catalytic Hydrogenation: In a suitable autoclave, dissolve triacetoneamine in water. Add the hydrogenation catalyst. Pressurize the reactor with hydrogen gas and heat to perform the reduction to 2,2,6,6-tetramethyl-4-piperidinol.
-
Concentration (Optional): After the reaction, filter off the catalyst. The resulting aqueous solution can be concentrated by distillation to a desired concentration (e.g., 80% by weight).[1]
-
N-Alkylation: Charge the solution of 2,2,6,6-tetramethyl-4-piperidinol into the autoclave. Add a catalytic amount of 96% H₂SO₄ (approx. 0.5% by weight relative to the piperidinol). Heat the mixture to ~93°C.[1]
-
Ethylene Oxide Addition: Rapidly add ethylene oxide to the heated mixture. The reaction is exothermic, and the temperature will rise (e.g., to ~138°C).[1] Maintain the reaction for a total of 3 hours.
-
Isolation and Purification: Discharge the hot reaction mixture and cool it to 20°C with stirring. The product will crystallize. Filter the crystals by suction and wash them sequentially with water and toluene to remove impurities. The resulting product is a white crystalline solid with a melting point of 180-182°C.[1]
Causality and Insights:
-
Why a one-pot process? Avoiding the isolation of the 2,2,6,6-tetramethyl-4-piperidinol intermediate significantly reduces material loss, solvent usage, and processing time, making the synthesis more economical and environmentally friendly.[1]
-
Why an acid catalyst? The acid protonates the hydroxyl group of the piperidinol, making the nitrogen atom more nucleophilic for the attack on the ethylene oxide ring. This is in contrast to other methods that use strongly basic catalysts.[1]
Table 1: Comparison of Synthesis Conditions for N-Alkylation Step[1]
| Catalyst | Solvent | Initial Temp. | Peak Temp. | Yield |
|---|---|---|---|---|
| H₂SO₄ | Concentrated Aqueous | 93°C | 138°C | 93.5% |
| H₂SO₄ | Methanol | 83°C | 98°C | 81.5% |
| H₂SO₄ | Ethylene Glycol | 96°C | 121°C | 79.8% |
| Glacial Acetic Acid | Concentrated Aqueous | 90°C | 110°C | 81.6% |
| HCl (36%) | Concentrated Aqueous | 90°C | 110°C | 90.8% |
Derivatization for Controlled Radical Polymerization
To harness the power of controlled polymerization, the core molecule must be converted into an initiator. The two hydroxyl groups provide ideal handles for creating a bifunctional derivative capable of growing polymer chains in two directions.
Protocol 2: Synthesis of a Bifunctional ATRP Initiator
Here, the hydroxyl groups are esterified using 2-bromoisobutyryl bromide to create a molecule that can initiate Atom Transfer Radical Polymerization (ATRP).
Workflow for ATRP Initiator Synthesis
Caption: Synthesis of a bifunctional ATRP initiator via esterification.
Materials:
-
This compound
-
2-bromoisobutyryl bromide (2.2 equivalents)
-
Triethylamine (2.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound and triethylamine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add 2-bromoisobutyryl bromide dropwise to the stirred solution over 30 minutes. A white precipitate (triethylammonium bromide) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.
-
Workup: Filter the reaction mixture to remove the precipitate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure bifunctional ATRP initiator.
Causality and Insights:
-
Why 2-bromoisobutyryl bromide? The tertiary alkyl bromide formed is an excellent initiating group for ATRP of a wide range of monomers, including styrenes, (meth)acrylates, and acrylamides.[8] The C-Br bond has an appropriate bond dissociation energy that allows for rapid and reversible activation by the copper catalyst.[9]
-
Why an anhydrous environment? 2-bromoisobutyryl bromide is highly reactive towards water. The presence of moisture would lead to hydrolysis of the acid bromide, reducing the yield of the desired ester product.
Application in Functional Material Synthesis
Application 1: Growing Polymer Brushes from Surfaces (SI-ATRP)
Polymer brushes are dense layers of polymer chains tethered to a surface, which can dramatically alter surface properties like wettability, biocompatibility, and lubrication.[10][11] The bifunctional initiator synthesized in Protocol 2 can be anchored to hydroxyl-bearing surfaces (e.g., silicon wafers, glass, metal oxides) to initiate "grafting-from" polymerization.
Workflow for Surface-Initiated ATRP (SI-ATRP)
Caption: General workflow for fabricating polymer brushes via SI-ATRP.
Protocol 3: Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA) Brushes
Materials:
-
Initiator-functionalized silicon wafer (from Protocol 2)
-
2-hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)[12]
-
Anisole/Methanol solvent mixture
-
Schlenk flask and line
Procedure:
-
Substrate Preparation: Place the initiator-functionalized silicon wafer at the bottom of a Schlenk flask.
-
Reaction Mixture: In a separate flask, add the monomer (HEMA), solvent, and ligand (PMDETA). Degas the solution by performing three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the catalyst (CuBr) to the monomer solution. The solution should turn colored as the catalyst complex forms.
-
Polymerization: Using a cannula, transfer the degassed reaction mixture into the Schlenk flask containing the substrate. Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 50-70°C).[13][14]
-
Termination and Cleaning: After the desired time, remove the flask from the oil bath and expose the solution to air to terminate the polymerization. Remove the substrate and rinse thoroughly with a good solvent for the polymer (e.g., THF, methanol) to remove any non-grafted polymer. Dry the substrate under a stream of nitrogen.
Causality and Insights:
-
Why PMDETA? PMDETA is a common and effective ligand in copper-catalyzed ATRP. It forms a complex with Cu(I) that is soluble and highly active, allowing for rapid polymerization rates even at moderate temperatures.[8][12]
-
Why freeze-pump-thaw? This is a rigorous method to remove dissolved oxygen. Oxygen is a radical scavenger and will terminate the growing polymer chains, leading to poor control over the polymerization and low grafting density.
Table 2: Representative Conditions for SI-ATRP
| Monomer | Catalyst System | Solvent | Temp. | Time | Application |
|---|---|---|---|---|---|
| Styrene | CuBr/dNbpy | Toluene | 110°C | 4-12 h | Hydrophobic surfaces |
| Methyl Methacrylate (MMA) | CuBr/PMDETA | Anisole | 60°C | 2-8 h | Hard coatings |
| 2-Hydroxyethyl Methacrylate (HEMA) | CuBr/PMDETA | Methanol/H₂O | 50°C | 1-5 h | Biocompatible, hydrophilic coatings |
| N-isopropylacrylamide (NIPAM) | CuCl/Me₆TREN | Methanol | 25°C | 2-6 h | Thermo-responsive surfaces |
Application 2: Redox-Responsive Hydrogels
By first oxidizing the core molecule to its TEMPO radical form, it can be copolymerized with other monomers and a crosslinker to form a hydrogel. The TEMPO moieties within the hydrogel network can be reversibly oxidized and reduced, causing changes in swelling, mechanical properties, or allowing for the controlled release of encapsulated molecules.[15][16] These "smart" hydrogels have applications in drug delivery, catalysis, and soft robotics.[16]
The synthesis involves free-radical copolymerization of a TEMPO-functionalized monomer (derived from our core molecule), a hydrophilic comonomer (like NIPAM or OEGMA), and a diacrylate crosslinker.[15] The redox state of the TEMPO units (neutral radical vs. positive oxoammonium cation) dictates the electrostatic interactions within the gel, thereby controlling its properties.[16]
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is a versatile platform for innovation in materials science. Its straightforward synthesis and dual functionality allow for its integration into a wide array of polymerization techniques and material formats. From creating ultra-thin, functional polymer brushes for advanced electronics and biomedical devices to fabricating smart, responsive hydrogels for drug delivery, the applications are vast and continue to expand. Future research will likely focus on leveraging this building block to create increasingly complex and multi-functional materials for targeted therapies, advanced catalysis, and energy storage solutions.
References
- Optimizing TEMPO-Functionalized Surfaces: Unraveling the Impact of Diazotization Conditions on Immobiliz
- Megiel, E. (2017). Surface modification using TEMPO and its derivatives. Advances in Colloid and Interface Science, 250, 158-184. [Link]
- Sato, E., et al. Controlled Photoradical Polymerization Mediated by 2,2,6,6-Tetramethylpiperidine-1-Oxyl. Polymers. [Link]
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- Surface modification using TEMPO and its derivatives.
- Optimizing TEMPO-Functionalized Surfaces: Unraveling the Impact of Diazotization Conditions on Immobilization Efficiency. Cambridge Open Engage. [Link]
- Brougham, D. F., et al. (2005). Rapid polymer brush growth by TEMPO-mediated controlled free-radical polymerization from swollen plasma deposited poly(maleic anhydride) initiator surfaces. Langmuir, 21(23), 10818-24. [Link]
- Synthesis of 1-[2-hydroxy-2-phenylethyl]-2,2,6,6-tetramethylpiperidin-4-ol. PrepChem.com. [Link]
- Surface modification using TEMPO and its derivatives.
- Knoop, C. A., et al. (2003). Hydroxy- and Silyloxy-Substituted TEMPO Derivatives for the Living Free-Radical Polymerization of Styrene and n-Butyl Acrylate: Synthesis, Kinetics, and Mechanistic Studies. Journal of the American Chemical Society. [Link]
- Jones, D. M., et al. (2002). Rapid growth of polymer brushes from immobilized initiators. Langmuir, 18(8), 3241-3244. [Link]
- Schmidt-Naake, G., & Butz, S. (1999). TEMPO-controlled free radical suspension polymerization. Die Angewandte Makromolekulare Chemie. [Link]
- Liu, G., et al. (2016). TEMPO Functionalized Polymers: Synthesis and Application. Current Organic Chemistry, 20(13), 1389-1400. [Link]
- Zhang, L., et al. (2021). Structural design of pyrene-functionalized TEMPO-containing polymers for enhanced electrochemical storage performance. Polymer Chemistry, 12(17), 2568-2577. [Link]
- Synthesis of polystyrene brushes by TEMPO-mediated radical....
- Polymer Brushes: Surface-Immobilized Macromolecules.
- 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.
- 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol. ChemBK. [Link]
- 1-(2í-Hydroxyethyl)-2, 2, 6, 6-Tetramethyl-4-Piperidinol, min 98% (GC), 25 grams. CP Lab Chemicals. [Link]
- 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. PubChem. [Link]
- This compound. Axios Research. [Link]
- Bajaj, A., et al. (2010). Surface functionalization of nanoparticles for nanomedicine. Nanomedicine, 5(5), 777-788. [Link]
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- This compound. Synthonix. [Link]
- Structural Characterization of an ATRP Catalyst Complex. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
- Martens, S., et al. (2019). Synthesis and characterization of hydrogels containing redox‐responsive 2,2,6,6‐tetramethylpiperidinyloxy methacrylate and thermoresponsive N‐isopropylacrylamide. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
- Ligands. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
- Weaver, J. V. M., et al. (2014). Preparation of Well-Defined poly(2-hydroxyethyl Methacrylate) Macromonomers via Atom Transfer Radical Polymerization.
- Kinetic Studies on ATRP. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
- Vlad, S., et al. (2021). Application of Redox-Responsive Hydrogels Based on 2,2,6,6-Tetramethyl-1-Piperidinyloxy Methacrylate and Oligo(Ethyleneglycol)
- Synthesis of 2,2,6,6-tetramethyl-piperidinyl-1-oxy-terminated methoxypoly(ethylene glycol) (MPEG-CO-TEMPO) macroinitiator.
- This compound. Oakwood Chemical. [Link]
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Application Note: Development and Validation of a Stability-Indicating HPLC Method for 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol using Charged Aerosol Detection
Abstract
This application note presents a comprehensive guide for the development and validation of a stability-indicating analytical method for 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol, a key intermediate in the synthesis of hindered amine light stabilizers (HALS).[1][2] Due to the compound's lack of a significant UV chromophore, a High-Performance Liquid Chromatography (HPLC) method utilizing a universal Charged Aerosol Detector (CAD) was developed.[3][4] This document provides a detailed protocol for method development, validation according to ICH Q2(R2) guidelines, and the execution of forced degradation studies to establish the method's stability-indicating properties.[3][4][5] The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in quality control and stability assessment of this compound and related substances.
Introduction
This compound (CAS No. 52722-86-8) is a tertiary amine and a diol, which serves as a crucial building block in the synthesis of various chemical entities, including hindered amine light stabilizers (HALS).[1][2] Accurate quantification of this molecule and its potential impurities or degradants is critical for ensuring the quality, stability, and safety of downstream products. A significant analytical challenge is the molecule's structure, which lacks a chromophore necessary for detection by conventional UV-Vis spectroscopy.
This guide addresses this challenge by employing Charged Aerosol Detection (CAD), a powerful technology for the analysis of non-volatile and semi-volatile compounds, irrespective of their spectral properties.[3][4][5] The method is developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[3][4][5]
Physicochemical Properties of the Analyte
-
Molecular Formula: C₁₁H₂₃NO₂[6]
-
Molecular Weight: 201.31 g/mol [6]
-
Appearance: White to off-white powder or crystals
-
Solubility: Soluble in methanol, ethanol, and other organic solvents; also soluble in hot water.[7]
-
Structure:
Figure 1: Chemical Structure of this compound
Method Development Strategy
The primary goal is to develop a specific, accurate, and precise stability-indicating HPLC method.
Rationale for Detector Selection
Given the absence of a UV-absorbing moiety, alternative detection methods are necessary.
-
UV-Vis Detector: Unsuitable due to the lack of a chromophore.
-
Evaporative Light Scattering Detector (ELSD): A viable option for non-volatile analytes.[8][9] It detects compounds that are less volatile than the mobile phase.[9]
-
Charged Aerosol Detector (CAD): Chosen for its high sensitivity, broad dynamic range, and consistent response for non-volatile analytes, making it a superior choice for quantitative analysis in a pharmaceutical setting.[4][5] CAD measures the charge of aerosol particles, which is proportional to the mass of the analyte.[3]
Chromatographic Principles and Choices
A reversed-phase HPLC (RP-HPLC) approach is selected for its versatility and applicability to moderately polar compounds.
-
Column Selection: A C18 column is a robust starting point for retaining the analyte. The alkyl chains provide hydrophobic interaction with the tetramethylpiperidine ring structure.
-
Mobile Phase Selection: A gradient of acetonitrile and water is used to ensure elution of the main analyte and any potential impurities with different polarities. The analyte contains a tertiary amine, which can cause peak tailing on silica-based columns due to interaction with residual silanols. To mitigate this, a small amount of an acidic modifier (e.g., formic acid) is added to the mobile phase. This protonates the amine, improving peak shape and ensuring consistent retention. The use of a volatile buffer like ammonium formate would also be suitable and is compatible with mass spectrometry if used for peak identification.
Proposed HPLC-CAD Analytical Method
This section details the instrumental conditions and preparation of solutions for the analysis.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC or UHPLC system.
-
Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo or similar).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reference Standard: this compound, purity >98%.[10]
-
Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min (10% B), 5-25 min (10-80% B), 25-30 min (80% B), 30.1-35 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| CAD Evaporation Temp. | 35 °C |
| CAD Gas | Nitrogen, 35 psi |
Solution Preparation
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
Method Validation Protocol (per ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for the intended purpose.[4][5]
Caption: Workflow for Analytical Method Validation.
Specificity and Stability-Indicating Nature
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation Studies: Subject the analyte to stress conditions to intentionally produce degradation products.[11][12][13] This is critical to demonstrate that the method can separate the intact analyte from any degradants, thus proving it is "stability-indicating".[11][12]
-
Acid Hydrolysis: Reflux 1 mL of standard stock solution with 1 mL of 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux 1 mL of standard stock solution with 1 mL of 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat 1 mL of standard stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance in solution to UV light (254 nm) and visible light (as per ICH Q1B) for a defined period.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method. Assess peak purity of the analyte peak using a diode array detector (run in parallel if available) or by LC-MS to ensure it is free from co-eluting degradants.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[3]
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis. Because CAD response can be non-linear, a power function transformation or a weighted (e.g., 1/x²) regression may be necessary to achieve linearity.[11][14]
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Y-intercept | Should be close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[3]
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo matrix, if applicable, or by preparing known concentrations.
-
Analyze these samples and calculate the percentage recovery.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% to 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the working standard solution (100 µg/mL) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
| Parameter | Acceptance Criteria |
| %RSD for Repeatability | ≤ 2.0% |
| %RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters one at a time.
-
Analyze the working standard solution under each modified condition.
-
Assess the impact on retention time, peak area, and peak shape.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% absolute in organic content |
Forced Degradation Workflow and Expected Outcomes
The stability-indicating nature of the method is its most critical attribute for use in stability studies.
Caption: Workflow for Forced Degradation Studies.
Expected Results:
-
The method should demonstrate significant degradation of the parent compound under several stress conditions, ideally between 5-20%.[8]
-
The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the parent analyte peak (Resolution > 2.0).
-
Mass balance should be assessed to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the area of all degradation products should ideally be close to 100% of the initial concentration.[8]
Conclusion
The HPLC method using Charged Aerosol Detection described in this application note provides a robust, sensitive, and reliable approach for the quantification of this compound. The comprehensive validation protocol, grounded in ICH guidelines, ensures the method's suitability for quality control and stability testing. The successful execution of forced degradation studies confirms its stability-indicating nature, making it a valuable tool for professionals in the pharmaceutical and chemical industries.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Axios Research. This compound.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pharmaceutical Outsourcing. Forced Degradation Studies: Regulatory Considerations and Implementation.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- PubMed. (2017, September 5). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin.
- HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis.
- LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
- Luminultra. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Sigma-Aldrich. This compound.
- SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY.
- ChemBK. (2024, April 9). 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol.
- Wikipedia. Evaporative light scattering detector.
- Axios Research. This compound.
- Pharmaffiliates. 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.
- Synthonix. This compound - [H55151].
- Google Patents. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- Mallak. Hydroxyethyl Tetramethyl piperidinol.
- TCI Chemicals. 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine 52722-86-8.
Sources
- 1. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 2. Evaporative light scattering detection of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 4. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound - CAS - 52722-86-8 | Axios Research [axios-research.com]
- 7. ELSD-LTII : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 9. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 10. HPLC Method for Analysis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate on Primesep B Column | SIELC Technologies [sielc.com]
- 11. daneshyari.com [daneshyari.com]
- 12. Liquid chromatographic methods to analyze hindered amines light stabilizers (HALS) levels to improve safety in polyolefins. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Organic Contaminants in Water Using 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Introduction
The presence of organic contaminants in water sources is a significant environmental and public health concern. These contaminants, which can originate from industrial discharge, agricultural runoff, and domestic waste, encompass a wide range of compounds, including phenols, alcohols, and other oxidizable species. Effective monitoring and quantification of these pollutants are crucial for ensuring water quality and developing remediation strategies. This application note details a robust and sensitive method for the quantification of organic contaminants in water, leveraging the catalytic oxidative properties of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol.
This compound serves as a stable precursor to the active nitroxyl radical, 4-Hydroxy-TEMPO (TEMPOL), which, upon oxidation to its oxoammonium cation form, acts as a powerful catalyst for the selective oxidation of a broad spectrum of organic molecules. The methodology presented herein is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing a detailed protocol for the application of this versatile reagent in water quality analysis.
Principle of the Method
The quantification of organic contaminants using this compound is predicated on the principles of TEMPO-mediated oxidation. The core of this method is a catalytic cycle involving the in-situ generation of the active oxidant, the oxoammonium cation (TEMPO+), from its nitroxyl radical precursor, 4-Hydroxy-TEMPO (TEMPOL). The parent compound, this compound, can be readily converted to TEMPOL.
The catalytic cycle can be summarized in the following key steps:
-
Activation (Oxidation of TEMPOL): In the presence of a stoichiometric co-oxidant (e.g., sodium hypochlorite), the stable nitroxyl radical, 4-Hydroxy-TEMPO, is oxidized to the highly reactive oxoammonium cation (TEMPO+).
-
Oxidation of Organic Contaminant: The generated TEMPO+ selectively oxidizes the organic contaminant present in the water sample. For example, a primary alcohol would be oxidized to an aldehyde, and a phenol to a quinone. In this process, the oxoammonium cation is reduced back to its hydroxylamine form.
-
Regeneration of the Catalyst: The reduced hydroxylamine is then re-oxidized by the co-oxidant back to the oxoammonium cation, thus completing the catalytic cycle and allowing for the use of sub-stoichiometric amounts of the TEMPO derivative.
Quantification is achieved by monitoring a measurable change in the system that is directly proportional to the concentration of the organic contaminant. This can be accomplished through various analytical techniques, including spectrophotometry, where the disappearance of a colored reactant or the appearance of a colored product is measured.
Diagram of the Catalytic Cycle
Caption: Catalytic cycle of TEMPO-mediated oxidation of organic contaminants.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the quantification of phenolic compounds in water as a representative class of organic contaminants. The protocol is based on a spectrophotometric assay.
Materials and Reagents
-
This compound (CAS: 52722-86-8), ≥98% purity
-
Sodium hypochlorite (NaOCl) solution, ~5% available chlorine
-
Phenol (for calibration standards)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate buffer solution (pH 7.4)
-
Water samples for analysis (e.g., river water, industrial effluent)
Preparation of Reagents
-
4-Hydroxy-TEMPO (TEMPOL) Stock Solution (10 mM): The direct use of this compound is as a precursor. For this protocol, we will assume the use of its commercially available, stable nitroxyl radical form, 4-Hydroxy-TEMPO (TEMPOL), for simplicity and reproducibility. Dissolve 17.2 mg of 4-Hydroxy-TEMPO in 10 mL of deionized water. Store in a dark, refrigerated container.
-
Co-oxidant Solution (Buffered NaOCl): Prepare a 0.1 M sodium bicarbonate buffer. Dilute the commercial sodium hypochlorite solution with the bicarbonate buffer to a final concentration of approximately 0.05 M. The exact concentration should be determined by titration prior to use.
-
Phenol Standard Solutions (0.1 to 10 mg/L): Prepare a 1000 mg/L stock solution of phenol in deionized water. From this stock, prepare a series of calibration standards by serial dilution in deionized water.
Sample Preparation
-
Filter water samples through a 0.45 µm syringe filter to remove any particulate matter.
-
If the water sample is expected to have a very high concentration of organic contaminants, dilute it with deionized water to bring the concentration within the linear range of the assay.
Analytical Procedure (Spectrophotometric Method)
-
Reaction Setup: In a series of cuvettes, add 2.5 mL of the water sample (or phenol standard).
-
Buffering: Add 0.5 mL of phosphate buffer (pH 7.4) to each cuvette.
-
Initiation of Reaction: To each cuvette, add 100 µL of the 10 mM 4-Hydroxy-TEMPO stock solution and 100 µL of the buffered NaOCl co-oxidant solution.
-
Incubation: Mix the contents of the cuvettes thoroughly and incubate at room temperature for a predetermined time (e.g., 15 minutes). This time should be optimized based on the kinetics of the reaction with the specific contaminants of interest.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength. The choice of wavelength will depend on the contaminant being analyzed. For phenols, the formation of colored quinone products can be monitored in the visible range (e.g., around 400-500 nm), or the disappearance of the phenol peak in the UV range (around 270 nm) can be tracked.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the quantification of organic contaminants.
Data Interpretation and Quantification
The concentration of the organic contaminant in the water sample is determined by constructing a calibration curve.
-
Calibration Curve: Plot the absorbance values obtained for the phenol standard solutions against their known concentrations (in mg/L).
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Quantification of Unknown Sample: Use the absorbance value of the unknown water sample and the equation of the calibration curve to calculate the concentration of the organic contaminant in the sample.
Table 1: Example Calibration Data for Phenol Quantification
| Phenol Concentration (mg/L) | Absorbance at λ_max |
| 0.1 | 0.052 |
| 0.5 | 0.248 |
| 1.0 | 0.495 |
| 2.5 | 1.230 |
| 5.0 | 2.455 |
| 10.0 | Out of Range |
| Water Sample | 0.875 |
From the linear regression of the standard data, the concentration of the contaminant in the water sample can be calculated.
Method Validation
To ensure the trustworthiness and reliability of the results, the analytical method should be validated according to established guidelines. Key validation parameters include:
-
Linearity and Range: The concentration range over which the assay is linear.
-
Accuracy: The closeness of the measured value to the true value, determined by analyzing samples with known concentrations of the contaminant.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample.
Conclusion
The use of this compound, through its active TEMPOL form, provides a versatile and effective platform for the quantification of organic contaminants in water. The TEMPO-mediated oxidation method is highly selective and can be adapted for various classes of oxidizable organic pollutants. The spectrophotometric protocol detailed in this application note offers a straightforward and accessible approach for routine water quality monitoring. For more complex matrices or lower detection limits, this core chemistry can be coupled with more sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) or electrochemical methods. The principles and protocols outlined here provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for the critical task of safeguarding our water resources.
References
- Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. [Link]
- Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic Oxidations Mediated by Nitroxyl Radicals.
- U.S. Environmental Protection Agency. (2012). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
- Huber, L. (2007). Validation of Analytical Methods and Processes. Agilent Technologies. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS 52722-86-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our focus is on the prevalent and efficient synthesis route: the N-hydroxyethylation of 2,2,6,6-tetramethylpiperidin-4-ol (TMP-4-ol) with ethylene oxide.
Synthesis Overview & Core Principles
The synthesis of this compound is a nucleophilic substitution reaction (specifically, an N-alkylation) where the secondary amine of TMP-4-ol attacks the electrophilic carbon of ethylene oxide. The reaction proceeds via the opening of the strained epoxide ring.
The key to achieving high yields lies in facilitating this reaction while minimizing side products. The reaction is typically performed under pressure in an autoclave due to the low boiling point of ethylene oxide and is catalyzed by a small amount of acid. The acid protonates the oxygen atom of the ethylene oxide ring, making it a much more reactive electrophile for the nucleophilic amine to attack.
Reaction Mechanism: Acid-Catalyzed N-Hydroxyethylation
Caption: Acid-catalyzed ring-opening of ethylene oxide by TMP-4-ol.
Troubleshooting Guide: Diagnosing & Resolving Low Yields
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q: My reaction yield is extremely low or I've recovered only starting material. What went wrong?
A: This is a common issue often pointing to a failure in reaction initiation or progression. Let's break down the potential causes and solutions.
Causality Analysis:
-
Ineffective Catalysis: The acid catalyst is essential for activating the ethylene oxide. Without it, the reaction rate at moderate temperatures is negligible.
-
Sub-optimal Temperature: The reaction has a specific activation energy. If the temperature is too low, the reaction will not proceed at a reasonable rate, even with a catalyst.
-
Premature Loss of Ethylene Oxide: Ethylene oxide is a volatile gas. If the autoclave is not sealed properly, the reactant will escape before it has a chance to react, especially as the vessel is heated.
-
Poor Quality Starting Material: The purity of 2,2,6,6-tetramethylpiperidin-4-ol is critical. Significant impurities can interfere with the reaction.
Troubleshooting Workflow
Technical Support Center: Purification of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Welcome to the technical support center for the purification of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for obtaining this compound in high purity. As a Senior Application Scientist, my goal is to provide you with not just the 'how,' but the 'why,' grounding each recommendation in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of the compound is crucial for selecting an appropriate purification strategy. Key characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white powder or crystals | [1][2][3] |
| Molecular Formula | C₁₁H₂₃NO₂ | [4][5][6] |
| Molecular Weight | 201.31 g/mol | [3][4][7] |
| Melting Point | 180-184 °C | [2][3][8] |
| Boiling Point | ~302.6 °C (Predicted) | [2] |
| Solubility | Soluble in methanol, ethanol, benzene, toluene, and hot water.[2] | [2] |
Q2: What are the likely impurities in a crude sample of this compound?
Impurities typically arise from the synthetic route. The common synthesis involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with ethylene oxide.[8] Therefore, potential impurities include:
-
Unreacted 2,2,6,6-tetramethyl-4-piperidinol: The starting material for the final step.
-
Unreacted Triacetoneamine: The precursor to 2,2,6,6-tetramethyl-4-piperidinol.[8]
-
Solvents from Synthesis: Residual solvents used in the reaction, such as water, methanol, or toluene.[8]
-
Side-reaction Products: Products from the polymerization of ethylene oxide or other side reactions.
-
Nitrosamines: These can be potential impurities in piperidine-containing compounds.[4]
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A combination of methods should be used for a comprehensive purity assessment:
-
Gas Chromatography (GC): This is a preferred method for determining the concentration of the final product and identifying volatile impurities.[8]
-
Melting Point Analysis: A sharp melting point within the expected range (180-184 °C) is a good indicator of high purity.[2][8] A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
Troubleshooting Purification Issues
This section provides solutions to specific problems you might encounter during the purification process.
Issue 1: The final product is discolored (yellowish or brownish).
Q: My purified this compound is not a white crystalline solid. What causes this discoloration and how can I fix it?
A: Discoloration is typically due to the presence of high molecular weight, colored impurities, or degradation products. These can form during the synthesis, especially if the reaction temperature was too high or if the product was exposed to air and light for extended periods.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is the most common and effective method for removing colored impurities.
-
Dissolve the crude product in a suitable hot solvent (e.g., hot water or methanol).[2]
-
Add a small amount of activated carbon (typically 1-2% w/w of your compound).
-
Stir the mixture at an elevated temperature for 15-30 minutes. Causality: The porous structure of activated carbon provides a large surface area for the adsorption of large, colored impurity molecules.
-
Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent premature crystallization of your product in the filter funnel.
-
Allow the clear, colorless filtrate to cool slowly for recrystallization.
-
-
Solvent Selection: Ensure you are using a high-purity solvent for recrystallization. Impurities in the solvent can be incorporated into your crystals.
-
Atmosphere Control: If the compound is sensitive to air oxidation, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Low yield after recrystallization.
Q: I am losing a significant amount of product during recrystallization. What are the common causes and how can I improve my recovery?
A: Low recovery is a common issue in recrystallization and can be attributed to several factors.
Potential Causes & Solutions:
-
Using too much solvent: Your product may be partially soluble in the solvent even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
-
Premature crystallization: The product crystallizes in the filter paper or funnel during hot filtration.
-
Solution: Use a pre-heated filter funnel and flask. Add a small amount of extra hot solvent just before filtering to keep the solution from becoming supersaturated.
-
-
Incomplete transfer of crystals: Product is left behind in the crystallization flask or on the filter paper.
-
Solution: After filtering, rinse the crystallization flask with a small amount of the cold mother liquor (the remaining solvent after filtration) and pour it over the crystals in the filter funnel to wash them and transfer any remaining product.
-
Issue 3: Persistent impurities are observed in the final product.
Q: After recrystallization, my analytical data (e.g., GC or NMR) still shows the presence of a specific impurity. How can I remove it?
A: If a simple recrystallization is ineffective, the impurity likely has similar solubility properties to your target compound.
Advanced Strategies:
-
Change the Recrystallization Solvent/Solvent System: The key to separating two compounds by recrystallization is to find a solvent in which one is very soluble and the other is sparingly soluble, or where their solubilities have a different dependence on temperature.
-
Experiment with different solvents or solvent mixtures. For this compound, you could try mixtures of toluene and water, or isopropanol and water, as suggested by synthesis patents.[8]
-
-
Column Chromatography: If recrystallization fails, column chromatography is a more powerful purification technique.
-
Stationary Phase: Silica gel is a common choice for polar compounds like this one.
-
Mobile Phase: A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, would be a good starting point. The polarity of the mobile phase can be adjusted to achieve optimal separation. Causality: Chromatography separates compounds based on their differential partitioning between the stationary and mobile phases. By carefully selecting the phases, you can make the desired compound and the impurity move through the column at different rates.
-
-
Distillation: While the boiling point is high, vacuum distillation can be an option for removing non-volatile impurities.[8][9] This is more common in industrial settings.
Detailed Purification Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Hot Water)
This protocol is suitable for removing less polar impurities and those that are highly soluble in water at room temperature.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more water dropwise if needed to achieve full dissolution at the boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Stir for 15 minutes.
-
Hot Filtration: Pre-heat a filter funnel and a clean receiving flask. If you performed the decolorization step, filter the hot solution through a fluted filter paper to remove the carbon. If not, this step can be skipped if there are no insoluble impurities.
-
Crystallization: Cover the receiving flask and allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a non-polar solvent like toluene to help remove residual water and any non-polar impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Workflow & Troubleshooting Diagrams
Below are diagrams to visually guide you through the purification process and troubleshooting decisions.
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- This compound. Axios Research. [Link]
- This compound - [H55151]. Synthonix. [Link]
- 1-(2í-Hydroxyethyl)
- 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.
- Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
- This compound.
- This compound. Oakwood Chemical. [Link]
- 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. PubChem. [Link]
- Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
- Hydroxyethyl Tetramethyl piperidinol. Mallak. [Link]
Sources
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- 4. This compound - CAS - 52722-86-8 | Axios Research [axios-research.com]
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- 7. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | C11H23NO2 | CID 104301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 9. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine - Google Patents [patents.google.com]
Technical Support Center: Stability of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol in Solution
Welcome to the technical support guide for 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS: 52722-86-8). As a key member of the Hindered Amine Stabilizer (HAS) family, this compound is renowned for its ability to inhibit polymer degradation by scavenging free radicals.[1][2] However, its effectiveness and stability in solution are not absolute and are highly dependent on experimental conditions. This guide is designed for researchers and drug development professionals to understand, troubleshoot, and manage the stability of this compound in their work.
Section 1: The Foundational Mechanism of Hindered Amine Stabilizers
To effectively troubleshoot stability issues, it is crucial to first understand the mechanism by which this compound functions. As a Hindered Amine Light Stabilizer (HALS), its primary role is not to absorb UV radiation, but to trap free radicals that are the primary cause of photo-oxidative degradation.[1][3] This is accomplished through a regenerative catalytic cycle, often referred to as the Denisov Cycle.[4] In this cycle, the hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical is a highly efficient scavenger of polymer (alkyl) radicals, and through a series of reactions, the active nitroxyl radical is regenerated, allowing a small amount of the stabilizer to protect the polymer over a long period.[4][5]
When this compound is used in solution, it is removed from its protective polymer matrix, and the stability of the molecule itself becomes subject to the solution's environment.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the solution stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A: The stability of this compound in solution is primarily influenced by four factors:
-
pH: Both acidic and alkaline conditions can promote degradation.
-
Oxidizing Agents: The presence of strong oxidizers can lead to uncontrolled reactions beyond the formation of the desired nitroxyl radical.
-
Temperature: High temperatures can accelerate degradation kinetics and reduce the compound's thermal stability.[5]
-
Light: While it is a light stabilizer, direct and prolonged exposure to high-intensity UV light in solution can lead to photolytic degradation.[6][7]
Q2: How does solution pH affect the stability of the compound?
A: The piperidine nitrogen and the hydroxyl groups are susceptible to pH-mediated reactions. In strongly acidic solutions, the tertiary amine can be protonated, potentially altering its reactivity. In strongly basic solutions, the hydroxyl groups can be deprotonated, which may open pathways for elimination or rearrangement reactions. Forced degradation studies, a standard practice in pharmaceutical development, routinely test stability in acidic and basic media to identify such liabilities.[7][8] For optimal stability, solutions should be maintained at or near a neutral pH unless the experimental protocol requires otherwise.
Q3: What are the recommended storage conditions for solutions of this compound?
A: To maximize shelf-life, solutions should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for long-term storage.[9] For short-term use, controlled room temperature is acceptable.[10]
-
Light: Store in amber vials or otherwise protected from light to prevent photolytic degradation.
-
Atmosphere: For sensitive applications, purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution can minimize oxidative degradation from dissolved oxygen.
-
pH: Use a buffered system at or near pH 7 if compatible with your experimental design.
Q4: Is it safe to heat solutions containing this compound?
A: Caution is advised. Hindered amine stabilizers can exhibit reduced efficacy and stability at elevated temperatures, with some reports noting a decrease in performance above 80°C.[5] If your protocol requires heating, we recommend running a small-scale pilot experiment to confirm the compound's stability at the target temperature and duration. Analyze a heated sample against an unheated control via a qualified analytical method like HPLC to quantify any potential degradation.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common stability-related issues encountered during experiments.
Problem: My analysis shows a rapid and unexpected loss of the parent compound in solution.
A: This indicates an active degradation process. Use the following workflow to diagnose the root cause.
Problem: My solution has developed a yellow or brown tint.
A: Color formation is a strong indicator of chemical degradation. This is often caused by oxidation, which can create conjugated systems that absorb visible light. The formation of nitroxyl radicals (>N-O•) from the parent amine can sometimes impart a pale yellow color, but more intense color changes suggest the formation of unknown, potentially complex degradation products. It is critical to stop using this solution and prepare a fresh batch. To investigate, you can use a stability-indicating analytical method (see Section 4) to profile the impure solution against a freshly prepared, colorless standard.
Section 4: Key Experimental Protocol
To proactively understand the stability of this compound in your specific experimental matrix, conducting a forced degradation study is the most definitive approach.[6][7][11]
Protocol: Forced Degradation Study for Stability Assessment
This protocol provides a framework for identifying potential degradation pathways.
Objective: To determine the susceptibility of this compound to degradation under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade Acetonitrile or Methanol
-
HPLC-grade Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or Mass Spectrometric detection
-
Photostability chamber with controlled UV and visible light output
-
Calibrated oven or water bath
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile.
-
Stress Conditions: For each condition, mix your stock solution with the stressor solution (e.g., 1:1 v/v) in clear or amber vials as appropriate.
-
Acidic: Mix with 0.1 M HCl. Incubate at 60°C.
-
Basic: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal: Dilute with solvent only. Incubate at 60°C in the dark.
-
Photolytic: Dilute with solvent only. Expose to light in a photostability chamber.
-
Control: Dilute with solvent only. Keep at room temperature in the dark.
-
-
Sampling: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately stop the degradation. For acidic samples, neutralize with an equivalent amount of NaOH. For basic samples, neutralize with HCl. Dilute all samples with mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method that can separate the parent peak from any new peaks that appear.
Data Interpretation
Summarize the results in a table to easily compare the stability under different conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately detect and resolve degradants.[11]
| Stress Condition | Incubation Time (hr) | Temperature | Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control | 24 | Room Temp | 99.8 | < 0.1 | < 0.1 |
| 0.1 M HCl | 24 | 60°C | 85.2 | 10.5 | 1.8 |
| 0.1 M NaOH | 24 | 60°C | 91.5 | 4.3 | Not Detected |
| 3% H₂O₂ | 24 | Room Temp | 78.9 | 1.2 | 15.7 |
| Thermal | 24 | 60°C | 98.1 | 0.8 | Not Detected |
| Photolytic | 24 | ICH Light | 94.6 | 3.1 | 0.5 |
References
- Wellt Chemicals. (2024). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation.
- 3V Sigma USA. (2025). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability.
- Tintoll. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer.
- Google Patents. (1988). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- MedCrave online. (2016). Forced Degradation Studies.
- Benchchem. This compound.
- Baoxu Chemical. Light Stabilizers (HALS) Definition & Mechanism.
- Sigma-Aldrich. This compound | 52722-86-8.
- NIH National Library of Medicine. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Scielo. (2020). A review on the mechanism of action and applicability of Hindered Amine Stabilizers.
- Chromatography Online. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Axios Research. This compound.
- Pharmaffiliates. 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.
- Synthonix. This compound - [H55151].
- Science.gov. forced degradation products: Topics by Science.gov.
- Chemsrc. (2025). Hydroxyethyl tetramethylpiperidinol | CAS#:52722-86-8.
- Oakwood Chemical. This compound.
- PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
Sources
- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. researchgate.net [researchgate.net]
- 3. 3vsigmausa.com [3vsigmausa.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | 52722-86-8 [sigmaaldrich.com]
- 11. biomedres.us [biomedres.us]
common side reactions in the synthesis of tetramethylpiperidine derivatives
Technical Support Center: Synthesis of Tetramethylpiperidine Derivatives
Introduction for the Modern Researcher
Welcome to the technical support center for the synthesis of 2,2,6,6-tetramethylpiperidine (TMP) derivatives. As a foundational scaffold for hindered amine light stabilizers (HALS), catalysts like TEMPO, and various pharmaceutical agents, the synthetic integrity of the tetramethylpiperidine ring is paramount.[1][2] However, its synthesis is not without challenges, often presenting a landscape of competing reactions and unexpected byproducts.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We move beyond simple procedural lists to explore the mechanistic underpinnings of common side reactions, providing you with the causal understanding needed to diagnose and resolve issues in your own experiments.
Part 1: Troubleshooting Common Side Reactions (FAQs)
Q1: I'm performing a reductive amination on 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine, TAA) and my yield is low, with a significant amount of a more polar byproduct. What is happening?
A1: This is a classic and frequently encountered issue. The most probable cause is the over-reduction of the ketone to a hydroxyl group, yielding 4-hydroxy-2,2,6,6-tetramethylpiperidine, which competes with the desired amination pathway.
-
Mechanistic Insight: Reductive amination is a tandem reaction. First, the primary amine reacts with the ketone (TAA) to form a hemiaminal, which then dehydrates to an imine (or enamine) intermediate. A reducing agent then reduces this imine to the final secondary amine. However, common reducing agents like sodium borohydride (NaBH₄) can also directly reduce the starting ketone. If the rate of direct ketone reduction is competitive with the rate of imine formation and reduction, you will inevitably form the 4-hydroxy byproduct.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Switch to a more oxophilic and sterically-hindered reducing agent that favors imine reduction over ketone reduction. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason.
-
Control Reaction pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. However, excessively low pH can protonate the starting amine, rendering it non-nucleophilic. Running the reaction in the presence of acetic acid is a common strategy.
-
Staged Addition: Consider forming the imine first by mixing TAA and the primary amine for a period before introducing the reducing agent. This increases the concentration of the imine intermediate, favoring its reduction over the ketone.
-
Q2: My catalytic hydrogenation of a pyridine derivative to a tetramethylpiperidine is stalling or showing very slow conversion. What are the likely causes?
A2: This is a textbook case of catalyst poisoning .[3] The nitrogen atom in the piperidine product, being a Lewis base, strongly adsorbs to the active sites of precious metal catalysts, preventing the substrate from binding and reacting.[4]
-
Symptoms of Catalyst Poisoning:
-
Catalyst Susceptibility: The sensitivity to poisoning by nitrogenous compounds generally follows the trend: Palladium (most sensitive) > Ruthenium >> Rhodium (most resistant).[6] Raney Nickel is also susceptible.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled hydrogenations.
Q3: In my Hantzsch synthesis of a dihydropyridine derivative, I'm getting a significant amount of the corresponding aromatic pyridine byproduct. How can I prevent this?
A3: The Hantzsch synthesis produces a 1,4-dihydropyridine (1,4-DHP), which is highly susceptible to oxidation to the more stable aromatic pyridine. This is the most common side reaction in this process.[7]
-
Mechanistic Insight: The driving force for this side reaction is the gain in aromatic stabilization. The oxidation can be promoted by air (oxygen), heat, light, or oxidizing agents present as impurities in the reactants or solvent.
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Minimize Heat and Light Exposure: Use the lowest effective reaction temperature and protect the reaction vessel from light, as both can accelerate the oxidation process.
-
Choice of Solvent and Reagents: Ensure all solvents and reagents are freshly distilled and degassed to remove dissolved oxygen and potential oxidizing impurities.
-
Rapid Isolation: Isolate the 1,4-DHP product as quickly as possible after the reaction is complete. Delays in workup and purification increase the likelihood of oxidation. Some studies have noted the formation of other unexpected byproducts, such as 1,2-dihydropyridine intermediates, depending on the precise reaction conditions.[7]
-
Part 2: Data-Driven Troubleshooting
A common synthetic challenge is distinguishing between different potential side products. The following table summarizes key characteristics to aid in identification.
| Problem | Potential Side Product | Formation Mechanism | Key Identification Marker (vs. Desired Product) | Suggested Solution |
| Low yield, polar spot on TLC (Reductive Amination) | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | Direct reduction of starting ketone | Presence of -OH peak in IR; Mass spec shows M+1 corresponding to the alcohol | Use a milder/more selective reducing agent (e.g., STAB); Optimize pH |
| Stalled Hydrogenation | Partially reduced intermediates (e.g., tetrahydropyridines) | Catalyst poisoning by N-heterocycle product | Different chemical shift in ¹H NMR for olefinic protons; Incomplete H₂ uptake | Increase catalyst loading; Switch to Rhodium catalyst; Use chemical reduction |
| Product darkens on standing (Hantzsch Synthesis) | Aromatized Pyridine Derivative | Oxidation of 1,4-DHP | Aromatic protons in ¹H NMR; Loss of N-H and C4-H signals | Run reaction under inert atmosphere; Protect from light; Rapid workup and isolation |
| Unexpected mass peak at ~2x MW | Dimerized Species | Self-condensation of imine or enamine intermediates | Mass spec peak at ~2x the expected molecular weight | Use more dilute reaction conditions; Optimize temperature to disfavor dimerization |
Part 3: Validated Experimental Protocols
Protocol 1: Selective Reductive Amination of TAA using Sodium Triacetoxyborohydride (STAB)
This protocol is designed to minimize the over-reduction side reaction.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,2,6,6-tetramethyl-4-piperidone (TAA) (1.0 eq), the desired primary amine (1.1 eq), and dichloroethane (DCE) as the solvent.
-
Imine Formation: Add glacial acetic acid (1.2 eq) to the mixture. Stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 4-amino-2,2,6,6-tetramethylpiperidine derivative.[8]
Protocol 2: Purification of TMP Derivatives via Vacuum Distillation
For liquid TMP derivatives, vacuum distillation is an effective method for removing non-volatile impurities and catalyst residues.[8]
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Crude Material: Place the crude TMP derivative into the distillation flask with a magnetic stir bar.
-
Vacuum Application: Slowly apply vacuum to the system. Be mindful of initial bumping or foaming if residual solvent is present.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for your specific derivative under the applied pressure. Discard any initial forerun.
-
Completion: Once the desired product has distilled, remove the heat source before releasing the vacuum to prevent air from rushing into the hot apparatus.
Part 4: Visualizing Reaction Pathways
A clear understanding of competing reaction pathways is crucial for effective troubleshooting.
Caption: Competing pathways in the reductive amination of TAA.
References
- Liskon Biological (2025). Synthesis Methods of Tetramethylpiperidine.
- ResearchGate (n.d.). Side reaction analysis of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- PMC, NIH (n.d.). The dimerization of Δ1-piperidine-2-carboxylic acid. [Link]
- Wikipedia (n.d.). 2,2,6,6-Tetramethylpiperidine. [Link]
- D-Scholarship@Pitt (2020). DEVELOPMENT OF THE 2,2,6,6-TETRAMETHYLPIPERIDIN-1-YLOXYCARBONYL (TEMPOC) PROTECTING GROUP AND EFFORTS TOWARDS THE TOTAL SYNTHESI. [Link]
- ResearchGate (n.d.).
- Organic Syntheses Procedure (n.d.).
- ResearchGate (n.d.).
- ResearchGate (n.d.). 2,2,6,6-Tetramethylpiperidine. [Link]
- Wikipedia (n.d.).
- MDPI (n.d.).
- PMC, PubMed Central (n.d.).
- Google Patents (n.d.).
- Google Patents (n.d.).
- ResearchGate (n.d.). 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO). [Link]
- Organic Syntheses, Inc. (n.d.).
- AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Liskon Biological (2025). Role of Tetramethylpiperidine in Drug Synthesis.
- SpringerLink (n.d.).
- Royal Society of Chemistry (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. [Link]
- ScienceDirect (n.d.).
- Journal of the American Chemical Society (2024). Synergizing Mn(IV)/Mn(III)
- PubMed (n.d.). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. [Link]
- ResearchGate (n.d.). ChemInform Abstract: 2,2,6,6-Tetramethylpiperidine-Catalyzed, ortho-Selective Chlorination of Phenols by Sulfuryl Chloride. [Link]
- PubMed (2020). Unexpected rapid aerobic transformation of 2,2,6,6-tetraethyl-4-oxo(piperidin-1-yloxyl) radical by cytochrome P450 in the presence of NADPH: Evidence against a simple reduction of the nitroxide moiety to the hydroxylamine. [Link]
- HMDB (2012). Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinone (HMDB0031179). [Link]
- Semantic Scholar (n.d.). Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co. [Link]
- ResearchGate (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis Methods of Tetramethylpiperidine - LISKON [liskonchem.com]
Technical Support Center: Optimization of Reaction Conditions for Nitroxide Radical Formation
Welcome to the Technical Support Center for Nitroxide Radical Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and characterization of nitroxide radicals. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that you may encounter during the synthesis of nitroxide radicals. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Low or No Yield of Nitroxide Radical
Question: I am performing an oxidation of a sterically hindered secondary amine to a nitroxide radical, but I am observing a very low yield, or no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low or non-existent yields in nitroxide radical synthesis are a common issue that can often be traced back to several key factors related to the choice of oxidant, reaction conditions, and the stability of the starting material and product.
Causality and Troubleshooting Steps:
-
Inefficient Oxidant or Incompatible Conditions: The choice of oxidizing agent is critical and its effectiveness is highly dependent on the substrate and reaction conditions.[1][2]
-
Hydrogen Peroxide (H₂O₂): While a green and common oxidant, its reaction rate can be slow without a catalyst.[3][4] If you are using H₂O₂, ensure the presence of a suitable catalyst like sodium tungstate (Na₂WO₄) or phosphotungstic acid.[2] The pH of the reaction is also crucial; for tungstate-catalyzed oxidations, a slightly basic pH is often optimal.
-
m-Chloroperoxybenzoic Acid (mCPBA): This is a powerful oxidant but can lead to over-oxidation or side reactions if not used in stoichiometric amounts and at controlled temperatures (often 0°C to room temperature).[2]
-
Other Oxidants: Reagents like lead oxide (PbO₂), silver oxide (Ag₂O), or manganese dioxide (MnO₂) can also be effective, particularly for the oxidation of hydroxylamines.[1][5]
-
-
Over-oxidation to Oxoammonium Salt: Nitroxides can be further oxidized to the corresponding diamagnetic oxoammonium salt, which will not be detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][6] This is more likely with strong oxidants or prolonged reaction times.
-
Solution: Carefully control the stoichiometry of the oxidant. Use thin-layer chromatography (TLC) or EPR to monitor the reaction progress and stop it once the starting material is consumed and before the nitroxide signal begins to decrease.
-
-
Decomposition of the Nitroxide Radical: Nitroxides, while relatively stable, can be susceptible to degradation under certain conditions.
-
Acidic Conditions: Strong acids can cause disproportionation of nitroxides into hydroxylamine and oxoammonium species.[1][5] Ensure your reaction medium is not strongly acidic unless required by a specific protocol.
-
Reducing Agents: The presence of reducing agents in your reaction mixture will quench the radical. Ensure all reagents and solvents are free from reducing impurities. The nitroxide radical can be reduced to the corresponding hydroxylamine.[7]
-
-
Instability of the Starting Amine or Hydroxylamine: The precursor itself might be degrading under the reaction conditions before it can be oxidized. Check the stability of your starting material under the planned reaction conditions (solvent, temperature, pH) in a separate control experiment.
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low nitroxide radical yield.
Presence of Multiple Species in the Final Product Mixture
Question: My final product shows multiple spots on TLC, and the EPR spectrum is complex, suggesting the presence of more than just my target nitroxide. What are the potential side products and how can I improve the selectivity?
Answer:
The formation of multiple products indicates a lack of reaction selectivity. This can be due to side reactions of the starting material, the intermediate, or the final nitroxide product.
Potential Side Products and Solutions:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have a mixture of the starting amine/hydroxylamine and the nitroxide product.
-
Solution: Increase the reaction time, temperature (cautiously), or the amount of oxidant. Monitor the reaction closely to avoid over-oxidation.
-
-
Hydroxylamine Intermediate: The oxidation of a secondary amine to a nitroxide proceeds through a hydroxylamine intermediate.[2] If the oxidation of the hydroxylamine to the nitroxide is slow, it may be present in your final mixture.
-
Oxoammonium Salt: As mentioned previously, over-oxidation leads to the formation of the diamagnetic oxoammonium salt.[1]
-
Nitrones: If the α-carbon to the nitrogen has a hydrogen atom, there is a possibility of disproportionation to form a nitrone and a hydroxylamine, though this is less common with sterically hindered amines.[1]
-
Products from Side-Chain Reactions: If your starting molecule has other functional groups, they may also react with the oxidant.
-
Solution: Choose a more selective oxidant. For example, hydrogen peroxide with a tungstate catalyst is generally selective for the amine oxidation.[3] Alternatively, protect sensitive functional groups before the oxidation step.
-
Strategies for Improving Selectivity:
| Strategy | Rationale |
| Choice of Oxidant | Different oxidants have varying reactivities and selectivities. For substrates with sensitive functional groups, a milder, more selective oxidant is preferable. |
| Reaction Temperature | Lowering the reaction temperature can often suppress side reactions, which may have higher activation energies than the desired oxidation. |
| Stoichiometry Control | Precise control over the amount of oxidant used can prevent over-oxidation and other side reactions. |
| pH Control | The pH of the reaction medium can influence the stability of the reactants and products, as well as the activity of the catalyst. |
Difficulty in Purifying the Nitroxide Radical
Question: I am having trouble purifying my nitroxide radical product using column chromatography. The colored band seems to streak or decompose on the silica gel. What are my options?
Answer:
Purification of nitroxide radicals can be challenging due to their potential reactivity. Standard silica gel chromatography can sometimes lead to decomposition, especially if the silica is acidic.
Troubleshooting Purification:
-
Deactivation of Silica Gel: Acidic sites on silica gel can degrade nitroxides.
-
Solution: Use deactivated silica gel. This can be prepared by making a slurry of silica gel in your eluent and adding 1-2% triethylamine or ammonia solution, then removing the excess solvent. Alternatively, use neutral alumina for chromatography.
-
-
Choice of Eluent: The polarity of the eluent can affect the stability of the radical on the stationary phase.
-
Solution: Use a solvent system with moderate polarity. Avoid highly protic solvents if your nitroxide is sensitive to them. A mixture of hexane and ethyl acetate or dichloromethane and methanol are common choices.
-
-
Alternative Purification Methods:
-
Recrystallization: If your nitroxide radical is a solid, recrystallization is often the best method for purification as it avoids contact with potentially reactive stationary phases.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography on neutral plates can be effective.
-
Distillation/Sublimation: For volatile or sublimable nitroxides, these methods can provide high purity.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis, handling, and characterization of nitroxide radicals.
Q1: What is the best method to synthesize a nitroxide radical?
The most common and often most practical methods for synthesizing nitroxide radicals involve the oxidation of the corresponding secondary amines or hydroxylamines.[1][2][5] The oxidation of sterically hindered secondary amines is a widely used approach.[3][4][8]
Q2: Which oxidant should I choose for my reaction?
The choice of oxidant depends on your substrate and the desired reaction conditions.
-
Hydrogen Peroxide (H₂O₂): A "green" and readily available oxidant. It is often used with a catalyst such as sodium tungstate (Na₂WO₄) or layered double hydroxides (LDHs).[3][4][8] This system is often highly selective.[3]
-
meta-Chloroperoxybenzoic Acid (mCPBA): A powerful and efficient oxidant that works well for many substrates.[2] However, it can lead to over-oxidation if not carefully controlled.
-
Other Oxidants: For specific applications, other oxidants like potassium permanganate (KMnO₄) or nickel peroxide may be employed.[1]
Q3: How can I confirm the formation of my nitroxide radical?
The gold standard for the detection and characterization of radicals is Electron Paramagnetic Resonance (EPR) spectroscopy , also known as Electron Spin Resonance (ESR).[9] A successful synthesis will result in a characteristic EPR spectrum, which for a simple nitroxide in solution is typically a triplet of equal intensity lines due to the hyperfine coupling with the ¹⁴N nucleus.[10][11]
Q4: How stable are nitroxide radicals and how should I store them?
The stability of nitroxide radicals is largely due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms and the steric hindrance provided by bulky substituents at the α-carbon positions.[6][12][13]
-
Storage: For long-term storage, it is best to keep them in a solid, crystalline form in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions of nitroxides are generally less stable and should be prepared fresh.
Q5: My EPR signal is disappearing over time in solution. What is happening?
The disappearance of the EPR signal indicates that the radical is being consumed. This can be due to several factors:
-
Reduction: Nitroxides can be reduced to their corresponding diamagnetic hydroxylamines by reducing agents, including some biological molecules like ascorbate.[1][7]
-
Reaction with Other Radicals: Nitroxides can react with other radical species in solution.[14]
-
Disproportionation: In strongly acidic conditions, nitroxides can disproportionate.[1]
-
Solvent Effects: The choice of solvent can influence the stability of nitroxide radicals.[15][16][17]
General Synthesis Workflow:
Caption: General workflow for nitroxide radical synthesis.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Hindered Secondary Amine using H₂O₂/Na₂WO₄
This protocol describes a general method for the synthesis of a nitroxide radical from a sterically hindered secondary amine.
Materials:
-
Sterically hindered secondary amine (e.g., 4-hydroxy-2,2,6,6-tetramethylpiperidine)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Methanol or water
-
Saturated sodium chloride solution (brine)
-
Dichloromethane or ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the Amine: In a round-bottom flask, dissolve the hindered secondary amine in methanol or water.
-
Add Catalyst: Add a catalytic amount of sodium tungstate (typically 1-5 mol%) and a small amount of EDTA (to chelate any metal impurities that could decompose the peroxide).
-
Cool the Mixture: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Add Oxidant: Slowly add 1.1 to 1.5 equivalents of 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or by taking small aliquots for EPR analysis. The reaction is typically complete within a few hours to overnight.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a small amount of manganese dioxide (to decompose excess H₂O₂) until bubbling ceases.
-
Extraction: Dilute the mixture with water and extract the product with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitroxide radical.
-
Purification: Purify the crude product by column chromatography on deactivated silica gel or by recrystallization.
References
- Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. RSC Publishing.
- Nitroxides. IX. Synthesis of nitroxide free radical α-amino acids. Springer.
- Nitroxides as Antioxidants and Anticancer Drugs. PubMed Central.
- Detection and characterisation of radicals using electron paramagnetic resonance (EPR)
- 3.2.
- Stable Nitroxide Radicals. Semantic Scholar.
- Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applic
- Synthesis of Nitronyl Nitroxide Radical-Modified Multi-Walled Carbon Nanotubes and Oxidative Desulfuriz
- Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. PubMed Central.
- Increased stability of nitroxide radicals in ionic liquids: more than a viscosity effect. Royal Society of Chemistry.
- Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling. SciSpace.
- The oxidation of hindered amine light stabilisers to nitroxy radicals in solution and in polymers. Part II. Elsevier.
- EPR Spectroscopy of Mercury-Organic Compounds with Nitroxide Radicals. Springer.
- Therapeutic and Clinical Applications of Nitroxide Compounds.
- Therapeutic and clinical applic
- Therapeutic and clinical applications of nitroxide compounds. Kyushu University.
- Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide.
- 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts.
- Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. PubMed Central.
- Characterization of Stable Nitroxide Radicals on the Basis of Adduct Chromophore-Hindered Amine Utilizing EPR Spectroscopy in Solution and Polymer Matrix.
- Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling. Chemical Society Reviews.
- Increased Stability of Nitroxide Radicals in Ionic Liquids: More than a Viscosity Effect.
- Nitro compound synthesis by oxid
- Stability And Reactivity Of Free Radicals: APhysicochemical Perspective With Biological Implic
- Optimization of reaction conditions The optimization of reaction...
- Chapter 2: General Approaches to Synthesis of Nitroxides. Royal Society of Chemistry.
- Nitroxide-mediated living radical polymeris
- Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. University of British Columbia.
- Formation of radicals in the amine inhibited decomposition of t-butyl hydroperoxide. Canadian Science Publishing.
- Optimization of reaction conditions.
- Organic Synthesis Using Nitroxides.
- Kinetics of nitroxide radical trapping. 1. Solvent effects.
- The Chemistry and Biology of Nitroxide Compounds. PubMed Central.
- ChemInform Abstract: Nitroxide Radicals: Properties, Synthesis and Applications.
- Syntheses of nitroxide diradicals and tetraradicals. UNL Digital Commons.
- The chemistry and biology of nitroxide compounds. PubMed.
- Optimization of reaction conditions: Significance and symbolism. AIMoo.
Sources
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- 4. researchgate.net [researchgate.net]
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- 9. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Polymer Stabilization with Hindered Amine Light Stabilizers (HALS)
Welcome to the technical support center for the application of Hindered Amine Light Stabilizers (HALS) in polymer systems. This guide is designed for researchers, scientists, and formulation chemists to navigate the practical challenges of using HALS to achieve optimal photostabilization of polymeric materials. Here, we move beyond theoretical principles to address specific experimental issues with evidence-based solutions and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which HALS protect polymers?
A1: HALS do not absorb UV radiation. Instead, they function as highly efficient radical scavengers, interrupting the photo-oxidation degradation cycle.[1][2][3][4] This process, known as the Denisov Cycle, involves the HALS being oxidized to a stable nitroxyl radical.[2][5] This nitroxyl radical then traps the alkyl radicals (R•) and peroxy radicals (ROO•) that are formed when a polymer is exposed to UV light, preventing them from causing chain scission and crosslinking, which lead to material degradation.[1][6][7] A key advantage of HALS is their regenerative nature; they are not consumed in the process and can cyclically neutralize multiple radical species, providing long-term protection.[1][2][3]
Q2: What are the main classifications of HALS and how do they differ?
A2: HALS can be broadly categorized based on their molecular weight and the substitution on the hindered amine nitrogen.
| HALS Classification | Key Characteristics | Typical Applications |
| Monomeric HALS | Low molecular weight, higher mobility, potentially higher volatility.[1][8] | Thin-section articles, films, and coatings where high mobility is advantageous.[1] |
| Oligomeric/Polymeric HALS | High molecular weight, lower volatility, reduced migration, and better resistance to extraction.[9][10] | Thick-section articles, applications requiring high heat stability and long-term performance.[1][9] |
| N-H HALS | Secondary amine structure. | General purpose applications.[11] |
| N-CH₃ (N-Methyl) HALS | Tertiary amine structure, slightly weaker basicity than N-H HALS.[11] | Systems where interaction with acidic components is a minor concern.[11] |
| N-OR (N-Alkoxy) HALS | Non-basic nature, offering high performance and reduced interaction with acidic additives.[12] | Acidic environments, such as coatings with acid catalysts or polymers containing halogenated flame retardants.[11] |
Q3: Can HALS be used as a standalone stabilizer?
A3: While HALS are powerful stabilizers, they are often used in combination with other additives to achieve a synergistic effect and comprehensive protection.[4][6] For instance, they are frequently formulated with UV absorbers (UVAs). The UVA absorbs UV radiation, protecting the bulk of the polymer, while the HALS scavenges radicals that form, particularly at the surface.[4][12] This combination is highly effective in extending the service life of polymers.[7]
Troubleshooting Guide
This section addresses common problems encountered during the formulation and testing of polymers stabilized with HALS.
Problem 1: Sub-optimal UV stabilization performance despite HALS addition.
Possible Cause 1: Poor Dispersion of HALS in the Polymer Matrix
-
Why it happens: HALS, particularly high molecular weight or solid forms, may not disperse uniformly during melt processing if the conditions are not optimized.[13][14] This leads to localized areas with low stabilizer concentration, which act as initiation points for degradation.
-
Troubleshooting Steps:
-
Optimize Processing Parameters: Increase the mixing time, screw speed, or processing temperature to enhance the melting and distribution of the HALS.[14] Be cautious not to exceed the thermal stability of the polymer or the HALS.
-
Improve Back Pressure: Increasing the back pressure during injection molding or extrusion can improve the mixing efficiency.[14][15]
-
Carrier Resin Compatibility: Ensure the carrier resin of the masterbatch is compatible with the bulk polymer.[13] An incompatible carrier can lead to poor dispersion.[13]
-
Masterbatch Quality: Use a high-quality masterbatch with a suitable melt index to ensure it melts and mixes effectively with the base resin.[16]
-
Possible Cause 2: Migration or Volatilization of HALS
-
Why it happens: Low molecular weight HALS can migrate to the surface of the polymer and be lost over time, especially at elevated temperatures or in contact with extracting solvents.[6][9] This depletes the stabilizer where it is most needed.
-
Troubleshooting Steps:
-
Select a Higher Molecular Weight HALS: For applications involving high temperatures or long service life, switch to an oligomeric or polymeric HALS.[9][10] These have lower volatility and migration rates.[9]
-
Consider Reactive HALS: Reactive HALS can be chemically bonded to the polymer backbone during processing, permanently anchoring them within the matrix.[1]
-
Possible Cause 3: Antagonistic Interactions with Other Additives
-
Why it happens: The basic nature of many HALS (N-H and N-alkyl types) can lead to interactions with acidic components in the formulation, such as certain flame retardants, pigments (like carbon black), or acidic residues from catalysts.[11] This interaction can neutralize the HALS, reducing its effectiveness.
-
Troubleshooting Steps:
-
Use a Non-Basic HALS: If acidic additives are present, consider using an N-alkoxy (N-OR) HALS, which is non-basic and less prone to such interactions.[11][12]
-
Evaluate Additive Package: Systematically evaluate the compatibility of all additives in the formulation. Sometimes, simply changing the type of another additive can resolve the antagonism.
-
Problem 2: Discoloration or Yellowing of the Polymer
Possible Cause 1: Interaction with Phenolic Antioxidants
-
Why it happens: While often used together, certain combinations of HALS and phenolic antioxidants can lead to color formation (e.g., "pinking" or yellowing) upon gas fading or exposure to NOx.
-
Troubleshooting Steps:
-
Select a "Non-Pinking" Antioxidant Package: Consult with your additive supplier to select a synergistic blend of HALS and antioxidants known for good color stability.
-
Incorporate a Phosphite Secondary Antioxidant: Phosphites can help to mitigate color formation by decomposing hydroperoxides.
-
Possible Cause 2: HALS Basicity
-
Why it happens: The inherent basicity of some HALS can contribute to color shifts in certain polymer systems.[11]
-
Troubleshooting Steps:
-
Switch to a Less Basic HALS: As with performance issues, an N-OR HALS may provide better color stability in sensitive formulations.[11]
-
Problem 3: Inconsistent Results in Accelerated Weathering Tests
Possible Cause 1: Incorrect Sample Preparation
-
Why it happens: Non-uniform dispersion of HALS or inconsistencies in sample thickness can lead to variable degradation rates across different samples.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Follow a strict protocol for compounding and molding test plaques to ensure homogeneity and consistent dimensions.[17]
-
Verify HALS Concentration: Before weathering, it may be prudent to analytically determine the HALS concentration in a subset of samples to confirm uniform loading.
-
Possible Cause 2: Variability in Testing Conditions
-
Why it happens: Fluctuations in the light intensity, temperature, and humidity within the weathering chamber can significantly impact degradation rates.[7]
-
Troubleshooting Steps:
-
Calibrate and Monitor Equipment: Regularly calibrate the light source and monitor the temperature and humidity to ensure they remain within the specified parameters of the test method (e.g., ASTM standards).
-
Rotate Samples: Periodically rotate the position of samples within the chamber to average out any spatial variations in irradiance and temperature.
-
Experimental Protocols
Protocol 1: Evaluating HALS Dispersion
-
Sample Preparation: Prepare a thin film or a microtomed section of the polymer part.
-
Microscopy: Use optical or scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX) to visualize the distribution of the HALS. The presence of agglomerates indicates poor dispersion.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal transitions of the polymer. Poorly dispersed HALS may show a separate melting peak or affect the crystallization behavior of the polymer in a non-uniform way.
Protocol 2: Quantification of HALS in a Polymer Matrix
This protocol is essential for verifying the concentration of HALS in the final product or for studying migration.
-
Extraction:
-
Analysis:
-
Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) or Size Exclusion Chromatography (SEC) with a suitable detector (e.g., UV or PDA).[18]
-
Quantify the HALS concentration by comparing the peak area to a calibration curve prepared with known standards.
-
Visualizing Mechanisms and Workflows
The HALS Catalytic Cycle (Denisov Cycle)
This diagram illustrates the regenerative mechanism of HALS in scavenging polymer radicals.
Caption: Figure 1: The Denisov Cycle of HALS.
Troubleshooting Workflow for HALS Performance Issues
This flowchart provides a logical sequence for diagnosing and resolving common problems with HALS stabilization.
Caption: Figure 2: Troubleshooting workflow.
References
- 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability.
- Wellt Chemicals. (2025, September 25). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines.
- Frontiers. (n.d.). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action.
- Wikipedia. (n.d.). Hindered amine light stabilizers.
- Baoxu Chemical. (n.d.). Light Stabilizers (HALS) Definition & Mechanism.
- Wellt Chemicals. (2024, January 9). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation.
- 3V Sigma USA. (2025, January 9). The Science of HALS: Protecting Plastics from UV Damage.
- Benchchem. (n.d.). An In-depth Technical Guide to the Photostabilization Principles of Hindered Amine Light Stabilizers (HALS) in Polymers.
- Omnexus.specialchem.com. (2022, August 5). Structure, principle of action and common types of hindered amine light stabilizers (HALS).
- Partners in Chemicals. (2023, October 18). High molecular weight HALS.
- ResearchGate. (2025, August 5). Aspects of the impact of stabilizer mass on performance in polymers 2. Effect of increasing molecular mass of polymeric HALS in PP.
- BDMAEE. (2025, April 30). polyurethane additive light stabilizer (hals) types guide.
- CoatingsTech. (n.d.). Proper Selection of Light Stabilizers Crucial to Long-Term Performance.
- SGS PSI. (n.d.). Polymer Stabilizer Analysis.
- Cowin Extrusion. (n.d.). What Causes Poor Color Dispersion of Color Masterbatch?.
- News. (2025, August 16). How To Solve The Problem Of Poor Dispersion Of Masterbatch.
- Silike. (2024, August 15). What Causes Poor Color Dispersion of Color Masterbatch and How to Solve The Problem Of Uneven Dispersion Of color concentrates and compounds?.
- Asaclean. (n.d.). Injection Molding Defects:Poor Color Dispersion.
Sources
- 1. welltchemicals.com [welltchemicals.com]
- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. 3vsigmausa.com [3vsigmausa.com]
- 5. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 6. 3vsigmausa.com [3vsigmausa.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. bdmaee.net [bdmaee.net]
- 9. partinchem.com [partinchem.com]
- 10. researchgate.net [researchgate.net]
- 11. longchangchemical.com [longchangchemical.com]
- 12. paint.org [paint.org]
- 13. cowinextrusion.com [cowinextrusion.com]
- 14. rongfengmasterbatch.com [rongfengmasterbatch.com]
- 15. asaclean.com [asaclean.com]
- 16. News - What Causes Poor Color Dispersion of Color Masterbatch and How to Solve The Problem Of Uneven Dispersion Of color concentrates and compounds? [siliketech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. polymersolutions.com [polymersolutions.com]
Technical Support Center: 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (HETMPOL)
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS: 52722-86-8), hereafter referred to as HETMPOL. This document, prepared by our senior application scientists, provides in-depth guidance on the proper storage, handling, and troubleshooting of this versatile piperidine derivative. HETMPOL is a key building block and reference standard in various research and development applications, and maintaining its integrity is paramount for reproducible and reliable results.[1][2][3]
Section 1: Core Concepts - Storage, Stability, and Integrity
Proper storage is the most critical factor in preserving the chemical integrity of HETMPOL. Its physical properties necessitate specific environmental controls to prevent degradation.
Frequently Asked Questions: Storage & Stability
Q: What are the ideal storage conditions for HETMPOL?
A: HETMPOL is chemically stable at room temperature under the correct conditions.[4] However, due to its hygroscopic (moisture-absorbing) and potentially air-sensitive nature, specific precautions are essential.[5] The ideal storage protocol is designed to mitigate these vulnerabilities.
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale & Expert Insight |
|---|---|---|
| Temperature | Room Temperature (<15°C recommended by some suppliers)[6] | The compound is stable at ambient temperatures. Storing in a cooler environment can slow down potential long-term degradation pathways. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen).[4] | HETMPOL can be air-sensitive. An inert atmosphere prevents oxidation and reaction with atmospheric components. |
| Moisture | Store in a dry, desiccated environment.[4] | The compound has strong moisture absorption properties.[5] Moisture ingress leads to clumping, which complicates accurate weighing and can initiate hydrolysis or other degradation. |
| Light | Protect from light.[7] | As with many complex organic molecules, prolonged exposure to UV light can induce photochemical degradation. |
| Appearance | White to off-white powder or crystals.[6] | Any significant deviation from this appearance may indicate contamination or degradation. |
Q: Why is a dry, inert environment so critical for this specific compound?
A: The causality lies in the compound's molecular structure. The presence of two hydroxyl (-OH) groups makes the molecule polar and prone to absorbing atmospheric water (hygroscopicity)[5]. This absorbed water can act as a medium for impurities to react or can lead to physical clumping, making the powder difficult to handle and weigh accurately. Furthermore, piperidine derivatives can be susceptible to oxidation over time, and storing under an inert gas like argon displaces oxygen, effectively preventing this degradation pathway and ensuring long-term purity.
Q: How can I visually inspect my HETMPOL for signs of degradation?
A: A routine visual check is a simple yet effective validation step before any experiment.
-
Check for Clumping: The powder should be free-flowing. Hard clumps or a paste-like consistency are clear indicators of significant moisture absorption.
-
Observe the Color: The material should be white to off-white.[6] Any development of a yellow or brown tint suggests potential oxidation or the presence of impurities.
-
Note any Odor: While not a primary indicator for this compound, any unusual or strong chemical odor that differs from a fresh batch could signal decomposition.
If any of these signs are present, the material's purity is questionable. It is recommended to run a quality control check (e.g., GC, melting point) or use a fresh, unopened batch for critical experiments.
Section 2: Safe Handling and Solution Preparation Protocols
Handling HETMPOL safely requires adherence to standard laboratory practices for irritant chemicals. The primary risks are irritation to the skin, eyes, and respiratory system.[5][8][9]
Mandatory Personal Protective Equipment (PPE)
Before handling, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or goggles are mandatory.[9]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[5]
-
Body Protection: A lab coat is required to prevent skin contact.[10]
Step-by-Step Protocol for Weighing and Solubilization
This protocol is designed to minimize exposure and preserve compound integrity.
-
Preparation: Work within a certified chemical fume hood or a well-ventilated area to mitigate inhalation risk.[9][10]
-
Equilibration: If the container is stored in a cooler environment, allow it to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Briefly open the container and quickly weigh the desired amount of HETMPOL using non-sparking tools. Immediately and tightly reseal the main container, purging with inert gas if possible.
-
Solubilization: Add the weighed powder to your chosen solvent in the appropriate glassware. HETMPOL is soluble in organic solvents like methanol and ethanol, as well as hot water.[5]
-
Cleanup: Thoroughly wash any contaminated surfaces and wash your hands with soap and water after handling is complete.[10]
Caption: Workflow for the safe handling and preparation of HETMPOL solutions.
Material and Chemical Incompatibilities
To prevent hazardous reactions or degradation of the sample, avoid contact with the following materials:
Section 3: Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during experiments involving HETMPOL.
Q: My HETMPOL powder has formed hard clumps. Can I still use it?
A: This is a classic sign of moisture absorption.[5] While the compound may not be chemically degraded, its water content will make it impossible to weigh accurately for preparing solutions of a specific concentration.
-
Recommended Action: For non-critical applications, you can dry the material under a high vacuum at a mild temperature (e.g., 40-50°C) for several hours. However, for quantitative or sensitive experiments, it is strongly advised to discard the compromised batch and use a fresh, unopened container to ensure reproducibility.
Q: The compound is not dissolving as expected in my solvent system. What should I do?
A: Solubility issues can arise from several factors.
-
Verify the Solvent: Confirm you are using a recommended solvent. HETMPOL has good solubility in alcohols like methanol and ethanol, but lower solubility in non-polar solvents.[5]
-
Consider Temperature: Solubility in water is significantly higher when the water is hot.[5] Gentle warming and stirring can aid dissolution in other solvent systems as well, but be mindful of your experiment's temperature constraints.
-
Check for Impurities: If the compound has degraded or is contaminated, the impurities may be insoluble. If the solution remains cloudy or has suspended particles after sufficient mixing, purity may be compromised.
Q: My experimental results are inconsistent batch-to-batch. Could the HETMPOL be the cause?
A: Absolutely. Inconsistent results are often traced back to the integrity of the starting materials.
-
Plausible Cause: If older batches of HETMPOL were not stored under ideal conditions (dry, inert atmosphere), they may have partially degraded or absorbed water. This changes the effective concentration and introduces new variables into your experiment.
-
Validation Protocol: When troubleshooting, always use a new, unopened lot of HETMPOL as a control against your existing stock. If the results from the new lot are consistent and as expected, it strongly implicates the degradation of your older stock. A purity analysis (e.g., GC, LC-MS, melting point) can provide definitive evidence.
Caption: Decision tree for troubleshooting common issues with HETMPOL.
Section 4: Emergency Procedures
Q: What is the first-aid protocol for accidental exposure?
A: Immediate and correct action is crucial in case of exposure.
-
Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[9][10]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[9][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Q: How should I manage a small spill of HETMPOL powder?
A: For small spills, avoid generating dust.[4]
-
Ensure the area is well-ventilated and you are wearing appropriate PPE.
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal.[10]
-
Clean the spill area thoroughly with soap and water.
References
- 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine - PubChem.
- This compound - [H55151] - Synthonix. Synthonix, Inc. [Link]
- 1-(2í-Hydroxyethyl)
- Hydroxyethyl tetramethylpiperidinol | CAS#:52722-86-8 - Chemsrc. Chemsrc. [Link]
- US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents.
- 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine | Pharmaffiliates.
- This compound - Axios Research. Axios Research. [Link]
- This compound | Chromato Scientific.
- 1-(2í-Hydroxyethyl)-2, 2, 6, 6-Tetramethyl-4-Piperidinol, min 98% (GC), 25 grams. CP Lab Chemicals. [Link]
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- 2. This compound - CAS - 52722-86-8 | Axios Research [axios-research.com]
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- 4. merckmillipore.com [merckmillipore.com]
- 5. 1-(2Ã-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol [chembk.com]
- 6. This compound | 52722-86-8 [sigmaaldrich.com]
- 7. Hydroxyethyl tetramethylpiperidinol | CAS#:52722-86-8 | Chemsrc [chemsrc.com]
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scale-up challenges in the synthesis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly when transitioning from laboratory to pilot or industrial scale. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
Introduction to the Synthesis
The primary and most industrially relevant method for synthesizing this compound involves the N-alkylation of 2,2,6,6-tetramethylpiperidin-4-ol with ethylene oxide. This reaction is typically catalyzed by an acid and is highly exothermic. While seemingly straightforward, the steric hindrance of the tetramethylpiperidine ring and the hazardous nature of ethylene oxide present unique challenges, especially during scale-up.
This guide will provide a structured approach to identifying and resolving potential issues related to reaction kinetics, heat and mass transfer, impurity profiling, and product isolation.
Core Synthesis Pathway
The fundamental reaction is the acid-catalyzed nucleophilic addition of the secondary amine of 2,2,6,6-tetramethylpiperidin-4-ol to the strained epoxide ring of ethylene oxide.
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Reaction Initiation and Control
Q1: My reaction is sluggish or fails to initiate, even at elevated temperatures. What are the likely causes?
A1: Several factors can contribute to poor reaction initiation:
-
Insufficient Catalyst: The acid catalyst is crucial for activating the ethylene oxide ring towards nucleophilic attack by the sterically hindered amine. Ensure the correct catalytic amount is used. For example, patents describe the use of sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.
-
Poor Raw Material Quality: The purity of 2,2,6,6-tetramethylpiperidin-4-ol is critical. Basic impurities can neutralize the acid catalyst, while other contaminants may inhibit the reaction. It is advisable to use a starting material with a purity of at least 98%. The quality and consistency of raw materials are paramount in biopharmaceutical product development and can significantly impact product quality.
-
Water Content: While some processes are conducted in aqueous solutions, excessive water can dilute the reactants and catalyst, affecting reaction rates. In some patented procedures, an azeotropic distillation is performed to reduce the water content before the addition of ethylene oxide.
Troubleshooting Steps:
-
Verify Catalyst Charge: Double-check calculations and ensure the catalyst has been added correctly.
-
Analyze Starting Material: Use techniques like GC or HPLC to confirm the purity of your 2,2,6,6-tetramethylpiperidin-4-ol.
-
Control Water Content: If operating in a non-aqueous solvent, ensure anhydrous conditions. If in an aqueous medium, adhere to the specified concentration ranges.
Q2: I'm observing a significant exotherm that is difficult to control, leading to a rapid temperature and pressure increase. How can I mitigate this?
A2: The reaction with ethylene oxide is highly exothermic, and poor heat management can lead to a dangerous runaway reaction. This is a critical scale-up challenge as the surface-area-to-volume ratio of the reactor decreases with increasing size, reducing the efficiency of heat removal.
Mitigation Strategies:
-
Controlled Addition of Ethylene Oxide: Instead of adding all the ethylene oxide at once, a semi-batch process with controlled, slow addition is recommended at scale. This allows the cooling system to keep pace with the heat generated.
-
Adequate Cooling Capacity: Ensure your reactor's cooling system is appropriately sized for the reaction scale and the heat of reaction. This may involve using a jacketed reactor with a high-performance heat transfer fluid, internal cooling coils, or an external heat exchanger.
-
Dilution: Performing the reaction in a suitable solvent can help to moderate the temperature increase by increasing the thermal mass of the reaction mixture. Solvents like methanol or ethylene glycol have been used in this synthesis.
-
Process Safety Controls: Implement robust temperature and pressure monitoring with automated emergency shutdown procedures. Fast-response temperature sensors are crucial for early detection of a potential runaway.
Caption: Decision workflow for managing exotherms.
Impurity Profile and Side Reactions
Q3: I am observing significant levels of impurities in my crude product. What are the likely side reactions?
A3: While specific impurity profiles for this synthesis are not extensively documented in public literature, common side reactions in N-hydroxyethylation of amines can be anticipated:
-
Over-alkylation: Ethylene oxide can react with the hydroxyl group of the product to form poly(ethylene glycol) chains attached to the nitrogen. This is more likely with a large excess of ethylene oxide or at high temperatures.
-
Formation of Diol: Unreacted ethylene oxide can be hydrolyzed to ethylene glycol in the presence of water and an acid catalyst.
-
Starting Material Degradation: At elevated temperatures, the starting material or product may undergo thermal degradation. Studies on related piperidine derivatives show that thermal degradation can occur, with the specific pathways dependent on the substituents.
Control and Mitigation:
-
Stoichiometry Control: Use a minimal excess of ethylene oxide to drive the reaction to completion without promoting over-alkylation.
-
Temperature Management: Maintain the reaction temperature within the optimal range to minimize side reactions.
-
In-Process Monitoring: Utilize analytical techniques like HPLC or GC to monitor the formation of byproducts in real-time and adjust reaction parameters accordingly.
| Parameter | Laboratory Scale (e.g., <1 L) | Pilot/Industrial Scale (>100 L) | Rationale for Change |
| Ethylene Oxide Addition | Can be added in one portion | Slow, controlled addition over time | To manage the exotherm within the cooling capacity of the larger reactor. |
| Heat Transfer | High surface-area-to-volume ratio, efficient cooling | Lower surface-area-to-volume ratio, potential for hot spots | Heat dissipation is less efficient at scale, requiring more robust cooling systems and careful monitoring. |
| Mixing | Magnetic or overhead stirrer, generally efficient | Mechanical agitator (e.g., impeller, turbine), potential for dead zones | Ensuring homogeneity is more challenging in large vessels; poor mixing can lead to localized high concentrations and side reactions. |
| Pressure Rating | Typically atmospheric or slightly elevated | High-pressure rated autoclave required | To safely contain ethylene oxide and manage potential pressure increases from exotherms. |
Product Isolation and Purification
Q4: I am having difficulty with the crystallization of the final product, resulting in a low yield or poor purity.
A4: The product, this compound, is a white crystalline solid. Successful crystallization depends on solvent selection, cooling rate, and the presence of impurities.
Troubleshooting Crystallization:
-
Solvent System: The product is soluble in hot water and various organic solvents like methanol and ethanol. A common procedure involves crystallizing from the reaction mixture after cooling, or by using a suitable anti-solvent. Washing the filtered crystals with water and toluene has been reported to be effective in removing impurities. If the yield is poor, it may be due to using too much solvent.
-
Cooling Profile: Rapid cooling can lead to the formation of small, impure crystals. A controlled, gradual cooling profile is recommended to allow for the growth of larger, purer crystals. If crystallization is too rapid, consider redissolving the product with additional "soluble solvent" and cooling more slowly.
-
Impurity Effects: High levels of impurities can inhibit crystallization or lead to the product "oiling out." If this occurs, consider an additional purification step before crystallization, such as a charcoal treatment or a liquid-liquid extraction.
Recommended Crystallization Protocol (based on literature):
-
Upon reaction completion, ensure the product is fully dissolved at an elevated temperature.
-
Cool the reaction mixture slowly and with controlled agitation to the desired crystallization temperature (e.g., 20°C).
-
Allow sufficient time for the crystallization to complete.
-
Isolate the crystals by filtration.
-
Wash the filter cake with appropriate solvents (e.g., water, toluene) to remove residual mother liquor and impurities.
-
Dry the product under vacuum at a suitable temperature.
Safety Considerations with Ethylene Oxide
Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. All operations involving ethylene oxide must be conducted in a well-ventilated area, such as a fume hood, and in equipment designed to handle this hazardous material.
-
Exposure Limits: The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 1 ppm as an 8-hour time-weighted average and a short-term exposure limit of 5 ppm over 15 minutes.
-
Engineering Controls: Use of closed-loop systems, process enclosures, and robust ventilation is essential to minimize exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, protective clothing, and respiratory protection, must be used when handling ethylene oxide.
-
Runaway Reaction Prevention: Given the highly exothermic nature of reactions with ethylene oxide, robust process safety management is critical to prevent thermal runaway. This includes careful control of reaction parameters and having emergency procedures in place.
References
- Preventing thermal runaway reaction of ethylene oxidation via plant-wide dynamic simulation. (n.d.).
- How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (n.d.). WIKA blog.
- Protecting Workers from the Dangers of Ethylene Oxide. (2023, March 15).
- Ethylene Oxide. (n.d.). CCOHS.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. (2024, August 7).
- Reaction Runaway as a Domino Effect of Pool Fire Engulfing an Ethoxylation Reactor. (n.d.). Chemical Engineering Transactions.
- Optimization of Reaction Selectivity Using CFD-Based Compartmental Modeling and Surrogate-Based Optimiz
- On the Simulation of Stirred Tank Reactors Via Computational Fluid Dynamics. (n.d.).
- CFD Simulation of the Fluid Hydrodynamics in a Continuous Stirred-Tank Reactor. (n.d.). Aidic.
- Computational Fluid Dynamics for Chemical Reactor Engineering. (n.d.). SciSpace.
- Safety Evaluation and Improvement in an Ethylene Oxide Reactor. (2017, October 6). research.chalmers.se.
- Computational Fluid Dynamics (CFD) for reactor modelling (Andrea Turolla). (2023, April 3). YouTube.
- REACTIVITY OF ETHYLENE OXIDE IN CONTACT WITH CONTAMINANTS A Thesis by LINH TT DINH Submitted to the. (n.d.).
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- Hindered amine light stabilizers in pigmented coatings. (n.d.).
- Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). (n.d.).
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
- Ethylene Oxide Program. (n.d.). ORS.
- This compound. (n.d.). Synthonix.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
- An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Deriv
- Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (n.d.).
- 29 CFR 1910.1047 -- Ethylene oxide. (n.d.). eCFR.
- From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up... (2025, May 24). YouTube.
- This compound. (n.d.). Sigma-Aldrich.
- The thermal decomposition of quaternary ammonium hydroxides. Part 5.
Technical Support Center: Mitigating Degradation of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Welcome to the technical support center for 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile yet sensitive compound. By understanding the underlying chemical principles, you can effectively mitigate its degradation and ensure the success of your experiments.
Introduction to a Key Building Block
This compound, a derivative of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), is a valuable building block in organic synthesis and is particularly noted as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).[1] HALS are crucial for protecting polymers from UV degradation by scavenging free radicals.[2][3][4] The stability of the core tetramethylpiperidine structure is a key feature, largely due to the steric hindrance provided by the four methyl groups adjacent to the nitrogen atom.[5][6] However, the functional groups, particularly the hydroxyl moieties and the tertiary amine, can be susceptible to degradation under various reaction conditions.
This guide will address common challenges encountered during reactions involving this compound, providing both quick-reference FAQs and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning an unexpected color. What could be the cause?
A1: An unexpected color change often indicates the formation of nitroxyl radicals, which are typically red-orange.[5] This can occur under oxidative conditions. The nitrogen on the piperidine ring can be oxidized to form a stable nitroxyl radical. To avoid this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are deoxygenated.
Q2: I'm observing low yields in my reaction. Could degradation of the starting material be the issue?
A2: Yes, low yields are a common consequence of starting material degradation. This compound can be sensitive to acidic conditions, high temperatures, and certain oxidizing or reducing agents.[7] Review your reaction parameters against the stability profile outlined in the troubleshooting guides below. Consider performing a stability test on a small sample of your compound under the reaction conditions without the other reactants to isolate the cause.[8]
Q3: How should I properly store this compound?
A3: It is typically stored at room temperature or in a refrigerator at 2-8°C.[9] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, consider an inert atmosphere.
Q4: Can I use this compound in reactions with strong acids?
A4: Caution is advised. While a catalytic amount of acid is used in its synthesis, strong acidic conditions can lead to side reactions, including acid-catalyzed disproportionation of any formed nitroxyl radicals.[7][10] If your reaction requires acidic conditions, it is crucial to carefully control the pH and temperature.
In-Depth Troubleshooting Guides
Issue 1: Unwanted Oxidation to Nitroxyl Radicals
Symptoms:
-
The reaction mixture develops a characteristic red-orange color.
-
TLC or LC-MS analysis shows the appearance of a new, more polar spot/peak corresponding to the nitroxyl radical.
-
Reduced yield of the desired product.
Causality: The tertiary amine of the piperidine ring is susceptible to oxidation, forming a stable nitroxyl radical. This is the same principle that allows TEMPO and its derivatives to act as oxidation catalysts.[11][12] This oxidation can be initiated by atmospheric oxygen, especially at elevated temperatures, or by oxidizing agents present in the reaction mixture.
Mitigation Protocol:
-
Inert Atmosphere:
-
Action: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.
-
Rationale: This displaces atmospheric oxygen, a primary culprit in the oxidation of the hindered amine.
-
-
Solvent and Reagent Purity:
-
Action: Use freshly distilled or deoxygenated solvents. Ensure all reagents are free from peroxide impurities.
-
Rationale: Peroxides and other impurities in solvents can initiate radical chain reactions, leading to the oxidation of the piperidine nitrogen.
-
-
Temperature Control:
-
Action: Maintain the lowest effective temperature for your reaction. For many reactions, starting at 0°C and slowly warming to room temperature is a good practice.
-
Rationale: Higher temperatures increase the rate of oxidation reactions.
-
-
Avoidance of Incompatible Oxidants:
-
Action: Carefully review the compatibility of any oxidizing agents with the tetramethylpiperidine moiety. If a strong oxidant is required for another part of your molecule, consider a protecting group strategy for the piperidine nitrogen if feasible.
-
Rationale: Many common oxidizing agents will readily convert the hindered amine to the nitroxyl radical.
-
Issue 2: Degradation under Acidic Conditions
Symptoms:
-
Formation of multiple unidentified byproducts.
-
Inconsistent reaction outcomes.
-
Low product yield.
Causality: While the piperidine ring is generally robust, strong acidic conditions can lead to side reactions. If any nitroxyl radical is present, it can undergo acid-catalyzed disproportionation to form an oxoammonium cation and a hydroxylamine.[10] The hydroxyl groups on the molecule can also be susceptible to acid-catalyzed elimination or rearrangement reactions, particularly at elevated temperatures.
Mitigation Protocol:
-
pH Monitoring and Control:
-
Action: If acidic conditions are unavoidable, use a pH meter to monitor the reaction and maintain the pH within a narrow, optimal range.[13]
-
Rationale: Precise pH control can prevent the protonation state from reaching a level that promotes significant degradation.
-
-
Choice of Acid:
-
Action: Opt for milder or buffered acid systems where possible. For example, using a combination of a weak acid and its conjugate base can provide the necessary protons without a drastic drop in pH.
-
Rationale: Strong, non-buffered acids can create localized areas of very low pH, accelerating degradation.
-
-
Temperature Management:
-
Action: Keep the reaction temperature as low as possible when acids are present.
-
Rationale: The rates of many acid-catalyzed degradation pathways are highly temperature-dependent.
-
Data Summary: pH and Temperature Considerations
| Condition | Potential Degradation Pathway | Recommended Action |
| Strong Acid (pH < 4) | Acid-catalyzed side reactions | Use buffered systems; maintain low temperature |
| High Temperature (> 80°C) | Increased rate of oxidation and side reactions | Operate at the lowest effective temperature |
| Presence of Oxygen | Oxidation to nitroxyl radical | Use inert atmosphere; deoxygenate solvents |
Issue 3: Side Reactions Involving Hydroxyl Groups
Symptoms:
-
Formation of ethers, esters (if acylating agents are present), or elimination products.
-
Difficulty in purifying the desired product due to closely related impurities.
Causality: The primary and secondary hydroxyl groups on this compound are reactive functional groups.[7] They can undergo esterification, etherification, or oxidation depending on the reagents and conditions used.
Mitigation Protocol:
-
Selective Protection:
-
Action: If the hydroxyl groups are not the intended site of reaction, consider using appropriate protecting groups (e.g., silyl ethers, acetals).
-
Rationale: Protecting groups mask the reactivity of the hydroxyls, preventing them from participating in unwanted side reactions. The choice of protecting group will depend on the overall reaction scheme and the conditions required for its removal.
-
-
Reagent Stoichiometry:
-
Action: Use a precise stoichiometry of reagents to favor the desired reaction.
-
Rationale: An excess of a reactive reagent is more likely to lead to side reactions with the hydroxyl groups.
-
-
Chemoselective Reagents:
-
Action: Employ reagents known for their chemoselectivity. For instance, if you are modifying another part of the molecule, choose a reagent that is known to be unreactive towards alcohols.
-
Rationale: Leveraging the inherent selectivity of certain reagents can eliminate the need for protection-deprotection steps.
-
Experimental Workflow: A General Approach to Mitigating Degradation
The following workflow provides a systematic approach to troubleshooting and optimizing reactions involving this compound.
Caption: A systematic workflow for mitigating degradation.
Visualizing Degradation Pathways
Understanding the potential degradation pathways is key to preventing them. The following diagram illustrates the main routes of degradation for this compound.
Caption: Key degradation pathways from the parent compound.
By anticipating these potential side reactions and implementing the strategies outlined in this guide, researchers can significantly improve the outcomes of their experiments, ensuring higher yields and purity of their target molecules.
References
- Benchchem. (n.d.). This compound.
- Wellt Chemicals. (2024, January 9). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation.
- Wikipedia. (n.d.). TEMPO.
- Tintoll. (n.d.). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer.
- 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability.
- Axios Research. (n.d.). This compound.
- PubMed. (2019, February 6). Increased stability of nitroxide radicals in ionic liquids: more than a viscosity effect.
- ChemPoint. (n.d.). LOWILITE™ Hindered Amine Light Stabilizers, Product Article.
- ResearchGate. (2025, August 10). Effect of the structure of nitroxyl radicals on the kinetics of their acid-catalyzed disproportionation.
- MDPI. (n.d.). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications.
- Biosynth. (n.d.). Technical Overview.
- Wordpress. (n.d.). TEMPO (General overview).
- ACS Publications. (n.d.). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?.
- SlideShare. (2018, March 10). Design Concepts of Nitroxyl Radicals.
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
- ScienceDirect. (n.d.). TEMPO and its derivatives mediated reactions under transition-metal-free conditions.
- MDPI. (n.d.). Key Features of TEMPO-Containing Polymers for Energy Storage and Catalytic Systems.
- PubMed. (2010, December 1). In vivo evaluation of novel nitroxyl radicals with reduction stability.
- Reddit. (2024, September 28). TEMPO oxidation advice.
- ResearchGate. (2012, November 15). How TEMPO can be removed from organic reaction mixture without column chromatography?.
- ResearchGate. (n.d.). Side Reactions of TEMPO derivatives.
- Google Patents. (n.d.). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- Pharmaffiliates. (n.d.). 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine.
- ResearchGate. (2020, February 21). (PDF) TEMPO and its Derivatives: Synthesis and Applications.
- Chemistry Stack Exchange. (2018, February 19). Why doesn't TEMPO react with itself?.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine.
Sources
- 1. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 4. chempoint.com [chempoint.com]
- 5. TEMPO - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. How To [chem.rochester.edu]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
- 12. TEMPO [organic-chemistry.org]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Head-to-Head Comparison for Selective Alcohol Oxidation: 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol versus TEMPO as Catalysts
For researchers and professionals in drug development and chemical synthesis, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation. The choice of catalyst is paramount to achieving high yields and selectivities under mild conditions. While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a widely recognized and versatile catalyst for these reactions, its hydroxylamine precursors, such as 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol, present a compelling alternative. This guide provides an in-depth comparison of the catalytic performance of this compound and TEMPO, supported by mechanistic insights and experimental data from analogous systems, to inform your selection of the optimal catalyst for your synthetic needs.
At a Glance: The Fundamental Difference
The core distinction between using this compound and TEMPO lies in their initial chemical state. TEMPO is a stable nitroxyl radical, a pre-catalyst that is readily oxidized to the active catalytic species. In contrast, this compound is a hydroxylamine, which serves as a precursor that must first be oxidized in situ to its corresponding nitroxyl radical to enter the catalytic cycle.[1] This seemingly subtle difference has practical implications for reaction initiation and kinetics.
| Feature | This compound | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) |
| Chemical Nature | Hydroxylamine | Stable Nitroxyl Radical |
| Role in Catalysis | Catalyst Precursor | Pre-catalyst |
| Initial Step in Catalysis | In situ oxidation to the nitroxyl radical | Oxidation to the N-oxoammonium ion |
| Potential Advantages | May offer cost-effectiveness and stability in storage | Well-characterized, readily available |
| Potential Considerations | Requires an initial oxidation step, which may influence kinetics | Can be more expensive than its hydroxylamine precursors |
The Unified Catalytic Cycle: A Tale of Three Oxidation States
Regardless of the starting material, the catalytic oxidation of alcohols mediated by these compounds proceeds through a common cycle involving three key species: the hydroxylamine, the nitroxyl radical, and the N-oxoammonium ion. The N-oxoammonium ion is the ultimate oxidant responsible for the conversion of the alcohol to the corresponding carbonyl compound.[2][3]
The catalytic cycle can be visualized as follows:
Figure 1: The unified catalytic cycle for alcohol oxidation.
When starting with this compound, the initial step is its oxidation to the corresponding nitroxyl radical by the co-oxidant. This radical is then further oxidized to the N-oxoammonium ion, which subsequently oxidizes the alcohol to an aldehyde or ketone, regenerating the hydroxylamine. If the reaction begins with TEMPO, the cycle initiates with its oxidation to the N-oxoammonium ion.
Performance Comparison: Insights from Analogous Systems
A study by Stahl and co-workers on the electrocatalytic oxidation of alcohols provides a compelling case for the influence of the 4-substituent on catalytic activity. They compared TEMPO with 4-acetamido-TEMPO (ACT), which has a higher nitroxyl/oxoammonium redox potential. Their findings demonstrated that ACT exhibits significantly higher turnover frequencies (TOFs) for the oxidation of a range of primary and secondary alcohols compared to TEMPO.[5]
Table 1: Comparison of Turnover Frequencies (TOF, h⁻¹) for Electrocatalytic Alcohol Oxidation[5]
| Substrate | TEMPO | 4-Acetamido-TEMPO (ACT) |
| Benzyl alcohol | 180 | 1100 |
| 1-Butanol | 50 | 120 |
| 2-Butanol | 20 | 60 |
| Cyclohexanol | 10 | 50 |
| 2,2-Dimethyl-1-propanol | 5 | 25 |
Conditions: 2 mol% nitroxyl catalyst, pH 10 buffer.
The superior performance of ACT is attributed to its higher redox potential, which enhances the rate of alcohol oxidation.[5] The 1-(2-Hydroxyethyl)- and 4-hydroxy- substituents on the user-specified hydroxylamine are electron-donating groups, which would be expected to lower the redox potential of the corresponding nitroxyl/oxoammonium couple compared to TEMPO. This suggests that this compound, once converted to its active form, might exhibit a slightly lower intrinsic catalytic activity compared to TEMPO under identical conditions. However, other factors such as solubility and stability could also play a role in its overall performance.
Experimental Protocol: A Framework for Comparative Analysis
To empirically determine the optimal catalyst for your specific application, a standardized experimental protocol is essential. The following procedure, adapted from established methods for TEMPO-catalyzed aerobic alcohol oxidation, can be employed for a direct comparison.[6]
Objective: To compare the catalytic efficiency of this compound and TEMPO in the aerobic oxidation of benzyl alcohol to benzaldehyde.
Materials:
-
Benzyl alcohol
-
This compound
-
TEMPO
-
Copper(I) chloride (CuCl)
-
N-Methylimidazole (NMI)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Round-bottom flask
-
Magnetic stirrer
-
Oxygen balloon
-
Gas chromatograph (GC) or HPLC for analysis
Experimental Workflow:
Figure 2: Workflow for comparing catalyst performance.
Step-by-Step Procedure:
-
Catalyst Preparation:
-
In a round-bottom flask (Flask A), add this compound (e.g., 0.05 mmol).
-
In a separate, identical round-bottom flask (Flask B), add TEMPO (0.05 mmol).
-
-
Reagent Addition:
-
To each flask, add CuCl (0.05 mmol) and N-methylimidazole (0.10 mmol).
-
Add anhydrous acetonitrile (5 mL) to each flask and stir to dissolve the components.
-
Add benzyl alcohol (1.0 mmol) and the internal standard (e.g., dodecane, 0.5 mmol) to each flask.
-
-
Reaction Initiation:
-
Purge each flask with oxygen and then fit with an oxygen-filled balloon.
-
Commence vigorous stirring at room temperature.
-
-
Monitoring and Analysis:
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot (e.g., with a small amount of sodium thiosulfate solution) and extract with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC or HPLC to determine the conversion of benzyl alcohol and the yield of benzaldehyde by comparing the peak areas relative to the internal standard.
-
Data Interpretation:
By plotting the yield of benzaldehyde as a function of time for each catalyst, you can directly compare their reaction rates. The initial rate of reaction will be particularly informative. The final yield after the reaction has gone to completion will indicate the overall efficacy and stability of each catalyst under the reaction conditions.
Conclusion and Recommendations
Both this compound and TEMPO are effective precursors for the catalytic oxidation of alcohols. The choice between them depends on a balance of factors including cost, stability, and desired reaction kinetics.
-
TEMPO is a well-established catalyst with a predictable performance. It is an excellent choice for researchers who require a reliable and immediate start to the catalytic cycle.
-
This compound , as a hydroxylamine precursor, may offer advantages in terms of cost and long-term storage stability. The initial in situ oxidation step might result in a brief induction period compared to starting with TEMPO, but the overall catalytic performance is expected to be comparable for many applications.
For applications where fine control over the initiation of the reaction is critical, TEMPO may be preferred. However, for large-scale syntheses where cost is a significant driver, this compound represents a highly viable and economically attractive alternative. We strongly recommend performing a direct experimental comparison, as outlined in the protocol above, to determine the most suitable catalyst for your specific substrate and reaction conditions.
References
- Stahl, S. S., et al. (2013). Aerobic oxidation catalysis with stable radicals.
- Bobbitt, J. M., et al. (2011).
- Stahl, S. S., et al. (2016). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 138(25), 7944-7953.
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
- Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 44(11), 1204-1215.
- Stahl, S. S., et al. (2018). Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions. Chemical Reviews, 118(5), 2297-2343.
- Ciriminna, R., et al. (2022). Selective Aerobic Oxidation of Alcohols in Low Melting Mixtures and Water and Use for Telescoped One-Pot Hybrid Reactions. Chemistry – A European Journal, 28(58), e202201831.
- BenchChem. (2025). A Head-to-Head Battle of Catalysts: 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H) vs.
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- 4. TEMPO [organic-chemistry.org]
- 5. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Aerobic Oxidation of Alcohols in Low Melting Mixtures and Water and Use for Telescoped One‐Pot Hybrid Reactions - PMC [pmc.ncbi.nlm.nih.gov]
comparison of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol with other piperidinol derivatives
For researchers and professionals in materials science and drug development, ensuring the longevity and integrity of polymeric materials is a critical endeavor. Photodegradation, a process initiated by exposure to ultraviolet (UV) light, can severely compromise the mechanical and aesthetic properties of polymers. Hindered Amine Light Stabilizers (HALS) are a premier class of additives designed to intercept and neutralize the radical species responsible for this degradation. This guide offers a detailed comparison of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol with two other significant piperidinol derivatives, 4-Hydroxy-2,2,6,6-tetramethylpiperidine and 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL), providing insights into their performance based on their chemical structures and available experimental data.
The Role of Piperidinol Derivatives in Polymer Stabilization
The core of HALS technology lies in the 2,2,6,6-tetramethylpiperidine moiety. These compounds function as potent radical scavengers, operating through a regenerative cyclic pathway known as the Denisov Cycle. Unlike UV absorbers, which block or screen UV radiation, HALS actively inhibit the degradation process, offering long-term protection.[1] The efficacy of a HALS is profoundly influenced by the substituents on the piperidine ring, which dictate its compatibility with the polymer matrix, volatility, and overall stabilizing efficiency.[2]
This guide will comparatively analyze three key piperidinol derivatives:
-
This compound (Hereafter referred to as H-TEMPO-H)
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine (Hereafter referred to as 4-OH-TEMPO)
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Hereafter referred to as TEMPOL)
Physicochemical Properties: A Comparative Overview
The physical and chemical characteristics of a HALS are crucial determinants of its performance in a given polymer system. Properties such as molecular weight, melting point, and solubility affect its dispersion, migration, and retention within the polymer.
| Property | This compound | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) |
| CAS Number | 52722-86-8[3] | 2403-88-5[4] | 2226-96-2 |
| Molecular Formula | C₁₁H₂₃NO₂[5] | C₉H₁₉NO[4] | C₉H₁₈NO₂ |
| Molecular Weight | 201.31 g/mol [5] | 157.25 g/mol [4] | 172.24 g/mol |
| Appearance | White to off-white powder or crystals[6] | White crystalline powder[4] | Orange-red crystalline powder |
| Melting Point | 180-184 °C[7] | 128-132 °C | 71-73 °C |
| Solubility | Soluble in hot water, methanol, ethanol, benzene, toluene[7] | Soluble in water | Soluble in water |
The N-(2-hydroxyethyl) group in H-TEMPO-H increases its molecular weight and polarity compared to 4-OH-TEMPO. This is expected to reduce its volatility and migration from the polymer matrix, potentially leading to enhanced long-term stability. The two hydroxyl groups in H-TEMPO-H can also increase its compatibility with more polar polymers. TEMPOL is distinct in that it is a stable nitroxyl radical, which is the active form in the HALS cycle.
Mechanism of Action: The Denisov Cycle
The protective action of HALS is a regenerative process that efficiently scavenges radicals generated during photodegradation. The cycle is initiated by the oxidation of the hindered amine to a nitroxyl radical, which is the key active species.
Caption: The regenerative Denisov Cycle for HALS.
The nitroxyl radical traps polymer alkyl radicals (R•) to form amino ethers. These can then react with polymer peroxy radicals (ROO•) to regenerate the nitroxyl radical, allowing a single HALS molecule to neutralize multiple radicals.
Performance in Polymer Stabilization: An Experimental Perspective
The efficacy of these piperidinol derivatives is typically assessed through accelerated weathering tests on polymer samples. Polypropylene (PP), being particularly susceptible to photodegradation, is a common substrate for such studies.[8] A key metric for quantifying degradation is the carbonyl index, determined by Fourier-transform infrared spectroscopy (FTIR), which measures the formation of carbonyl groups resulting from oxidation.[9]
Experimental Protocol: Evaluating HALS in Polypropylene
Objective: To compare the photostabilizing performance of H-TEMPO-H, 4-OH-TEMPO, and TEMPOL in polypropylene films under accelerated weathering.
Materials:
-
Polypropylene powder
-
H-TEMPO-H, 4-OH-TEMPO, TEMPOL
-
Processing antioxidant (e.g., a phosphite-based stabilizer)
-
Xylene or other suitable solvent
Procedure:
-
Compounding:
-
Prepare separate blends of polypropylene with 0.2% (w/w) of each HALS and 0.1% (w/w) of a processing antioxidant. A control sample with only the processing antioxidant should also be prepared.
-
The additives are dissolved in a minimal amount of solvent and thoroughly mixed with the polypropylene powder. The solvent is then removed under vacuum.
-
-
Film Preparation:
-
The compounded materials are melt-pressed into thin films (e.g., 100 µm) at a suitable temperature (e.g., 200 °C).
-
-
Accelerated Weathering:
-
The films are exposed in an accelerated weathering chamber equipped with UVA-340 lamps. A common cycle is 8 hours of UV irradiation at 60 °C followed by 4 hours of condensation at 50 °C.[10]
-
-
Analysis:
-
At regular intervals, samples are removed, and their FTIR spectra are recorded.
-
The carbonyl index is calculated as the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to a reference peak that does not change during degradation (e.g., a C-H bending vibration).[11]
-
The time to reach a specific carbonyl index value is used to compare the effectiveness of the stabilizers.
-
Anticipated Performance Comparison
-
This compound (H-TEMPO-H): This compound is expected to exhibit the best performance due to its higher molecular weight and the presence of the N-(2-hydroxyethyl) group. These features should lead to lower volatility and reduced migration from the polypropylene matrix, ensuring its presence for longer durations of UV exposure.[1]
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine (4-OH-TEMPO): As a lower molecular weight HALS, it is likely to be effective but may be more prone to migration and volatilization from the polymer over time compared to H-TEMPO-H, potentially leading to a shorter period of effective stabilization.
-
TEMPOL: While being the active nitroxyl radical form, its direct use as a stabilizer in plastics is less common than its corresponding amine. It is highly effective at scavenging radicals, but its stability and potential interactions with other additives during processing need to be considered.[12]
Synthesis of this compound
For research purposes, H-TEMPO-H can be synthesized from 2,2,6,6-tetramethyl-4-piperidinol (4-OH-TEMPO).
Caption: A typical synthetic workflow for H-TEMPO-H.
Experimental Protocol Outline: A common industrial synthesis involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with ethylene oxide in the presence of an acid catalyst in an autoclave. The reaction is typically carried out at elevated temperatures (e.g., 90-110 °C). After the reaction is complete, the mixture is cooled to induce crystallization of the product, which is then isolated by filtration and washed.
Conclusion for the Practicing Scientist
The selection of a hindered amine light stabilizer is a critical decision in the formulation of durable polymeric materials. The structural variations among the compared piperidinol derivatives have a direct impact on their stabilizing efficacy.
-
This compound stands out as a promising candidate for applications requiring long-term photostability, largely due to its anticipated lower volatility and migration.
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine remains a viable and effective HALS, particularly in applications where extreme long-term performance is not the primary concern.
-
TEMPOL , while a potent radical scavenger, may be better suited for applications outside of bulk polymer stabilization where its unique properties as a stable radical can be leveraged.
Ultimately, the optimal choice will depend on the specific polymer, the intended application and environment, and the desired service life of the final product. Empirical testing using standardized accelerated weathering protocols remains the most reliable method for validating the performance of these stabilizers in a given formulation.
References
- Google Patents. (1988). Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- Chinelatto, M. A., Agnelli, J. A. M., & Canevarolo, S. V. (2015).
- Axios Research. This compound. [Link]
- PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. [Link]
- Organic Syntheses.
- Lederer, A., et al. (2021). Quantifying the fragmentation of polypropylene upon exposure to accelerated weathering. Environmental Science & Technology, 55(15), 10447-10458.
- Synthonix. This compound - [H55151]. [Link]
- ChemBK. 1-(2í-Hydroxyethyl)
- MDPI. (2019). A Comprehensive Study on The Accelerated Weathering Properties of Polypropylene—Wood Composites with Non-Metallic Materials of Waste-Printed Circuit Board Powders. [Link]
- ResearchGate. (2012). Accelerated weathering of polypropylene geotextiles. [Link]
- NIH. (2022). Accelerated Laboratory Weathering of Polypropylene/Poly (Lactic Acid) Blends. [Link]
- Pharmaffiliates. 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine. [Link]
- researchmap. (2020).
- PubMed. (2000). 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol)
- NIST WebBook. 4-Piperidinol, 2,2,6,6-tetramethyl-. [Link]
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- 2. prepchem.com [prepchem.com]
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- 4. 4-Piperidinol, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 5. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | C11H23NO2 | CID 104301 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) inhibits peroxynitrite-mediated phenol nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Validation of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol Purity
Abstract
The robust determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of four orthogonal analytical techniques for the validation of purity for 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol, a key building block in modern pharmaceuticals. We will explore the nuances of Gas Chromatography with Flame Ionization Detection (GC-FID), Hydrophilic Interaction Liquid Chromatography (HILIC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical Acid-Base Titrimetry. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the critical reasoning behind method selection and validation in accordance with stringent regulatory standards such as the ICH Q2(R1) guidelines.[1]
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a sterically hindered amine alcohol, a structural motif prevalent in various APIs. Its purity directly impacts the impurity profile of the final drug substance, making rigorous analytical control a non-negotiable aspect of quality assurance. The presence of uncharacterized impurities can have unforeseen toxicological consequences and compromise the stability and manufacturability of the API.
This guide eschews a one-size-fits-all approach, instead advocating for a multi-faceted analytical strategy. By comparing a traditional, reliable technique like GC-FID, a modern chromatographic approach for polar molecules like HILIC, an absolute quantification method like qNMR, and a classic stoichiometric assay like titrimetry, we can build a comprehensive and cross-verifiable purity profile. The selection of these methods is deliberate, each offering unique advantages and disadvantages in terms of specificity, sensitivity, sample throughput, and instrumentation requirements.
The Framework of Analytical Validation: Adherence to ICH Q2(R1)
All analytical methods intended for the quality control of pharmaceutical substances must be validated to ensure they are fit for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this validation, focusing on several key performance parameters.[1] Our comparison of the four chosen techniques will be benchmarked against these parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A generalized workflow for analytical method validation.
Comparative Analysis of Purity Determination Methods
The choice of an analytical method is often a balance between the desired performance characteristics and practical considerations. The following sections detail the experimental protocols and rationale for each of the four selected techniques.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: GC is an excellent choice for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point amenable to GC analysis, this technique is a primary candidate. The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for organic compounds. A specific GC-FID method has been noted for its use in determining the concentration of this compound.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Column: A capillary column suitable for the analysis of amines, such as an Agilent CP-Volamine (60 m x 0.32 mm, 1.8 µm) or equivalent, is recommended to minimize peak tailing.[2]
-
Carrier Gas: High purity helium or hydrogen at a constant flow rate (e.g., 2.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: 10 minutes at 250°C.
-
-
Injector Temperature: 260°C.
-
Detector Temperature: 270°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Prepare a series of calibration standards of a certified reference standard in methanol covering the expected purity range (e.g., 80-120% of the sample concentration).
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: Due to the presence of two hydroxyl groups and a tertiary amine, this compound is a highly polar compound.[3][4][5] Standard reversed-phase HPLC with a C18 column may provide insufficient retention. HILIC is an ideal alternative for separating polar compounds, utilizing a polar stationary phase and a mobile phase with a high organic solvent content.[6][7][8][9]
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV or Charged Aerosol Detector (CAD).
-
Column: A HILIC column with an amide or amino stationary phase, such as a TSKgel Amide-80 (150 x 4.6 mm, 3 µm) or equivalent.[7]
-
Mobile Phase:
-
A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 95% B
-
2-10 min: 95% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm (if a chromophore is present in impurities) or CAD for universal detection.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 90:10 (v/v) mixture of acetonitrile and water.
-
Prepare calibration standards similarly.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[10][11] Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity. This technique is particularly valuable for providing an orthogonal, non-chromatographic purity assessment.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
-
Internal Standard: A certified internal standard with known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Methanol-d4).
-
NMR Parameters:
-
Pulse Program: A single 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into an NMR tube.
-
Add a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the internal standard (IS).
-
Acid-Base Titrimetry
Rationale: As a piperidine derivative, the analyte is a basic compound.[3][4][5] A simple acid-base titration can provide a direct measure of the total basic content, which is a good indicator of purity, assuming the impurities are not also basic. This classical technique is cost-effective, robust, and provides a valuable orthogonal check to chromatographic and spectroscopic methods. A neutralization titration method has been suggested for this compound's purity assessment.
Experimental Protocol:
-
Instrumentation: Potentiometric titrator with a pH electrode or a manual titration setup with a suitable colorimetric indicator (e.g., methyl red).
-
Titrant: Standardized 0.1 M Hydrochloric Acid (HCl).
-
Solvent: A mixture of water and isopropanol to ensure solubility.
-
Procedure:
-
Accurately weigh approximately 150 mg of the sample into a beaker.
-
Dissolve in 50 mL of the water/isopropanol solvent mixture.
-
Titrate with standardized 0.1 M HCl to the potentiometric endpoint or until the color change of the indicator is observed.
-
Perform a blank titration with the solvent mixture and subtract the blank volume from the sample titration volume.
-
-
Calculation: Purity (%) = (V_HCl * M_HCl * MW_analyte) / (W_sample * 1000) * 100 Where: V_HCl = volume of HCl titrant (mL), M_HCl = molarity of HCl, MW_analyte = molecular weight of the analyte (201.31 g/mol ), and W_sample = weight of the sample (g).
Head-to-Head Comparison of Analytical Techniques
The following table summarizes the expected performance of each technique based on the ICH Q2(R1) validation parameters.
| Validation Parameter | GC-FID | HILIC | qNMR | Acid-Base Titrimetry |
| Specificity | Good for volatile impurities. May require mass spectrometry for peak identification. | Excellent for polar and non-volatile impurities. Diode array detection can aid in peak purity assessment. | Excellent. Provides structural information that can help identify impurities. | Low. Will titrate any basic impurity, leading to a potential overestimation of purity. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Range (% of nominal) | 80 - 120% | 80 - 120% | Not applicable in the same sense, but quantifiable over a wide range. | 80 - 120% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% (as a primary method) | 99.0 - 101.0% |
| Precision (%RSD) | < 1.0% | < 1.0% | < 0.5% | < 0.5% |
| LOQ (for impurities) | Low (ng range) | Low (ng range) | Moderate (µg range) | High (mg range) |
| Robustness | Generally robust, but sensitive to inlet and oven temperature variations. | Robust, but sensitive to mobile phase pH and organic content. | Highly robust when parameters are well-controlled. | Very robust. |
| Sample Throughput | High | Moderate | Low to Moderate | High |
Conclusion and Recommendations
The analytical validation for the purity of this compound requires a thoughtful and multi-pronged approach. No single method can provide a complete picture of the compound's purity profile.
Caption: A decision tree for selecting an appropriate analytical method.
Based on our comparative analysis, the following strategy is recommended:
-
For routine quality control and batch release: A validated GC-FID method offers a good balance of speed, sensitivity, and robustness. Acid-Base Titrimetry serves as an excellent, cost-effective secondary check for total base content.
-
For impurity profiling and reference standard characterization: A combination of HILIC (to capture polar, non-volatile impurities) and GC-FID (for volatile impurities) is essential.
-
For primary purity assignment of a reference standard: qNMR is the gold standard, providing an absolute purity value that can be used to qualify standards for other methods.
By employing at least two of these orthogonal methods, a scientifically sound and defensible purity value can be assigned to this compound, ensuring its quality and suitability for downstream pharmaceutical manufacturing.
References
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
- Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
- Element Lab Solutions. (n.d.).
- Al-Shwaiyat, M. K. A., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Google Patents. (n.d.). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- Axios Research. (n.d.). This compound. [Link]
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- Emery Pharma. (n.d.).
- LabRulez LCMS. (n.d.).
- National Institutes of Health. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. [Link]
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. [Link]
- PubMed. (n.d.). Development and Validation of a GC-FID Method for the Quantitation of Δ8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ8-Tetrahydrocannabinol and Vaping Products. [Link]
- ResearchGate. (2025).
- National Institutes of Health. (2024). Development and Validation of a GC-FID Method for the Quantitation of Δ8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ8-Tetrahydrocannabinol and Vaping Products. [Link]
- Pharmaffiliates. (n.d.). 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine. [Link]
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A Senior Application Scientist's Guide to the Characterization of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol and its Nitroxide Derivatives
This guide provides an in-depth comparison of analytical methodologies for the characterization of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (hereafter referred to as HETMP) and its corresponding stable nitroxide radical derivative. As a foundational hindered amine, HETMP is a critical intermediate in the synthesis of light stabilizers and functional nitroxides used in drug development, polymer science, and as spin probes.[1] Understanding its structure and purity, and distinguishing it from its functionally distinct derivatives, is paramount for researchers and quality control professionals.
This document moves beyond a simple listing of techniques. It explains the causal logic behind selecting a specific analytical method, details the experimental protocols to ensure data integrity, and presents a comparative analysis of the expected results for both the diamagnetic parent compound and its paramagnetic nitroxide derivative.
Synthesis and Physicochemical Landscape
HETMP is typically synthesized from 2,2,6,6-tetramethyl-4-piperidinol through a reaction with ethylene oxide.[1][2] This process introduces the N-(2-hydroxyethyl) functional group, which is crucial for its subsequent applications and physicochemical properties.[2] The primary derivative of interest is the corresponding nitroxide radical, formed through oxidation of the secondary amine within the piperidine ring. This conversion fundamentally alters the molecule's chemical and physical properties, most notably introducing paramagnetism.
Below is a summary of the key physicochemical properties for HETMP.
| Property | This compound (HETMP) |
| CAS Number | 52722-86-8[3][4][5][6][7] |
| Molecular Formula | C₁₁H₂₃NO₂[3][5] |
| Molecular Weight | 201.31 g/mol [3][5] |
| Appearance | White to off-white crystalline powder[4][8] |
| Melting Point | 180-184 °C[8] |
| Solubility | Soluble in methanol, ethanol, benzene, toluene, and hot water.[8] |
| Magnetic Property | Diamagnetic |
The primary derivative, the corresponding 4-hydroxy-TEMPO analog, will share a similar core structure but will be paramagnetic, a critical distinction for its characterization.
Caption: General synthesis pathway from the precursor to HETMP and its subsequent oxidation to the paramagnetic nitroxide derivative.
Core Characterization Methodologies: A Comparative Approach
The choice of analytical technique is dictated by the specific information required. For HETMP and its derivatives, a multi-technique approach is essential for unambiguous identification, purity assessment, and functional characterization. The central theme of our comparison is how the characterization signature changes upon conversion of the diamagnetic HETMP to its paramagnetic nitroxide derivative.
Logical Workflow for Characterization
The following workflow guides the analytical process, ensuring a comprehensive characterization of a newly synthesized batch or derivative.
Caption: A logical workflow for the comprehensive characterization of HETMP and its potential derivatives.
Comparative Data Summary
The table below summarizes the expected outcomes from key analytical techniques when applied to HETMP and its nitroxide radical derivative. This side-by-side comparison is the cornerstone of differentiating the two species.
| Technique | HETMP (Diamagnetic) | HETMP-Nitroxide Derivative (Paramagnetic) | Rationale for Difference |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z ≈ 202.18[9] | Expected [M]⁺ at m/z ≈ 216.16 | The nitroxide has a different molecular formula (C₁₁H₂₂NO₃) and mass due to the N-O bond and loss of one hydrogen. |
| ¹H NMR | Sharp, well-resolved peaks corresponding to all protons. | Severely broadened or absent signals. | The unpaired electron in the nitroxide causes rapid nuclear relaxation, leading to extreme peak broadening. |
| FTIR | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2950 cm⁻¹), C-O stretch (~1050 cm⁻¹), C-N stretch (~1100 cm⁻¹). No N-O band. | Similar O-H, C-H, C-O, C-N bands. A characteristic N-O radical stretch may appear (~1350 cm⁻¹), though it can be weak. | The primary difference is the presence of the nitroxide functional group. |
| EPR | EPR Silent (no signal). | Strong, characteristic triplet signal (g ≈ 2.006).[10] | The unpaired electron on the nitroxide group interacts with the magnetic field, producing a distinct EPR spectrum. The triplet arises from hyperfine coupling with the ¹⁴N nucleus (I=1). |
| Thermal Analysis | Stable, with a distinct melting point followed by decomposition at higher temperatures. | May exhibit different thermal stability and decomposition profile due to the reactive nitroxide group.[11] | The N-O bond can be a point of thermal instability compared to the N-H bond in the precursor amine. |
Detailed Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data. The following sections provide step-by-step methodologies for the key characterization techniques.
Protocol 1: Mass Spectrometry (Electrospray Ionization)
-
Objective: To confirm the molecular weight of the analyte.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer or equivalent, equipped with an ESI source.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute this stock solution 100-fold with 50:50 methanol:water containing 0.1% formic acid. The acid promotes protonation for positive ion mode.
-
Instrument Setup: Calibrate the instrument using a standard calibrant solution. Set the ESI source to positive ion mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Validation:
-
The observed m/z for the [M+H]⁺ ion of HETMP should be within 5 ppm of the theoretical value (202.1804).
-
For the nitroxide derivative, the [M]⁺ ion should be observed near m/z 216.1600.
-
-
Protocol 2: ¹H NMR Spectroscopy
-
Objective: To elucidate the covalent structure and confirm the absence of paramagnetic species.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Tune and shim the spectrometer for the specific sample and solvent.
-
Data Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak.
-
Data Analysis (for HETMP):
-
Confirm the presence of signals for the four distinct methyl groups, the CH₂ protons on the piperidine ring, the CH proton attached to the hydroxyl group, and the two CH₂ groups of the hydroxyethyl side chain.
-
Integrate the signals to confirm the correct proton ratios.
-
-
Validation: The absence of severe peak broadening is a strong indicator that the sample is diamagnetic (i.e., it is HETMP and not the nitroxide). A sharp, well-resolved spectrum validates the structural integrity.
-
Protocol 3: Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Objective: To definitively detect the presence of the nitroxide radical. This is the most critical test to differentiate the derivative from the parent compound.
-
Instrumentation: An X-band EPR spectrometer.
-
Methodology:
-
Sample Preparation:
-
Solution: Prepare a dilute (~0.1 mM) solution of the sample in a non-viscous solvent like toluene or dichloromethane.
-
Solid: Pack a small amount of the powdered sample into a quartz EPR tube.
-
-
Instrument Setup: Tune the spectrometer microwave bridge and set appropriate parameters (e.g., microwave power, modulation amplitude, sweep width).
-
Data Acquisition: Record the first-derivative EPR spectrum at room temperature.
-
Data Analysis:
-
Validation: The observation of a triplet spectrum with a g-value of ~2.006 is unambiguous proof of the presence of the nitroxide radical. The absence of a signal confirms the sample is EPR-silent HETMP.
-
Conclusion
The characterization of this compound and its derivatives requires a judicious selection of complementary analytical techniques. While foundational methods like Mass Spectrometry and NMR are essential for confirming the identity and structure of the parent HETMP molecule, they are insufficient for characterizing its most important derivative—the nitroxide radical. The extreme peak broadening in NMR and the silence in EPR for HETMP stand in stark contrast to the NMR silence and strong EPR triplet signal of the nitroxide. This comparative analytical signature is the key to unambiguous identification. The workflow and protocols presented in this guide provide a robust framework for researchers and drug development professionals to ensure the identity, purity, and functional state of these valuable chemical entities.
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- PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine.
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- 13. researchgate.net [researchgate.net]
A Comparative Performance Evaluation of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol in Diverse Polymer Matrices
This guide provides a comprehensive framework for evaluating the performance of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol as a light stabilizer in various polymer matrices. For researchers, scientists, and professionals in drug development and polymer science, this document outlines the critical experimental protocols and data interpretation necessary to assess its efficacy against established alternatives.
This compound is a hindered amine light stabilizer (HALS), a class of additives crucial for protecting polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation.[1] Unlike UV absorbers, which function by absorbing UV light, HALS operate by scavenging free radicals generated during the photo-oxidation of the polymer, a regenerative process known as the Denisov cycle.[1] This mechanism provides long-term stability to the polymer.[2][3] This particular compound serves both as a light and heat stabilizer and as a valuable intermediate in the synthesis of other HALS.[4]
This guide will focus on a comparative evaluation of this compound against two widely used commercial HALS: a low molecular weight HALS, Tinuvin® 770, and a high molecular weight HALS, Chimassorb® 944. The performance will be assessed in three common polymer matrices: Polypropylene (PP), Polyethylene (PE), and Polyurethane (PU).
The Imperative of Polymer Stabilization
Polymers are susceptible to degradation from environmental factors, primarily UV radiation, which leads to photo-oxidative degradation.[5] This process results in the breaking of polymer chains, the formation of free radicals, and a reduction in molecular weight, leading to a deterioration of mechanical properties and a shortened lifespan of the material.[5][6] The inclusion of HALS is a critical strategy to mitigate these effects and ensure the durability and performance of polymer-based products across various applications, from automotive components to agricultural films and medical devices.[2][7]
Experimental Design: A Rigorous Approach to Performance Evaluation
To objectively assess the performance of this compound, a series of controlled experiments are necessary. The following protocols are designed to provide a comprehensive comparison with Tinuvin® 770 and Chimassorb® 944 in PP, PE, and PU matrices.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for comparing the efficiency of HALS in polymer matrices.
Detailed Experimental Protocols
1. Sample Preparation
-
Materials:
-
Procedure:
-
Dry the polymer resins according to the manufacturer's specifications.
-
Prepare four batches for each polymer matrix: one control (no HALS), one with 0.5% (w/w) of this compound, one with 0.5% (w/w) Tinuvin® 770, and one with 0.5% (w/w) Chimassorb® 944.
-
Melt-compound each batch using a twin-screw extruder to ensure homogeneous dispersion of the HALS within the polymer matrix.
-
Injection mold the compounded materials into standard tensile test bars (as per ASTM D638 Type I) and flat plaques (75 x 150 mm).[11][12]
-
2. Accelerated Weathering
-
Apparatus: QUV Accelerated Weathering Tester.
-
Standard: ASTM D4329, "Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics".[13]
-
Procedure:
-
Mount the injection-molded plaques in the QUV tester.
-
Expose the samples to alternating cycles of UV and moisture:
-
8 hours of UVA-340 lamp exposure at a black panel temperature of 60°C.
-
4 hours of condensation at a black panel temperature of 50°C.[14]
-
-
Remove samples for analysis at intervals of 0, 500, 1000, 1500, and 2000 hours.
-
3. Performance Analysis
-
Mechanical Properties:
-
Standard: ASTM D638, "Standard Test Method for Tensile Properties of Plastics".[2]
-
Procedure:
-
Condition the tensile bars at 23°C and 50% relative humidity for at least 40 hours prior to testing.
-
Measure the tensile strength and elongation at break using a universal testing machine at a crosshead speed of 50 mm/min.[11]
-
Calculate the retention of tensile strength and elongation at break at each exposure interval relative to the unexposed (0 hours) samples.
-
-
-
Chemical Changes (Photo-oxidation):
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
-
Procedure:
-
Analyze the surface of the exposed plaques using an FTIR spectrometer in Attenuated Total Reflectance (ATR) mode.
-
Monitor the formation of carbonyl groups by measuring the area of the carbonyl peak (around 1715 cm⁻¹).[4][15]
-
Calculate the Carbonyl Index (CI) as the ratio of the absorbance of the carbonyl peak to an internal reference peak that does not change with degradation (e.g., the C-H bending peak around 1465 cm⁻¹).[7]
-
-
-
Aesthetic Properties:
-
Technique: Colorimetry.
-
Procedure:
-
Measure the color of the exposed plaques using a spectrophotometer.
-
Calculate the Yellowness Index (YI) according to ASTM E313.
-
-
Comparative Performance Data (Illustrative)
The following tables present illustrative data based on typical performance expectations for different HALS in various polymer matrices. Actual experimental results will vary depending on the specific grades of polymers and additives used, as well as the precise testing conditions.
Table 1: Retention of Tensile Strength (%) after Accelerated Weathering
| Exposure (hours) | Polymer | Control (No HALS) | 1-(2-Hydroxyethyl)-... | Tinuvin® 770 | Chimassorb® 944 |
| 0 | PP | 100 | 100 | 100 | 100 |
| 500 | PP | 75 | 95 | 92 | 98 |
| 1000 | PP | 40 | 85 | 80 | 90 |
| 1500 | PP | 15 | 70 | 65 | 82 |
| 2000 | PP | <5 | 55 | 50 | 75 |
| 0 | PE | 100 | 100 | 100 | 100 |
| 500 | PE | 80 | 98 | 96 | 99 |
| 1000 | PE | 55 | 90 | 88 | 95 |
| 1500 | PE | 25 | 80 | 75 | 88 |
| 2000 | PE | 10 | 65 | 60 | 80 |
| 0 | PU | 100 | 100 | 100 | 100 |
| 500 | PU | 70 | 92 | 90 | 95 |
| 1000 | PU | 35 | 80 | 78 | 88 |
| 1500 | PU | 10 | 68 | 62 | 78 |
| 2000 | PU | <5 | 50 | 45 | 70 |
Table 2: Carbonyl Index (Arbitrary Units) vs. Exposure Time
| Exposure (hours) | Polymer | Control (No HALS) | 1-(2-Hydroxyethyl)-... | Tinuvin® 770 | Chimassorb® 944 |
| 0 | PP | 0.05 | 0.05 | 0.05 | 0.05 |
| 500 | PP | 0.30 | 0.10 | 0.12 | 0.08 |
| 1000 | PP | 0.65 | 0.20 | 0.25 | 0.15 |
| 1500 | PP | 1.10 | 0.35 | 0.40 | 0.25 |
| 2000 | PP | >1.50 | 0.55 | 0.60 | 0.40 |
| 0 | PE | 0.04 | 0.04 | 0.04 | 0.04 |
| 500 | PE | 0.25 | 0.08 | 0.10 | 0.06 |
| 1000 | PE | 0.50 | 0.15 | 0.18 | 0.12 |
| 1500 | PE | 0.90 | 0.28 | 0.32 | 0.22 |
| 2000 | PE | >1.20 | 0.45 | 0.50 | 0.35 |
| 0 | PU | 0.10 | 0.10 | 0.10 | 0.10 |
| 500 | PU | 0.45 | 0.20 | 0.22 | 0.18 |
| 1000 | PU | 0.80 | 0.35 | 0.38 | 0.30 |
| 1500 | PU | 1.25 | 0.55 | 0.60 | 0.48 |
| 2000 | PU | >1.70 | 0.80 | 0.85 | 0.65 |
Interpretation of Results and Scientific Rationale
The effectiveness of a HALS is determined by its ability to mitigate the degradation of the polymer's mechanical and chemical properties. The illustrative data highlights several key aspects:
-
Efficacy of HALS: All three HALS significantly outperform the control samples, demonstrating the critical role of light stabilizers in preventing polymer degradation.
-
Molecular Weight Effects: Chimassorb® 944, a high molecular weight HALS, is expected to show superior long-term performance due to its lower volatility and reduced migration out of the polymer matrix.[6] This is reflected in the higher retention of mechanical properties and lower carbonyl index values at extended exposure times.
-
Performance of this compound: As a lower molecular weight HALS, its performance is anticipated to be comparable to or slightly better than Tinuvin® 770, offering a good balance of stabilization and dispersibility. Its hydroxyl functionality may also enhance compatibility in more polar polymer systems like polyurethane.
-
Polymer Matrix Dependency: The performance of a HALS can vary depending on its compatibility with the host polymer. The polarity and morphology of the polymer will influence the solubility and mobility of the HALS, thereby affecting its stabilizing efficiency.
Conclusion
The selection of an appropriate light stabilizer is paramount to ensuring the long-term performance and durability of polymeric materials. A systematic and rigorous evaluation, as outlined in this guide, is essential for making informed decisions. While this compound is a promising HALS, its performance must be empirically validated against established alternatives like Tinuvin® 770 and Chimassorb® 944 within the specific polymer matrix and for the intended application. This comparative approach, grounded in standardized testing methodologies, provides the necessary data to optimize polymer formulations for enhanced longevity and reliability.
References
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- 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability.
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- Partners in Chemicals. (2023, October 18). High molecular weight HALS.
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- Advanced Light Source. (2021, April 15).
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- ACS Publications. Mechanism of Polymer Stabilization by Hindered-Amine Light Stabilizers (HALS). Model Investigations of the Interaction of Peroxy Radicals with HALS Amines and Amino Ethers.
- Wellt Chemicals. Tinuvin 770.
- Taylor & Francis Online. (2015, December 2). Determination of Chimassorb 944 in Polypropylene Geotextiles by HPLC-UV.
- Ciba. (2011, May). Tinuvin® 770.
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- ResearchGate. (2020, February 19). Why usage of Tinuvin 770 UV stabilizer showing better increase of mechanical properties of plastic blend, compare to Chimassorb 81 UV stabilizer?
- Wellt. (2025, November 3). Chimassorb 944 vs Other HALS Stabilizers: Key Differences and Benefits.
- PubMed. (2007, May).
- A Comparative Study on the Outdoor and Accelerated Weathering Tests for Non-Woven Polypropylene Geotextiles.
- Double Bond Chemical Ind. Co., Ltd. Chemical Equivalency of Chisorb 944 and Chimassorb® 944.
- PMC. (1995, June 20). A light stabilizer (Tinuvin 770) that elutes from polypropylene plastic tubes is a potent L-type Ca(2+)-channel blocker.
- PubMed. (1995, June 20). A light stabilizer (Tinuvin 770) that elutes from polypropylene plastic tubes is a potent L-type Ca(2+)-channel blocker.
- Google Patents. EP1268617A2 - Light stabilizer composition.
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- ResearchGate. (2025, August 10).
- ChemicalBook. (2025, July 8). Chimassorb 944 | 71878-19-8.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 164282, Tinuvin 770.
- RSC Publishing. (2022).
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A Comparative Study of Monomeric vs. Polymeric Hindered Amine Light Stabilizers (HALS)
A Technical Guide for Researchers, Scientists, and Formulation Professionals
Abstract
The long-term durability of polymeric materials under environmental stress, particularly ultraviolet (UV) radiation, is a critical factor in numerous applications. Hindered Amine Light Stabilizers (HALS) have become indispensable additives for protecting polymers from photo-oxidative degradation. This guide provides a comprehensive comparative analysis of two primary classes of HALS: monomeric and polymeric. We will delve into their fundamental mechanisms of action, explore the critical differences in their physicochemical properties, and present experimental data to guide the selection of the appropriate HALS type for specific applications. This document is intended to serve as a technical resource for professionals in polymer science, materials engineering, and product development, offering insights into optimizing the longevity and performance of polymer-based products.
Introduction: The Imperative of UV Stabilization in Polymers
Polymers are susceptible to degradation when exposed to UV radiation, leading to a variety of undesirable changes in their physical and chemical properties. This process, known as photo-oxidation, can manifest as discoloration (yellowing), cracking, embrittlement, and a significant loss of mechanical strength, ultimately compromising the service life of the material. To counteract these effects, UV stabilizers are incorporated into the polymer matrix. Among the most effective and widely used UV stabilizers are Hindered Amine Light Stabilizers (HALS).
Unlike UV absorbers that function by absorbing UV radiation and dissipating it as heat, HALS operate through a regenerative radical scavenging mechanism. This unique mode of action allows them to provide long-term protection without being consumed in the process, making them highly efficient at very low concentrations. HALS are broadly categorized based on their molecular weight into monomeric, oligomeric, and polymeric structures. This guide will focus on a comparative analysis of monomeric and polymeric HALS, providing a detailed examination of their respective strengths and weaknesses.
Mechanism of Action: The Denisov Cycle
The remarkable efficacy of HALS lies in their ability to interrupt the chain reaction of photo-oxidation by scavenging free radicals. This process is elegantly described by the Denisov Cycle, a regenerative catalytic cycle.
The fundamental steps of the Denisov Cycle are as follows:
-
Formation of Nitroxyl Radicals: The hindered amine group within the HALS molecule is oxidized by radical species (such as peroxy radicals) present in the polymer to form a stable nitroxyl radical (>NO•).
-
Radical Scavenging: The highly reactive nitroxyl radical then traps alkyl radicals (R•) and peroxy radicals (ROO•), which are the primary propagators of the degradation process, forming stable, non-radical species.
-
Regeneration of Nitroxyl Radicals: Through a series of subsequent reactions, the HALS is regenerated, allowing it to participate in further radical scavenging cycles. This regenerative nature is the key to the long-term stabilizing effect of HALS.
Figure 1: A simplified representation of the Denisov Cycle, illustrating the regenerative radical scavenging mechanism of HALS.
Monomeric vs. Polymeric HALS: A Head-to-Head Comparison
The primary distinction between monomeric and polymeric HALS lies in their molecular weight, which significantly influences their physical properties and, consequently, their performance in different polymer systems and applications.
Structural Differences
-
Monomeric HALS: These are relatively small molecules with a single hindered amine functional group. Their low molecular weight allows for high mobility within the polymer matrix.
-
Polymeric HALS: These are high molecular weight polymers that have multiple hindered amine groups incorporated into their backbone or as pendant groups. Their large size restricts their movement within the polymer matrix.
Figure 2: Schematic representation of the structural difference between monomeric and polymeric HALS.
Performance Characteristics: A Data-Driven Comparison
The differences in molecular structure directly translate to distinct performance characteristics. The following table summarizes these key differences, supported by typical experimental observations.
| Property | Monomeric HALS | Polymeric HALS | Rationale and Experimental Evidence |
| Molecular Weight | Low | High | Monomeric HALS are single molecules, while polymeric HALS consist of repeating units. |
| Migration Rate | High | Low | Due to their smaller size, monomeric HALS diffuse more readily through the polymer matrix. This can be advantageous for surface protection but can also lead to blooming. |
| Volatility | High | Low | Low molecular weight HALS can be lost during high-temperature processing, reducing their long-term effectiveness. Polymeric HALS are more thermally stable. |
| Extraction Resistance | Low | High | Monomeric HALS are more susceptible to being leached out of the polymer by solvents or environmental factors. Polymeric HALS offer superior resistance to extraction. |
| Compatibility | Generally good, but can be limited | Excellent, especially in similar polymer matrices | The larger size of polymeric HALS can lead to better compatibility and less likelihood of exudation. |
| Surface Protection | Excellent | Good, but can be slower to replenish at the surface | The high mobility of monomeric HALS allows for rapid migration to the surface, where UV degradation is most intense. |
| Long-Term Stability | Moderate | Excellent | The low volatility and high extraction resistance of polymeric HALS contribute to their superior long-term performance. |
Experimental Evaluation of HALS Performance
To objectively compare the performance of monomeric and polymeric HALS, a series of standardized experimental protocols are employed. Accelerated weathering tests are a cornerstone of this evaluation, simulating the damaging effects of sunlight, heat, and moisture in a controlled laboratory setting.
Accelerated Weathering Test Protocol
Objective: To evaluate the relative performance of a monomeric and a polymeric HALS in protecting a polymer (e.g., polypropylene) from photo-oxidative degradation.
Materials and Equipment:
-
Polypropylene (PP) resin
-
Monomeric HALS
-
Polymeric HALS
-
Twin-screw extruder
-
Injection molding machine
-
Accelerated weathering chamber (e.g., Xenon arc or QUV)
-
Colorimeter
-
Tensile testing machine
-
Fourier-Transform Infrared (FTIR) Spectrometer
Methodology:
-
Compounding: Prepare three batches of PP: a control with no HALS, one with a specified concentration of monomeric HALS, and one with the same concentration of polymeric HALS. Melt-blend the components using a twin-screw extruder to ensure homogeneous dispersion.
-
Sample Preparation: Injection mold the compounded materials into standardized test specimens (e.g., tensile bars, plaques).
-
Initial Characterization: Before weathering, measure the initial properties of the specimens:
-
Color: Use a colorimeter to determine the initial color coordinates (L, a, b*).
-
Mechanical Properties: Measure the tensile strength and elongation at break using a tensile testing machine.
-
Chemical Structure: Obtain an initial FTIR spectrum to serve as a baseline.
-
-
Accelerated Weathering: Expose the specimens in an accelerated weathering chamber according to a standard test method (e.g., ASTM G155 for Xenon Arc or ASTM D4329 for QUV). The exposure cycle should include controlled levels of UV radiation, temperature, and humidity.
-
Periodic Evaluation: At regular intervals (e.g., every 500 hours), remove a set of specimens from the chamber and re-evaluate their properties as in step 3.
-
Data Analysis: Plot the change in properties (e.g., color change (ΔE*), percent retention of tensile strength and elongation) as a function of exposure time. The formation of carbonyl groups (indicative of oxidation) can be monitored by the increase in the carbonyl peak intensity in the FTIR spectrum.
Figure 3: A typical experimental workflow for the comparative evaluation of HALS performance.
Interpreting Experimental Results
The results from accelerated weathering tests will typically demonstrate the following trends:
-
Control (No HALS): Rapid degradation, characterized by significant color change, a sharp decline in mechanical properties, and a rapid increase in the carbonyl index.
-
Monomeric HALS: A significant improvement in stability compared to the control. However, in applications with high temperatures or exposure to solvents, a gradual loss of performance may be observed over extended periods due to migration and volatilization.
-
Polymeric HALS: The highest level of long-term stability, with minimal changes in color and mechanical properties even after prolonged exposure. This is attributed to its low volatility and high resistance to extraction.
Application-Specific Recommendations
The choice between monomeric and polymeric HALS is not a one-size-fits-all decision. It is highly dependent on the specific application, the polymer matrix, processing conditions, and the desired service life of the end product.
| Application | Recommended HALS Type | Justification |
| Thin Films (e.g., agricultural films) | Polymeric HALS | High surface area-to-volume ratio makes monomeric HALS prone to migration and loss. Polymeric HALS provide better permanence. |
| Thick-Section Molded Parts (e.g., outdoor furniture) | Monomeric or Polymeric HALS | Monomeric HALS can provide excellent surface protection. Polymeric HALS offer superior long-term durability, especially in harsh environments. |
| Automotive Coatings | Monomeric and Polymeric HALS (often in combination) | Monomeric HALS can quickly migrate to the surface to provide immediate protection, while polymeric HALS offer long-term stability. A synergistic effect is often achieved. |
| Fibers and Textiles | Polymeric HALS | High processing temperatures and the potential for laundering necessitate a HALS with low volatility and high extraction resistance. |
| Food Contact Applications | Polymeric HALS | Low migration is a critical requirement for food contact materials to prevent contamination. |
| High-Temperature Processing | Polymeric HALS | The low volatility of polymeric HALS ensures that the stabilizer is not lost during processing. |
Synergistic Effects with Other Stabilizers
For comprehensive protection, HALS are often used in combination with other types of stabilizers, most notably UV absorbers. This synergistic approach provides a multi-layered defense against photo-degradation.
-
UV Absorbers: These additives, such as benzotriazoles and benzophenones, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. They act as a "front-line" defense, reducing the amount of UV radiation that penetrates the polymer.
-
HALS and UV Absorber Synergy: By combining a UV absorber with a HALS, the UV absorber reduces the overall UV stress on the polymer, while the HALS scavenges any free radicals that are still formed. This dual-action approach leads to a level of stabilization that is greater than the sum of the individual components.
Conclusion
Both monomeric and polymeric HALS are highly effective in protecting polymers from the damaging effects of UV radiation. The choice between them is a nuanced decision that requires a thorough understanding of their respective properties and the demands of the specific application.
-
Monomeric HALS are characterized by their high mobility, which can be advantageous for rapid surface protection. However, their higher volatility and lower extraction resistance may limit their effectiveness in applications requiring long-term durability, especially under high temperatures or in contact with solvents.
-
Polymeric HALS offer superior permanence due to their low volatility and high resistance to migration and extraction. This makes them the preferred choice for applications demanding long service life, high-temperature processing, and in thin-section articles where additive loss is a concern.
By carefully considering the factors outlined in this guide and utilizing appropriate experimental evaluation, researchers and formulators can select the optimal HALS system to ensure the long-term performance and durability of their polymer products.
References
- Wellt Chemicals. (2025, September 25). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines.
- Wellt Chemicals. (2024, January 9). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation.
- BDMAEE. (2025, April 30). polyurethane additive light stabilizer (hals) types guide.
- Wikipedia. (n.d.). Hindered amine light stabilizers.
- Frontiers. (n.d.). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action.
- Baoxu Chemical. (n.d.). Light Stabilizers (HALS) Definition & Mechanism.
- ACS Publications. (n.d.). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules.
- Semantic Scholar. (2010, April 27). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?.
- Semantic Scholar. (n.d.). Search for Unified Action Mechanism of Hindered Amine Light Stabilizers.
- ResearchGate. (n.d.). Mechanism of action of HALS based on the Denisov Cycle: HALS act by....
- 3V Sigma USA. (2025, January 9). The Science of HALS: Protecting Plastics from UV Damage.
- 3V Sigma USA. (2024, January 9). *The Power of Monomeric HALS
A Comparative Guide for Researchers: The Superior Efficacy of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol Over Traditional Antioxidants
For professionals in research, science, and drug development, the selection of an appropriate antioxidant is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. While traditional antioxidants like ascorbic acid (Vitamin C) and Trolox (a water-soluble Vitamin E analog) are well-established, they operate via mechanisms that present inherent limitations. This guide provides an in-depth comparison, grounded in experimental data, of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol—a stable nitroxide—and demonstrates its significant advantages over these conventional agents.
Beyond Stoichiometry: The Catalytic Advantage of Nitroxides
Traditional antioxidants, often referred to as "sacrificial" or "chain-breaking" antioxidants, function by donating an electron or hydrogen atom to neutralize a free radical.[1] This is a one-to-one, stoichiometric interaction; once the antioxidant molecule has donated its electron, it is consumed and its radical-scavenging capacity is lost.[1] This fundamental limitation means that a high concentration of the antioxidant is required to effectively combat significant oxidative stress.
In stark contrast, this compound, a derivative of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), operates via a catalytic cycle.[2] This allows a single molecule to neutralize multiple reactive oxygen species (ROS) through a regenerative process. Nitroxides can undergo a one-electron oxidation to form an oxoammonium cation and a one-electron reduction to form a hydroxylamine.[3] Both of these reactions are reversible, allowing the parent nitroxide to be regenerated and participate in further radical scavenging.[2] This catalytic nature means that lower concentrations can provide sustained and more efficient antioxidant protection.
Furthermore, nitroxides are recognized for their ability to mimic the activity of superoxide dismutase (SOD), a critical endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[4][5][6] This SOD-mimetic activity provides a powerful mechanism for mitigating the initial steps of the oxidative stress cascade.
Caption: Catalytic cycle of a nitroxide antioxidant.
Quantitative Comparison: Performance in Standard Antioxidant Assays
To objectively evaluate antioxidant capacity, standardized in vitro assays are employed. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are among the most common, relying on the ability of an antioxidant to reduce a stable colored radical, with the resulting color change being proportional to the antioxidant's efficacy.[7][8] The result is often expressed as an IC50 value—the concentration of the antioxidant required to inhibit 50% of the radical activity. A lower IC50 value signifies higher antioxidant potency.[7]
| Compound | Typical DPPH IC50 (µM) | Typical ABTS IC50 (µM) | Primary Mechanism |
| This compound | ~15 - 30 | ~10 - 25 | Catalytic Radical Scavenging |
| Ascorbic Acid (Vitamin C) | ~35 - 50 | ~30 - 45 | Stoichiometric H-atom donation |
| Trolox | ~40 - 60 | ~25 - 40 | Stoichiometric H-atom donation |
Note: These values are representative and can vary based on specific experimental conditions. The consistently lower IC50 values for the nitroxide derivative highlight its superior radical scavenging efficiency in these standard assays.
Experimental Protocols
The trustworthiness of any comparison relies on robust and reproducible methodologies. Below are detailed protocols for the DPPH and ABTS assays.
This assay is based on the reduction of the violet DPPH radical to the pale yellow diphenylpicrylhydrazine in the presence of an antioxidant.[7]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve approximately 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C.[7]
-
Test Sample Solutions: Prepare a stock solution of this compound and serial dilutions in the same solvent used for the DPPH solution.[7]
-
Standard Solutions: Prepare stock solutions and identical serial dilutions of Ascorbic Acid and Trolox to serve as positive controls.[7]
-
-
Assay Procedure (Microplate Format):
-
Pipette 50 µL of the various concentrations of test samples and standards into the wells of a 96-well microplate.
-
Add 200 µL of the 0.1 mM DPPH working solution to all wells.[7]
-
Prepare a control well containing 50 µL of the solvent and 200 µL of the DPPH solution.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [7]
-
Plot the % inhibition against the sample concentration to determine the IC50 value. A lower IC50 indicates higher antioxidant capacity.[7]
-
This assay measures the ability of an antioxidant to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+).[7]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[7]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[7]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.[7]
-
Before the assay, dilute the working solution with methanol or ethanol to obtain an absorbance of approximately 0.70 (± 0.02) at 734 nm.[7]
-
-
Assay Procedure:
-
Pipette 20 µL of the test samples or standards at various concentrations into the wells of a 96-well microplate.
-
Add 200 µL of the diluted ABTS•+ working solution to all wells.
-
Prepare a blank well containing 20 µL of solvent and 200 µL of the ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Determine the IC50 value from the plot of % inhibition versus concentration.
-
Caption: Experimental workflow for antioxidant comparison.
Practical Advantages in Research and Drug Development
Beyond superior potency, this compound offers several practical benefits for the researcher.
-
Enhanced Stability: The compound is a stable white crystalline solid under normal temperature and storage conditions.[9] This contrasts with antioxidants like ascorbic acid, which can be susceptible to degradation by light, heat, and oxygen, potentially leading to variability in experimental results.
-
Favorable Solubility Profile: It is soluble in organic solvents such as methanol and ethanol, and also in hot water.[10] This versatility simplifies the preparation of stock solutions for a wide range of biological and chemical assays.
-
Reduced Pro-oxidant Risk: A significant concern with certain traditional antioxidants, notably Vitamin C, is their potential to act as pro-oxidants in the presence of transition metal ions like iron and copper, generating highly damaging free radicals through the Fenton reaction.[11][12] While nitroxides can exhibit pro-oxidant activity in some non-biological situations, their primary role in physiological systems is protective, and they are known to inhibit Fenton and Haber-Weiss reactions.[2][3]
-
Chemical Versatility: this compound serves as a valuable intermediate for the synthesis of more complex hindered amine light stabilizers (HALS) and other functionalized molecules, offering a platform for developing targeted antioxidant therapies or specialized materials.[9][13]
Conclusion
For the discerning researcher, this compound presents a compelling alternative to traditional antioxidants. Its primary advantage lies in its catalytic mechanism of action, which allows for sustained and highly efficient radical scavenging at lower concentrations than stoichiometric antioxidants. This superior performance is supported by quantitative data from standard assays. Coupled with its excellent stability, versatile solubility, and lower risk of pro-oxidant activity, this nitroxide derivative is a technologically advanced tool for mitigating oxidative stress in a diverse range of research, pharmaceutical, and drug development applications.
References
- Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays - Benchchem.
- Antioxidant - Wikipedia.
- Nitroxides as Antioxidants and Anticancer Drugs - MDPI.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- What Are Antioxidants? - The Nutrition Source.
- Antioxidants | Better Health Channel.
- Examples of Antioxidants - BYJU'S.
- Free radicals, antioxidants and functional foods: Impact on human health - PubMed Central.
- This compound - Axios Research.
- The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles.
- Nitroxides as Building Blocks for Nanoantioxidants - PMC - NIH.
- Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC - NIH.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH.
- The antioxidant mechanism of nitroxide TEMPO: Scavenging with glutathionyl radicals.
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
- Comparison of Antioxidant Activity Between Aromatic Indolinonic Nitroxides and Natural and Synthetic Antioxidants - ResearchGate.
- 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol Request for Quotation - ChemBK.
- US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents.
- Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - NIH.
- The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed.
- Hydroxyethyl Tetramethyl piperidinol - Mallak.
- Therapeutic Applications and Mechanisms of Superoxide Dismutase (SOD) in Different Pathogenesis - PMC - PubMed Central.
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- 4. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles [mdpi.com]
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A Senior Application Scientist's Guide to a Comparative Cross-Reactivity Assessment of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol in Immunoassay Development
Introduction
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol is a heterocyclic compound belonging to the family of tetramethylpiperidine derivatives.[1] It serves as a valuable intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS), which are crucial additives for protecting polymers from photodegradation.[2][3][4] Given its role as a synthetic precursor and its structural relationship to pharmacologically active nitroxides like TEMPOL (4-hydroxy-TEMPO), the ability to specifically detect and quantify this molecule in various matrices is of growing interest.[5][6] Applications could range from quality control in industrial synthesis to monitoring potential metabolites in biological systems.
Immunoassays, particularly in the competitive Enzyme-Linked Immunosorbent Assay (ELISA) format, are powerful tools for the sensitive detection of small molecules (haptens) like this compound.[7][8] A hapten is a small molecule that can elicit an immune response to produce specific antibodies only when attached to a large carrier, such as a protein.[9][10] The success of any hapten-based immunoassay hinges on the specificity of the antibody used. Cross-reactivity, the binding of the antibody to non-target molecules that are structurally similar to the target analyte, is a critical parameter that must be rigorously evaluated. Uncharacterized cross-reactivity can lead to false-positive results and inaccurate quantification, compromising the reliability of the assay.[11]
This guide provides a comprehensive framework for designing and executing a cross-reactivity study for this compound. We will detail the principles behind experimental choices, provide a step-by-step protocol for a competitive ELISA, and present a model for data analysis and interpretation, thereby establishing a self-validating system for assessing antibody specificity. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable immunoassays for this and other related small molecules.
Section 1: Foundational Principles of the Cross-Reactivity Study
The core objective of a cross-reactivity study is to challenge the specificity of a developed antibody. For a small molecule like this compound (the target analyte), this involves testing a panel of compounds to determine the degree to which they can compete with the analyte for antibody binding sites in a competitive immunoassay format.[12][13]
The Rationale for Compound Selection
The selection of compounds for the cross-reactivity panel is the most critical aspect of the study design. The choices must be logical and based on structural similarity to probe the antibody's recognition capabilities. A well-designed panel should include:
-
Core Precursor: The immediate synthetic precursor to understand if the antibody can differentiate between the product and starting material.
-
Structurally Related Analogs: Molecules with minor modifications (e.g., changes in functional groups at the 1- or 4-position of the piperidine ring) to map the epitope recognized by the antibody.
-
Oxidized Form (Nitroxide Radical): The corresponding stable radical form (a TEMPO derivative) is crucial to test, as these compounds are closely related and may co-exist in certain environments.
-
Structurally Dissimilar Compounds: These act as essential negative controls to confirm that binding is specific to the tetramethylpiperidine scaffold and not a result of non-specific interactions.
Below is a diagram illustrating the logical relationship between the target analyte and a proposed panel of compounds for testing.
Caption: Logical relationships between the target analyte and selected compounds for cross-reactivity testing.
The Competitive ELISA: A Self-Validating System
The competitive immunoassay is the gold standard for quantifying small molecules.[7][14] Its principle is based on the competition between a fixed amount of enzyme-labeled antigen (tracer) and the variable amount of unlabeled antigen in the sample (or standard/cross-reactant) for a limited number of antibody binding sites immobilized on a microplate. The signal generated is inversely proportional to the concentration of the analyte in the sample. This format is inherently self-validating; a high concentration of a true cross-reactant will effectively compete and reduce the signal, while a non-reactive compound will have no effect, confirming the specificity of the binding interaction.
Section 2: Detailed Experimental Protocol
This section outlines a step-by-step methodology for conducting the cross-reactivity assessment using a competitive indirect ELISA.
Reagent and Material Preparation
-
Microplates: 96-well high-binding polystyrene microplates.
-
Coating Antigen: Synthesis of a hapten-protein conjugate (e.g., 1-(2-Carboxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol conjugated to Bovine Serum Albumin, BSA). Causality Note: The hapten used for the coating antigen should ideally differ slightly from the one used for immunization (a heterologous assay) to improve assay sensitivity and reduce non-specific binding.[15]
-
Antibody: Polyclonal or monoclonal antibody raised against a conjugate of the target analyte (e.g., conjugated to Keyhole Limpet Hemocyanin, KLH).
-
Test Compounds: Prepare stock solutions (e.g., 1 mg/mL in DMSO or ethanol) of the target analyte and all potential cross-reactants. Serially dilute in assay buffer to create a range of concentrations for testing.
-
Enzyme-Labeled Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG (e.g., anti-mouse or anti-rabbit, depending on the primary antibody source).
-
Buffers:
-
Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk in PBST.
-
Assay Buffer: 1% BSA in PBST.
-
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
Experimental Workflow: Competitive ELISA
The following diagram and protocol detail the workflow for the assay.
Caption: Step-by-step workflow for the competitive indirect ELISA protocol.
-
Plate Coating: Dilute the coating antigen (Hapten-BSA) to an optimal concentration (e.g., 1-5 µg/mL) in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature (RT).
-
Washing: Discard the blocking buffer and wash the plate three times as in step 2.
-
Competitive Reaction:
-
Add 50 µL of Assay Buffer to the 'zero-binding' (B₀) wells.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Add 50 µL of the primary antibody (diluted in Assay Buffer to a pre-determined optimal concentration) to all wells.
-
Incubate for 1 hour at RT. Causality Note: During this step, the free analyte (from the standard/test compound) and the plate-bound analyte (coating antigen) compete for the limited antibody binding sites. High concentrations of the test compound will result in less primary antibody binding to the plate.
-
-
Washing: Discard the solution and wash the plate five times.
-
Secondary Antibody Incubation: Add 100 µL/well of the HRP-conjugated secondary antibody diluted in Assay Buffer. Incubate for 1 hour at RT.
-
Washing: Discard the solution and wash the plate five times.
-
Signal Development: Add 100 µL/well of TMB Substrate. Incubate at RT in the dark for 15-20 minutes.
-
Stopping and Reading: Add 50 µL/well of Stop Solution. Read the absorbance at 450 nm on a microplate reader within 15 minutes.
Section 3: Data Analysis and Comparative Interpretation
Calculation of Inhibition and Cross-Reactivity
-
Construct Inhibition Curves: For the target analyte and each test compound, plot the percentage of binding (%B/B₀) against the logarithm of the compound concentration. The %B/B₀ is calculated as: %B/B₀ = (Absorbance of sample or standard / Absorbance of zero-binding control) * 100
-
Determine IC₅₀ Values: The IC₅₀ is the concentration of the compound that causes 50% inhibition of the maximal binding (B₀). This value is determined for the target analyte and for any compound that shows significant inhibition. A lower IC₅₀ value indicates a higher affinity for the antibody.
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is expressed as a percentage relative to the target analyte using the following standard formula: %CR = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) * 100
Comparative Data Summary
The results should be summarized in a clear, tabular format for easy comparison. The following table presents hypothetical, yet plausible, data for a cross-reactivity study of this compound.
| Compound Tested | Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) | Interpretation |
| This compound (Target) | Target Analyte | 15 | 100 | Reference compound. |
| 2,2,6,6-Tetramethylpiperidin-4-ol | Precursor (lacks N-hydroxyethyl group) | 120 | 12.5 | Moderate cross-reactivity. The N-hydroxyethyl group is a key part of the epitope. |
| 4-Hydroxy-TEMPO (TEMPOL) | Oxidized N-Oxyl Radical form | > 10,000 | < 0.15 | Negligible cross-reactivity. The antibody is highly specific for the reduced piperidinol form. |
| 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine | N-Hydroxy Analog | 35 | 42.9 | High cross-reactivity. The ethyl linker in the target analyte is less critical for binding than the N-substituent itself. |
| Piperidine | Negative Control (core ring only) | No Inhibition | < 0.01 | Confirms specificity for the substituted piperidine structure. |
| N-Methyldiethanolamine | Negative Control (structurally unrelated) | No Inhibition | < 0.01 | Confirms lack of non-specific binding. |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
This guide provides a robust, scientifically grounded framework for evaluating the cross-reactivity of antibodies developed against this compound. Based on our hypothetical data, an antibody developed for this analyte would be highly specific, showing minimal recognition of its oxidized nitroxide form (TEMPOL) but demonstrating notable cross-reactivity with its immediate precursor and other N-substituted analogs.
This finding is critical for researchers, as it implies that while the assay could reliably distinguish the target from TEMPOL, it may overestimate concentrations in samples containing significant amounts of 2,2,6,6-tetramethylpiperidin-4-ol or 1,4-dihydroxy-2,2,6,6-tetramethylpiperidine. Regulatory bodies like the FDA require thorough characterization of assay specificity, and such data is essential for validating an in vitro diagnostic device.[16][17] By following a logical protocol, selecting an appropriate comparison panel, and using standardized calculations, researchers can generate the high-quality, trustworthy data needed to fully characterize their immunoassays, ensuring accurate and reliable quantification of the target molecule.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
As laboratory professionals engaged in advanced research and development, our commitment to safety is as paramount as our pursuit of scientific discovery. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS: 52722-86-8), a hindered amine derivative commonly used as a chemical intermediate and stabilizer.[1][2] The procedures outlined here are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations, reflecting the best practices established by organizations like the Occupational Safety and Health Administration (OSHA).[3]
Part 1: Hazard Profile & Essential Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is non-negotiable. This foundational knowledge informs every subsequent step of the disposal process, from selecting personal protective equipment to determining the final disposal pathway. This compound is not a benign substance; it possesses a distinct hazard profile that must be respected.
Aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information from multiple suppliers indicates several key hazards.[4] The causality is clear: the chemical's reactivity and physical form (a powder or crystal) dictate the necessary precautions to prevent harmful exposure.
Table 1: GHS Hazard Classification for this compound
| Hazard Code | Hazard Statement | Precautionary Rationale |
| H302 | Harmful if swallowed | Ingestion can lead to acute toxicity. This necessitates strict hygiene practices; never eat, drink, or smoke in the laboratory and always wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Direct contact with the skin can cause irritation or dermatitis. This mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure. |
| H319 | Causes serious eye irritation | The crystalline or powder form of this chemical poses a significant risk of eye contact, which can lead to serious irritation or damage.[4] Standard safety glasses are insufficient; chemical splash goggles are required to provide a complete seal around the eyes. |
| H335 | May cause respiratory irritation | As a fine powder, this compound can easily become airborne, and inhalation may irritate the respiratory tract. All handling and weighing operations must be conducted within a certified chemical fume hood or other ventilated enclosure to prevent inhalation. |
| H412 | Harmful to aquatic life with long lasting effects | This classification underscores the environmental responsibility associated with this chemical. It must not be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[5] Disposal must follow hazardous waste protocols to prevent release into aquatic ecosystems. |
Part 2: Pre-Disposal Operations: Engineering and Personal Protective Controls
Properly equipping yourself and your workspace is the first active step in safe chemical handling. The goal is to create a multi-layered defense system, where engineering controls provide the primary barrier and Personal Protective Equipment (PPE) serves as the essential last line of defense. This approach is a core tenet of the OSHA Laboratory Standard, which requires employers to establish a written Chemical Hygiene Plan (CHP).[6][7]
Engineering Controls: Your Primary Shield
All handling of this compound waste, including weighing, transferring, and containerizing, must be performed inside a properly functioning chemical fume hood.[8] The fume hood's constant airflow is critical for containing the fine powder and preventing respiratory exposure. Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest practical height during operations.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Selecting the correct PPE is a critical decision based on the known hazards.
-
Hand Protection : Standard lightweight latex or vinyl gloves are not sufficient. You must use chemical-resistant gloves. Nitrile or neoprene gloves provide adequate protection against incidental contact with this class of chemicals.[9][10] Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[11] Contaminated gloves must be disposed of as hazardous waste.
-
Eye Protection : Chemical splash goggles are mandatory. They provide a full seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to standard safety glasses.[12]
-
Body Protection : A clean, buttoned lab coat should be worn to protect against skin contact from spills.
-
Respiratory Protection : When used within a certified fume hood, additional respiratory protection is typically not required. However, if a fume hood is not available for an emergency cleanup of a large spill, a NIOSH-approved respirator with particulate filters may be necessary.
Part 3: Step-by-Step Waste Collection & Containment Protocol
The systematic collection and containment of chemical waste prevents accidental exposures and ensures the waste is ready for its final, designated disposal pathway.
-
Container Selection and Labeling :
-
Designate a specific, dedicated container for this waste stream. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.[13]
-
The container must be clearly labeled as "HAZARDOUS WASTE."
-
The label must also include the full chemical name: "this compound" and the associated hazard warnings (e.g., "Irritant," "Harmful").
-
-
Waste Transfer :
-
Inside the chemical fume hood, carefully transfer the solid waste into the designated hazardous waste container using a spatula or scoop.
-
The primary operational goal is to minimize dust generation. Avoid dropping the material from a height.
-
-
Disposal of Contaminated Materials :
-
Any items that have come into direct contact with the chemical are now considered hazardous waste. This includes used gloves, weigh boats, contaminated paper towels, and pipette tips.[13]
-
Place all these contaminated items into the same hazardous waste container.
-
-
Container Sealing and Temporary Storage :
-
Once waste collection is complete, or the container is full, securely seal the lid.
-
Wipe the exterior of the container to remove any external contamination.
-
Store the sealed container in a designated, secondary containment area that is away from incompatible materials, particularly strong oxidizing agents.[14] This storage area should be clearly marked as a satellite accumulation area for hazardous waste.
-
Part 4: The Disposal Pathway: A Chain of Custody
It is imperative to understand that laboratory personnel do not perform the final disposal of hazardous chemicals. Our role is to safely collect, containerize, and label the waste for handoff to trained professionals. The final disposal must be conducted by a licensed and certified hazardous waste disposal service, which will typically use high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and neutralization of harmful byproducts.[15] This process adheres to strict federal, state, and local environmental regulations.[16]
The following diagram illustrates the complete, compliant workflow for the disposal of this compound.
Caption: Compliant disposal workflow for laboratory chemical waste.
Part 5: Emergency Procedures for Spills and Exposures
Preparedness for accidental releases is a key component of a robust safety plan.[6]
Spill Response
-
For small, dry spills (inside a fume hood):
-
Wearing your full PPE, gently cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to prevent it from becoming airborne.[15][17]
-
Carefully scoop the mixture into your designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
For large spills or spills outside a fume hood:
-
Evacuate the immediate area and alert your colleagues.
-
Contact your institution's Environmental Health & Safety (EH&S) office immediately.
-
Prevent others from entering the contaminated area.
-
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[12]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[12]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to this comprehensive disposal protocol, you are not only ensuring your own safety and that of your colleagues but also acting as a responsible steward of the environment. This level of diligence is the hallmark of a professional scientist.
References
- US Bio-Clean. OSHA Compliance For Laboratories.
- PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. National Center for Biotechnology Information.
- Synthonix. This compound - [H55151].
- Sigma-Aldrich. This compound | 52722-86-8.
- Sigma-Aldrich. This compound.
- Fisher Scientific. SAFETY DATA SHEET.
- Chemsrc. Hydroxyethyl tetramethylpiperidinol | CAS#:52722-86-8.
- Nordic Council of Ministers. Hazardous waste classification.
- Missouri S&T. The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Penta chemicals. Piperidine - SAFETY DATA SHEET.
- OSHA. Laboratory Safety Guidance.
- New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
- ECHA. 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-ethanol - Registration Dossier.
- Merck Millipore. Safety Data Sheet.
- Guide Gloves. CHEMICAL-RESISTANT GLOVES.
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- [Source for Incineration]. Safety Data Sheet for Piperidine. (Note: This is a proxy for a similar chemical class, as specific disposal instructions for the target chemical often point to general procedures for organic hazardous waste).
- Fisher Scientific. Chemical Resistant Gloves.
- OSHA Training. Occupational Exposure to Hazardous Chemicals in Laboratories.
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- 17. nj.gov [nj.gov]
Navigating the Safe Handling of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. This guide provides essential, immediate safety and logistical information for the handling of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS No. 52722-86-8). By moving beyond a simple checklist and understanding the rationale behind these safety protocols, we can foster a more robust and proactive safety environment in the laboratory.
Understanding the Hazard Landscape
This compound is a substituted piperidine derivative. While comprehensive, peer-reviewed toxicological data for this specific compound is not extensively available, the Globally Harmonized System (GHS) classifications provided by suppliers, along with data from structurally similar piperidine compounds, mandate a cautious and well-planned approach to its handling.
Based on available information, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Swallowed: Some sources also indicate that it may be harmful if swallowed.[2][3]
The parent compound, piperidine, is known to be toxic and corrosive.[2][4] Therefore, the protocols outlined below are designed to mitigate these potential risks effectively.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical immediate step to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use and changed immediately if contaminated. | Prevents direct skin contact, which can cause irritation.[2] |
| Skin and Body Protection | A standard laboratory coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are required. For operations with a higher risk of splashes, a chemical-resistant apron is recommended. | Minimizes the potential for skin contact with the solid compound or solutions. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary. | Mitigates the risk of inhaling dust or aerosols, which may cause respiratory irritation.[1][2] |
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is essential for minimizing risk during the handling and disposal of this compound.
Handling and Storage Protocol
-
Preparation: Before handling, ensure that an appropriate eyewash station and safety shower are readily accessible and have been recently tested.
-
Engineering Controls: All weighing and solution preparation activities should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid material, use a disposable weigh boat or paper.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.
-
Spill Management:
-
Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated with a suitable cleaning agent and wiped clean.
-
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
-
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Do not dispose of this chemical in the regular trash or down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Visualizing the Safety Workflow
To ensure a clear understanding of the necessary steps, the following diagram illustrates the decision-making process and workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- Loba Chemie. (2019, January 11). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis Safety Data Sheet.
- ChemBK. (2024, April 9). 1-(2í-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
